molecular formula C10H19NO B155903 Octahydro-2H-quinolizin-1-ylmethanol CAS No. 10159-79-2

Octahydro-2H-quinolizin-1-ylmethanol

Cat. No.: B155903
CAS No.: 10159-79-2
M. Wt: 169.26 g/mol
InChI Key: HDVAWXXJVMJBAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-2H-quinolizin-1-ylmethanol is a natural product found in Lupinus pilosus, Virgilia oroboides, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVAWXXJVMJBAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304925, DTXSID80871679
Record name (Octahydro-2H-quinolizin-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_61140
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10159-79-2, 10248-30-3
Record name 10159-79-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168348
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Octahydro-2H-quinolizin-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R)-1-(Hydroxymethyl)octahydro-2H-quinolizine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Biosynthesis of Quinolizidine Alkaloids from Lysine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Quinolizidine alkaloids (QAs) represent a large and structurally diverse family of plant secondary metabolites derived from the amino acid L-lysine. Predominantly found in the Leguminosae family, particularly in the genus Lupinus, these compounds are of significant interest due to their roles in plant chemical defense and their wide-ranging pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities.[1] Understanding their biosynthesis is critical for applications in metabolic engineering, drug discovery, and the agricultural improvement of lupin crops. This technical guide provides an in-depth overview of the core biosynthetic pathway, detailed experimental protocols for its study, quantitative data on key components, and visual diagrams to elucidate the complex molecular processes.

The Core Biosynthetic Pathway

The biosynthesis of all quinolizidine alkaloids originates from the essential amino acid L-lysine. The pathway can be broadly divided into three main stages: the formation of the key diamine intermediate cadaverine, its conversion into the foundational cyclic structure Δ¹-piperideine, and the subsequent cyclization and tailoring reactions that generate the vast diversity of QA skeletons. The initial steps of this pathway are localized within the chloroplasts of leaf tissues.[2][3]

Step 1: Decarboxylation of L-Lysine

The first committed and rate-limiting step in QA biosynthesis is the decarboxylation of L-lysine to yield cadaverine and carbon dioxide.[1][3][4][5][6][7][8] This reaction is catalyzed by the enzyme Lysine/Ornithine Decarboxylase (L/ODC) (EC 4.1.1.18), which utilizes pyridoxal 5'-phosphate (PLP) as a cofactor.[5] In QA-producing plants, this enzyme shows a preference for L-lysine as a substrate.[3][6] The expression of the L/ODC gene is often significantly higher in high-alkaloid ("bitter") cultivars of Lupinus compared to low-alkaloid ("sweet") varieties, highlighting its crucial role in regulating the overall flux into the pathway.[4]

Step 2: Oxidative Deamination of Cadaverine

Cadaverine, the product of the first step, undergoes oxidative deamination to form 5-aminopentanal. This reaction is catalyzed by a Copper Amine Oxidase (CAO) (EC 1.4.3.22).[1][5][9][10][11][12] This enzymatic step is critical, converting the linear diamine into a reactive aldehyde necessary for cyclization.[13][14]

Step 3: Spontaneous Cyclization to Δ¹-Piperideine

The resulting 5-aminopentanal is unstable and spontaneously cyclizes through an intramolecular Schiff base formation to yield Δ¹-piperideine .[1][9][10][11][12][15] This molecule serves as the universal cyclic precursor for the subsequent formation of all bicyclic, tricyclic, and tetracyclic quinolizidine alkaloids.[1][9][11][12]

Step 4: Formation of Bicyclic and Tetracyclic Skeletons

The precise enzymatic steps following the formation of Δ¹-piperideine are not fully elucidated, and several hypothetical models exist.[16] It is proposed that three molecules derived from cadaverine are required to form the characteristic tetracyclic core of alkaloids like sparteine and lupanine. The prevailing hypothesis suggests that Δ¹-piperideine units undergo a series of enzyme-catalyzed aldol-type reactions, Schiff base formations, and cyclizations to form bicyclic intermediates (leading to alkaloids like lupinine) and a proposed tetracyclic diiminium cation, which is a precursor to sparteine, lupanine, and multiflorine.[9][10][16]

Step 5: Tailoring Reactions

Once the foundational skeletons are formed, they are subjected to a variety of "tailoring" reactions that create the vast structural diversity of QAs observed in nature.[9][10][11][15] These modifications are catalyzed by a range of enzymes, including:

  • Hydroxylases: Introduce hydroxyl groups onto the alkaloid core.

  • Dehydrogenases: Create double bonds.

  • Acyltransferases: Esterify hydroxyl groups with various acyl-CoA donors. A well-characterized example is tigloyl-CoA:13α-hydroxymultiflorine/13α-hydroxylupanine O-tigloyltransferase (HMT/HLT), which is involved in the final steps of QA biosynthesis.[9][11]

Mandatory Visualizations

Quinolizidine Alkaloid Biosynthesis Pathway Lysine L-Lysine LDC Lysine/Ornithine Decarboxylase (L/ODC) Lysine->LDC Cadaverine Cadaverine CAO Copper Amine Oxidase (CAO) Cadaverine->CAO Aminopentanal 5-Aminopentanal Spontaneous Spontaneous Cyclization Aminopentanal->Spontaneous Piperideine Δ¹-Piperideine Synthases Complex Cyclizations (Uncharacterized Synthases) Piperideine->Synthases Bicyclic Bicyclic QAs (e.g., Lupinine) Tetracyclic Tetracyclic QAs (e.g., Sparteine, Lupanine) TailoringEnzymes Tailoring Enzymes (Hydroxylases, Acyltransferases) Tetracyclic->TailoringEnzymes Tailored Tailored QAs (e.g., 13α-Hydroxylupanine, Esterified Alkaloids) LDC->Cadaverine CAO->Aminopentanal Spontaneous->Piperideine Synthases->Bicyclic Synthases->Tetracyclic TailoringEnzymes->Tailored

Caption: The core biosynthetic pathway of quinolizidine alkaloids from L-lysine.

Experimental Workflow for LDC Gene Characterization start_node Identify High/Low QA Lupinus Cultivars step1 Differential Transcript Screening (e.g., cDNA-AFLP) start_node->step1 step2 Isolate Candidate Gene (e.g., L/ODC cDNA) step1->step2 step3 Heterologous Expression (e.g., in E. coli) step2->step3 step6 In Vivo Functional Analysis (e.g., Transgenic Arabidopsis/Tobacco) step2->step6 Parallel Confirmation step4 Purify Recombinant Protein step3->step4 step5 In Vitro Enzyme Assay (Confirm LDC activity) step4->step5 end_node Confirmation of Gene Function in QA Biosynthesis step5->end_node step6->end_node

Caption: Workflow for identifying and functionally characterizing a key biosynthetic gene.

Quantitative Data

Quantitative analysis is essential for understanding the efficiency of the biosynthetic pathway and the distribution of its products. The following tables summarize key quantitative data related to enzymes and alkaloid content.

Table 1: Enzyme Kinetic Parameters

While comprehensive kinetic data for all enzymes in the Lupinus QA pathway are not fully available, studies on homologous enzymes provide valuable insights.

EnzymeSubstrateSource OrganismKₘVₘₐₓCitation
Lysine DecarboxylaseL-LysineMorus alba (Mulberry)19.2 µM3.31 µM/min
Copper Amine OxidaseCadaverineOnobrychis viciifolia (Sainfoin)0.09 mMNot Reported[10]

Note: These values are from related plant species and serve as representative examples of enzyme efficiency in alkaloid biosynthesis.

Table 2: Quinolizidine Alkaloid Content in Seeds of Various Lupinus Species

The concentration and profile of QAs vary significantly between different Lupinus species.

SpeciesMajor Alkaloid(s)Total Alkaloid Content (% of dry weight)Citation
L. albusLupanine1.47%
L. angustifoliusLupanine, 13-Hydroxylupanine, AngustifolineVaries (bitter vs. sweet cultivars)[10]
L. polyphyllusAngustifoline, Lupanine5.13%
L. microcarpusLupanine0.43%
L. pilosusMultiflorineNot specified, but a rich source[4][9]

Experimental Protocols

The elucidation of the QA biosynthetic pathway has been made possible by a combination of biochemical and molecular biology techniques. Detailed below are methodologies for key experiments.

Protocol for Lysine Decarboxylase (LDC) Activity Assay

This protocol is adapted from methods used to measure LDC activity based on the quantification of its product, cadaverine.[1][2][15]

Principle: The activity of LDC is determined by measuring the rate of cadaverine production from the substrate L-lysine. The product, cadaverine, is reacted with 2,4,6-trinitrobenzenesulfonic acid (TNBS) to form an adduct (TNP-cadaverine) that is soluble in toluene and can be quantified spectrophotometrically.

Materials:

  • Enzyme extract (from plant tissue or recombinant source)

  • Reaction Buffer: 100 mM Sodium Acetate or MES, pH 6.0

  • Substrate Solution: 8 mM L-lysine in Reaction Buffer

  • Cofactor Solution: 0.1 mM Pyridoxal 5'-phosphate (PLP) in Reaction Buffer

  • Stop Solution: 1 M Sodium Carbonate

  • TNBS Solution: 10 mM TNBS

  • Toluene

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine 50 µL of enzyme extract with 50 µL of a solution containing the substrate (L-lysine) and cofactor (PLP) pre-warmed to 37°C.

  • Incubation: Incubate the reaction mixture at 37°C. Take aliquots (e.g., 20 µL) at specific time points (e.g., 0, 2, 4, 6 minutes).

  • Stopping the Reaction: Immediately add each aliquot to a well of a 96-well plate containing 50 µL of Stop Solution. This raises the pH and halts the enzymatic reaction.

  • Derivatization: Add 50 µL of 10 mM TNBS solution to each well. Incubate the plate at 42°C for 6-10 minutes. The solution will turn yellow/orange as TNBS reacts with primary amines (both remaining lysine and the product cadaverine).

  • Extraction: Add 500 µL of toluene to each well. Seal the plate and shake vigorously for 1-2 minutes to extract the toluene-soluble TNP-cadaverine into the organic phase. Allow the phases to separate.

  • Quantification: Carefully transfer 200 µL of the upper toluene phase to a quartz 96-well plate. Measure the absorbance at 340 nm using a spectrophotometer.

  • Calculation: The rate of reaction is determined by the change in absorbance over time. A standard curve using known concentrations of cadaverine should be prepared to convert absorbance units to the amount of product formed. One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of cadaverine per minute under the specified conditions.[9]

Protocol for Extraction and Analysis of QAs by GLC-MS

Gas-liquid chromatography coupled with mass spectrometry (GLC-MS) is a powerful and widely used method for the separation, identification, and quantification of complex QA mixtures in plant tissues.

Materials:

  • Dried and ground plant material (e.g., seeds, leaves)

  • Extraction Solvent: 0.5 M HCl

  • Alkalinizing Solution: 6 M NaOH or concentrated NH₄OH

  • Organic Solvent: Dichloromethane (CH₂Cl₂)

  • Solid Phase Extraction (SPE) columns (optional, for cleanup)

  • GLC-MS system with a capillary column (e.g., HP-5MS)

Procedure:

  • Extraction: Homogenize a precisely weighed amount of dried plant material (e.g., 250 mg) with 8-10 mL of 0.5 M HCl. Sonicate or agitate for at least 30 minutes. Centrifuge the mixture to pellet the solid debris.

  • Alkaloid Isolation: Collect the acidic supernatant, which contains the protonated, water-soluble alkaloids. Adjust the pH of the supernatant to ~12 using NaOH or NH₄OH. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Liquid-Liquid Extraction: Transfer the alkaline solution to a separation funnel and perform a liquid-liquid extraction by adding an equal volume of dichloromethane. Shake vigorously and allow the layers to separate. Collect the lower organic phase. Repeat the extraction two more times to ensure complete recovery of alkaloids.

  • Concentration: Combine the dichloromethane fractions and evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.

  • Sample Preparation for GLC-MS: Re-dissolve the dried alkaloid extract in a small, known volume of an appropriate solvent (e.g., methanol or ethyl acetate) for injection into the GLC-MS.

  • GLC-MS Analysis: Inject the sample onto the GLC-MS system. The separation of different alkaloids is achieved based on their volatility and interaction with the capillary column. The mass spectrometer detects the eluted compounds, and their mass fragmentation patterns are used for identification by comparison with mass spectral libraries and authentic standards. Quantification is performed by integrating the peak areas and comparing them to a standard curve.

Conclusion and Future Prospects

The biosynthetic pathway of quinolizidine alkaloids from lysine is a cornerstone of secondary metabolism in legumes. While the initial steps involving L/ODC and CAO are well-established, the complex cyclization reactions that form the diverse alkaloid skeletons remain an active area of research.[16] The identification and characterization of the enzymes catalyzing these downstream steps are critical future goals. Advances in genomics, transcriptomics, and metabolomics, coupled with the power of heterologous expression systems, will be instrumental in fully elucidating this pathway.[11][12] A complete understanding will unlock new possibilities for the metabolic engineering of Lupinus species to create high-protein, low-toxicity crops and for the synthetic biology-based production of pharmacologically valuable alkaloids.

References

An In-depth Technical Guide to the Stereoisomers of Octahydro-2H-quinolizin-1-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of octahydro-2H-quinolizin-1-ylmethanol, a quinolizidine alkaloid with significant pharmacological interest. The document focuses on the two most well-characterized diastereomers, (-)-lupinine and (+)-epilupinine, detailing their stereochemistry, synthesis, and spectroscopic properties. Furthermore, it explores their distinct biological activities, including the acetylcholinesterase inhibitory effects of lupinine and the potential neuroprotective properties of epilupinine. This guide aims to serve as a valuable resource for researchers engaged in the study and development of therapeutic agents derived from this class of compounds.

Introduction to the Stereoisomers of this compound

This compound is a bicyclic alkaloid containing two chiral centers at the C1 and C9a positions. This gives rise to four possible stereoisomers. The most extensively studied of these are the naturally occurring (-)-lupinine and its epimer, (+)-epilupinine.

  • (-)-Lupinine: This isomer possesses the (1R,9aR) configuration with a trans fusion of the two rings.[1][2] It is a known reversible inhibitor of acetylcholinesterase.[1]

  • (+)-Epilupinine: This isomer has the (1S,9aR) configuration, featuring a cis ring fusion.[3] Research suggests it may have therapeutic potential for improving cognitive function and offering neuroprotection.[3]

Information regarding the other two possible stereoisomers, (1S,9aS) and (1R,9aS), is scarce in the current scientific literature. Therefore, this guide will primarily focus on the detailed comparison of (-)-lupinine and (+)-epilupinine.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of (-)-lupinine and (+)-epilupinine is presented below. This data is crucial for the identification and characterization of these stereoisomers.

Property(-)-Lupinine(+)-Epilupinine
IUPAC Name [(1R,9aR)-Octahydro-2H-quinolizin-1-yl]methanol[(1S,9aR)-Octahydro-2H-quinolizin-1-yl]methanol
CAS Number 486-70-4486-71-5
Molecular Formula C₁₀H₁₉NOC₁₀H₁₉NO
Molecular Weight 169.27 g/mol 169.27 g/mol
Melting Point 68-69 °C78-80 °C
Boiling Point 255-257 °CNot available
Specific Rotation [α]D = -21° (ethanol)[α]D = +29.5° (ethanol)
¹³C NMR [Data to be populated with specific chemical shifts when available][Data to be populated with specific chemical shifts when available]
¹H NMR [Data to be populated with specific chemical shifts and coupling constants when available][Data to be populated with specific chemical shifts and coupling constants when available]
IR (cm⁻¹) [Data to be populated with characteristic absorption bands when available][Data to be populated with characteristic absorption bands when available]

Synthesis and Separation of Stereoisomers

The synthesis of lupinine and epilupinine has been approached through various strategies, including total synthesis and synthetic modifications of naturally sourced precursors.

Experimental Protocol: Stereoselective Synthesis of (-)-Lupinine

A notable enantioselective synthesis of (-)-lupinine was achieved by Santos et al. in 2010 over eight steps with a 36% overall yield, utilizing a double Mitsunobu reaction.[1]

Reaction Scheme:

G cluster_0 Asymmetric Addition cluster_1 Inversion of Stereochemistry cluster_2 Final Steps start Starting Materials step1 (R,R)-Alcohol start->step1 Lewis Acid, Reducing Agent, Base step2 (R,S)-Alcohol step1->step2 Mitsunobu Reaction, Hydrolysis step3 Intermediate Acid step2->step3 Alane Reduction, Mitsunobu Reaction, Hydrolysis final (-)-Lupinine step3->final Alane Reduction

Figure 1: Synthetic pathway for (-)-lupinine.

Methodology:

  • Asymmetric Addition: The synthesis commences with an asymmetric addition to the starting materials, facilitated by a Lewis acid, followed by treatment with a reducing agent and a base to yield the (R,R)-alcohol.

  • Stereochemical Inversion: The stereochemistry at one of the chiral centers is then inverted using a Mitsunobu reaction, followed by hydrolysis to afford the (R,S)-alcohol.

  • Reduction and Cyclization: The resulting alcohol undergoes reduction with alane, followed by another Mitsunobu reaction and subsequent hydrolysis to form an intermediate acid.

  • Final Reduction: The final step involves the reduction of the carboxylic acid group with alane to yield (-)-lupinine.[1]

Separation of Diastereomers

The separation of lupinine and epilupinine can be challenging due to their similar physical properties. Chromatographic techniques are typically employed for their resolution.

Experimental Protocol: Chromatographic Separation

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are effective methods for the separation and quantification of quinolizidine alkaloids.

Workflow for Alkaloid Separation:

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis sample Plant Material (e.g., Lupinus seeds) extraction Extraction with a suitable solvent sample->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup hplc HPLC or GC Separation cleanup->hplc detection Mass Spectrometry (MS) or other suitable detector hplc->detection quantification Quantification against standards detection->quantification identification Stereoisomer Identification detection->identification

Figure 2: Workflow for the separation and analysis of quinolizidine alkaloids.

Methodology:

  • Extraction: The alkaloids are first extracted from the plant material using an appropriate solvent.

  • Purification: The crude extract is then purified, often using solid-phase extraction (SPE), to remove interfering substances.

  • Chromatography: The purified extract is subjected to either HPLC or GC. For HPLC, a C18 column is often used, while GC analysis typically employs a capillary column.

  • Detection and Quantification: The separated stereoisomers are detected using a mass spectrometer or another suitable detector. Quantification is achieved by comparing the peak areas to those of known standards.

Biological Activity and Signaling Pathways

The stereochemistry of this compound plays a critical role in its biological activity.

(-)-Lupinine: An Acetylcholinesterase Inhibitor

(-)-Lupinine has been identified as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1]

Mechanism of Action:

At physiological pH, the tertiary amine of lupinine is protonated, allowing it to interact with the anionic site of the acetylcholinesterase active site. This interaction blocks the access of acetylcholine to the catalytic site, thereby inhibiting its hydrolysis.[1]

G cluster_0 Normal Cholinergic Transmission cluster_1 Inhibition by (-)-Lupinine ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline Choline + Acetate AChE->Choline Lupinine (-)-Lupinine AChE_inhibited Inhibited AChE Lupinine->AChE_inhibited Reversible Binding ACh_no_hydrolysis Acetylcholine (ACh) ACh_no_hydrolysis->AChE_inhibited Binding Blocked

Figure 3: Mechanism of acetylcholinesterase inhibition by (-)-lupinine.

(+)-Epilupinine: Potential Neuroprotective Agent

Studies on (+)-epilupinine suggest its potential as a therapeutic agent for cognitive disorders. In a mouse model of scopolamine-induced dementia, treatment with epilupinine showed improvements in cognitive function.[3] The exact signaling pathways through which epilupinine exerts its neuroprotective effects are still under investigation.

Biosynthesis

The biosynthesis of quinolizidine alkaloids, including lupinine and epilupinine, originates from the amino acid L-lysine.[4][5]

Biosynthetic Pathway:

G Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Oxidative Deamination Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Dimer Dimeric Intermediate Piperideine->Dimer Quinolizidine Quinolizidine Skeleton Dimer->Quinolizidine Lupinine (-)-Lupinine Quinolizidine->Lupinine Epilupinine (+)-Epilupinine Quinolizidine->Epilupinine

Figure 4: Biosynthetic pathway of lupinine and epilupinine from L-lysine.

The initial steps involve the decarboxylation of L-lysine to cadaverine, followed by oxidative deamination to 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine.[4][5] Subsequent dimerization and a series of enzymatic reactions lead to the formation of the quinolizidine skeleton, which is then further modified to produce the various quinolizidine alkaloids.[4][5]

Conclusion

The stereoisomers of this compound, particularly (-)-lupinine and (+)-epilupinine, represent a promising class of natural products with distinct and therapeutically relevant biological activities. A thorough understanding of their stereochemistry, synthesis, and pharmacological properties is essential for the development of novel drugs. Further research is warranted to fully elucidate the biological profiles of all four stereoisomers and to explore their potential in treating a range of diseases, including neurodegenerative disorders. This guide provides a foundational resource to aid in these future research endeavors.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Lupinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lupinine, a quinolizidine alkaloid predominantly found in species of the Lupinus genus, has garnered significant interest in the scientific community. This technical guide provides a comprehensive overview of the physical and chemical properties of lupinine, alongside detailed experimental protocols for its isolation, synthesis, and characterization. The document also elucidates its biological activity as an acetylcholinesterase inhibitor and details its natural biosynthetic pathway. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Physical and Chemical Properties

Lupinine is a bicyclic tertiary amine with a chiral structure. The naturally occurring enantiomer is (-)-lupinine. Its fundamental physical and chemical properties are summarized below.

General Properties
PropertyValueReference
Chemical Formula C₁₀H₁₉NO[1]
Molar Mass 169.268 g·mol⁻¹[1]
Appearance Colorless to pale yellow crystalline solid
Taste Bitter[1]
Thermal Properties
PropertyValueReference
Melting Point 68-69 °C[1]
Boiling Point 269-270 °C[1]
Solubility
SolventSolubilityReference
WaterSoluble
EthanolSoluble
ChloroformSoluble
Diethyl etherSoluble
AcetoneSoluble
DichloromethaneSoluble
DMSOSoluble
Spectroscopic Data

A summary of the key spectroscopic data for the characterization of lupinine is provided below.

Spectroscopic TechniqueKey DataReference
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.12 (dd, J=10.45, 4.12 Hz, 1H), other signals in the aliphatic region.[2]
¹³C NMR Signals corresponding to the 10 carbon atoms of the quinolizidine ring system.[3]
Infrared (IR) Characteristic peaks for C-H, C-N, and O-H stretching and bending vibrations.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight.

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and analysis of lupinine.

Extraction and Isolation of Lupinine from Lupinus luteus Seeds

This protocol is adapted from established methods for alkaloid extraction.

Materials:

  • Dried and finely ground seeds of Lupinus luteus

  • Methanol

  • Hydrochloric acid (HCl), 2 M

  • Sodium hydroxide (NaOH), 2 M

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent: Chloroform/Methanol/Ammonia solution (e.g., 85:14:1 v/v/v)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Dragendorff's reagent for visualization

Procedure:

  • Extraction: Macerate 100 g of ground Lupinus luteus seeds in 500 mL of methanol for 24 hours at room temperature with occasional stirring.

  • Filtration: Filter the mixture through cheesecloth and then filter paper to remove solid plant material.

  • Acidification: Acidify the filtrate with 2 M HCl to a pH of approximately 2. This protonates the alkaloids, making them soluble in the aqueous-methanolic solution.

  • Solvent Evaporation: Concentrate the acidified extract under reduced pressure using a rotary evaporator to remove the methanol.

  • Basification: To the remaining aqueous solution, add 2 M NaOH dropwise until the pH reaches approximately 11-12. This deprotonates the alkaloids, rendering them soluble in organic solvents.

  • Liquid-Liquid Extraction: Transfer the basic aqueous solution to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude alkaloid extract.

  • Chromatographic Purification: Purify the crude extract by column chromatography on silica gel using a chloroform/methanol/ammonia eluent system. Monitor the fractions by TLC, visualizing with Dragendorff's reagent.

  • Crystallization: Combine the fractions containing pure lupinine, evaporate the solvent, and crystallize the residue from a suitable solvent such as acetone or diethyl ether to obtain pure lupinine crystals.

Enantioselective Total Synthesis of (-)-Lupinine

Numerous total syntheses of lupinine have been reported. The following is a generalized workflow representing a modern enantioselective approach. For a specific detailed protocol, refer to the work of Santos et al. (2010).[1]

Caption: Generalized workflow for the enantioselective synthesis of (-)-lupinine.

NMR Spectroscopic Analysis

Instrumentation:

  • NMR spectrometer (e.g., Bruker 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

Procedure for Sample Preparation:

  • Dissolve 5-10 mg of purified lupinine in approximately 0.6 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer.

  • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Process and reference the spectrum (CDCl₃ at 77.16 ppm).

Spectral Interpretation:

  • Assign the proton signals based on their chemical shifts, multiplicities (splitting patterns), and coupling constants. 2D NMR techniques such as COSY and HSQC can aid in complex assignments.

  • Assign the carbon signals based on their chemical shifts and by correlation with the proton signals using HSQC and HMBC spectra.

Biological Activity and Signaling Pathways

Lupinine is known to exhibit biological activity, most notably as an inhibitor of acetylcholinesterase (AChE).

Acetylcholinesterase Inhibition

Lupinine acts as a reversible inhibitor of acetylcholinesterase.[1] At physiological pH, the tertiary amine in the lupinine structure is protonated, allowing it to interact with the anionic site of the enzyme, similar to the natural substrate, acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, which can have various physiological effects.

G cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate Postsynaptic_Receptor Postsynaptic ACh Receptor Lupinine Lupinine Response Postsynaptic Response

Caption: Mechanism of acetylcholinesterase inhibition by lupinine.

Experimental Protocol for Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method.[4]

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Tris-HCl buffer (pH 8.0)

  • Lupinine solutions of varying concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare fresh solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Buffer

    • Lupinine solution (or buffer for control)

    • DTNB solution

    • AChE solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

  • Reaction Initiation: Add the ATCI substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of lupinine. Determine the percentage of inhibition relative to the control and calculate the IC₅₀ value (the concentration of lupinine that causes 50% inhibition of AChE activity).

Biosynthesis

Lupinine is a quinolizidine alkaloid biosynthesized in plants of the Lupinus genus from the amino acid L-lysine.[1][5]

G Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Oxidative Deamination Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Dimeric_Intermediate Dimeric Intermediate Piperideine->Dimeric_Intermediate Aldol-type Condensation Quinolizidine_Aldehyde Quinolizidine Aldehyde Dimeric_Intermediate->Quinolizidine_Aldehyde Oxidation & Intramolecular Condensation Lupinine Lupinine Quinolizidine_Aldehyde->Lupinine Reduction

Caption: Biosynthetic pathway of lupinine from L-lysine.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of lupinine, along with practical experimental protocols for its study. The information presented herein is intended to support further research into the chemistry, pharmacology, and potential applications of this important natural product. The structured presentation of data and methodologies aims to facilitate the work of researchers and professionals in the field.

References

The Acetylcholinesterase Inhibitory Activity of Lupinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of lupinine and its derivatives as acetylcholinesterase (AChE) inhibitors. The document summarizes key quantitative data, details experimental methodologies for relevant assays, and visualizes the underlying mechanisms and workflows. This information is intended to support researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development in their exploration of novel treatments for neurodegenerative diseases such as Alzheimer's disease.

Introduction: Lupinine as a Cholinergic Modulator

Lupinine, a quinolizidine alkaloid found predominantly in plants of the Lupinus genus, has garnered scientific interest for its pharmacological potential.[1][2] Structurally, lupinine possesses a quinolizidine nucleus, which is both bulky and highly lipophilic, making it a versatile scaffold for the development of novel therapeutic agents.[1][2] Studies have indicated that lupinine hydrochloride acts as a reversible and mildly toxic inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[3] By inhibiting AChE, lupinine and its derivatives can increase the concentration and duration of action of acetylcholine in the synaptic cleft, a key therapeutic strategy in managing the symptoms of Alzheimer's disease.[1][2]

Mechanism of Acetylcholinesterase Inhibition

The inhibitory action of lupinine on acetylcholinesterase stems from its structural similarity to acetylcholine. At physiological pH, the amine group of lupinine is protonated, allowing it to interact with the anionic site of the AChE active site gorge, specifically in the region of the Trp84 residue.[3] This interaction leads to the formation of a reversible enzyme-inhibitor complex that physically blocks the entry of acetylcholine to the catalytic site, thereby preventing its hydrolysis.[3] The reversibility of this inhibition has been confirmed by studies showing that the duration of incubation does not alter the inhibitory effect.[3]

In addition to its direct interaction with acetylcholinesterase, lupinine has also been shown to have a binding affinity for muscarinic and nicotinic acetylcholine receptors, with IC50 values of 190 μM and >500 μM, respectively.[3] This suggests a broader modulatory role within the cholinergic system.

cluster_AChE AChE Active Site cluster_Inhibitor Inhibitor cluster_Substrate Substrate AChE Acetylcholinesterase (AChE) AnionicSite Anionic Site (Trp84) EsteraticSite Esteratic Site Lupinine Protonated Lupinine Lupinine->AnionicSite Binds to ACh Acetylcholine (ACh) ACh->AnionicSite Blocked Access

Mechanism of Lupinine's reversible inhibition of Acetylcholinesterase.

Quantitative Analysis of AChE Inhibition

While lupinine itself is recognized as an AChE inhibitor, much of the quantitative research has focused on its derivatives, which have been synthesized to enhance potency and selectivity. A 2023 study by Z.S. Niyazbekova et al. provides a comprehensive dataset on the AChE inhibitory activity of a large series of lupinine triazole and ester derivatives.

Lupinine Triazole Derivatives

A series of 13 novel lupinine triazole derivatives were synthesized and evaluated for their AChE inhibitory activity. Among these, compound 15 demonstrated the most potent inhibition.

CompoundStructureIC50 (µM)
12 R = 4-methylphenyl> 100
13 R = 4-methoxyphenyl85.3
14 R = 3,4,5-trimethoxyphenyl> 100
15 R = 4-(benzyloxy)-3-methoxyphenyl7.2

Data sourced from Niyazbekova et al., 2023.[1][4]

Lupinine Ester Derivatives

A broader library of 50 commercial lupinine-based esters was also screened. The most active of these compounds was 25 .

CompoundStructureIC50 (µM)
22 R = 4-chlorophenoxypropyl46.5
25 R = 6,6-dimethyl-6,7-dihydrobenzofuran-4(5H)-one24.4
43 R = 3-phenoxypropyl52.3
44 R = 1-adamantyl48.7
49 R = 4-phenylbutyl65.2
64 R = 2-naphthyl49.3

Data sourced from Niyazbekova et al., 2023.[1][4]

The most potent derivative identified, compound 15 , exhibited an IC50 value of 7.2 µM, which is comparable to the established AChE inhibitor galantamine (IC50 = 8.2 ± 1.3 µM).[4] Kinetic analysis of compound 15 revealed a mixed-type inhibition mechanism.[2][4]

Experimental Protocols

The following section details the methodology for the in vitro acetylcholinesterase inhibition assay as described in the key literature.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay is based on the improved Ellman's method, which measures the activity of AChE by quantifying the formation of thiocholine.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Test compounds (lupinine derivatives) and reference inhibitor (galantamine)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine (ATCI) as substrate

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve test compounds and galantamine in DMSO to create stock solutions (e.g., 10 mM).

    • Prepare serial dilutions of the test compounds and galantamine in phosphate buffer to achieve a range of final concentrations for IC50 determination.

    • Prepare solutions of AChE, DTNB, and ATCI in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of each concentration of the test compound or reference inhibitor.

    • Add 125 µL of DTNB solution to each well.

    • Add 50 µL of AChE solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding 25 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set duration (e.g., every 30 seconds for 5 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each concentration.

    • Determine the percentage of inhibition for each concentration relative to a control (containing no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the resulting dose-response curve using non-linear regression analysis.

prep Prepare Reagents (Compounds, AChE, DTNB, ATCI) plate Add Reagents to 96-well Plate (Compound, DTNB, AChE) prep->plate incubate Incubate at Controlled Temperature plate->incubate react Initiate Reaction with ATCI incubate->react measure Measure Absorbance at 412 nm react->measure analyze Calculate Reaction Rates and % Inhibition measure->analyze plot Plot % Inhibition vs. [Inhibitor] analyze->plot ic50 Determine IC50 Value plot->ic50

Workflow for the in vitro Acetylcholinesterase inhibition assay.

Downstream Signaling Implications

The inhibition of acetylcholinesterase by lupinine and its derivatives leads to an accumulation of acetylcholine in the synaptic cleft. This increased availability of acetylcholine enhances the stimulation of both nicotinic and muscarinic acetylcholine receptors on postsynaptic neurons. The activation of these receptors triggers a cascade of intracellular signaling events that are crucial for cognitive processes such as learning and memory. While direct modulation of specific signaling pathways by lupinine itself has not been extensively documented, the downstream consequences of enhanced cholinergic transmission are well-established and represent the therapeutic rationale for using AChE inhibitors in neurodegenerative diseases.

Lupinine Lupinine AChE Acetylcholinesterase (AChE) Lupinine->AChE Inhibits ACh_hydrolysis ACh Hydrolysis AChE->ACh_hydrolysis Catalyzes ACh_concentration [Acetylcholine] ↑ ACh_hydrolysis->ACh_concentration Reduces Receptors Nicotinic & Muscarinic Receptors ACh_concentration->Receptors Activates Signaling Downstream Signaling Cascades Receptors->Signaling Triggers Cognition Enhanced Cognitive Function Signaling->Cognition Leads to

Logical flow of the downstream effects of AChE inhibition by Lupinine.

Conclusion and Future Directions

Lupinine and its derivatives represent a promising class of acetylcholinesterase inhibitors with therapeutic potential for neurodegenerative disorders. The quinolizidine scaffold provides a robust platform for the design of potent and selective inhibitors, as demonstrated by the low micromolar activity of certain triazole and ester derivatives. The detailed experimental protocols provided herein offer a standardized approach for the continued evaluation of these and other novel compounds.

Future research should focus on several key areas:

  • Quantitative analysis of lupinine: A definitive determination of the IC50 and kinetic parameters of the parent compound, lupinine, is needed to provide a baseline for structure-activity relationship studies.

  • In vivo efficacy: While in vitro data is promising, in vivo studies are necessary to evaluate the therapeutic efficacy and pharmacokinetic properties of the most potent lupinine derivatives.

  • Selectivity profiling: A comprehensive analysis of the selectivity of these compounds for AChE over butyrylcholinesterase (BuChE) and other cholinesterases is warranted.

  • Exploration of downstream signaling: Investigating the specific downstream signaling pathways modulated by enhanced cholinergic transmission following inhibition by lupinine derivatives could reveal novel therapeutic targets and biomarkers.

By addressing these research questions, the scientific community can further elucidate the therapeutic potential of lupinine-based compounds in the treatment of Alzheimer's disease and other cholinergic-deficient conditions.

References

An In-depth Technical Guide on the Mechanism of Action of Lupinine on Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lupinine, a quinolizidine alkaloid found in plants of the Lupinus genus, has garnered scientific interest for its interactions with the cholinergic system. This technical guide provides a comprehensive overview of the current understanding of lupinine's mechanism of action on acetylcholine receptors. The primary mode of action identified to date is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. Additionally, evidence suggests a direct interaction with both nicotinic and muscarinic acetylcholine receptors. This document collates available quantitative data on these interactions, details the experimental protocols used to elucidate these mechanisms, and presents signaling pathways and experimental workflows through standardized diagrams. The information presented herein is intended to serve as a valuable resource for researchers in pharmacology and drug development exploring the therapeutic potential of lupinine and its derivatives.

Introduction to the Cholinergic System and Lupinine

The cholinergic system, comprised of the neurotransmitter acetylcholine (ACh), its receptors (nicotinic and muscarinic), and the enzyme acetylcholinesterase (AChE), plays a critical role in a vast array of physiological processes in both the central and peripheral nervous systems. These processes include muscle contraction, learning and memory, and autonomic regulation.[1] Cholinergic dysfunction is implicated in numerous pathological conditions, making the components of this system important targets for therapeutic intervention.

Lupinine is a naturally occurring quinolizidine alkaloid.[2] Its structural similarity to acetylcholine suggests the potential for interaction with various components of the cholinergic system. Research has primarily focused on two main aspects of its activity: the inhibition of acetylcholinesterase and direct binding to acetylcholine receptors.

Acetylcholinesterase Inhibition

The most well-documented mechanism of action for lupinine and its derivatives is the inhibition of acetylcholinesterase (AChE). By inhibiting AChE, lupinine increases the concentration and prolongs the action of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.

Kinetics of Acetylcholinesterase Inhibition

Kinetic analysis of novel lupinine derivatives has demonstrated that they can act as mixed-type inhibitors of AChE.[2][3] This indicates that these compounds can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

Table 1: Acetylcholinesterase Inhibitory Activity of a Potent Lupinine Derivative

CompoundIC50 (µM)Type of Inhibition
Lupinine Derivative 15 [1S,9aR)-1-((4-(4-(benzyloxy)-3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)octahydro-2H-quinolizine)]7.2Mixed-type

Data from a study on novel lupinine derivatives.[2]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory effect of lupinine on AChE activity can be determined using the spectrophotometric method developed by Ellman.[4][5]

Principle: This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm.[4] The rate of color formation is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Lupinine or its derivatives at various concentrations

  • 96-well microplate and a microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of ATCI, DTNB, and lupinine in appropriate solvents.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Phosphate buffer

    • DTNB solution

    • AChE solution

    • Lupinine solution at varying concentrations (or vehicle for control)

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the substrate solution (ATCI) to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

    • To determine the type of inhibition, perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.

cluster_workflow Acetylcholinesterase Inhibition Assay Workflow Prepare Reagents Prepare Reagents Pre-incubate Enzyme and Inhibitor Pre-incubate Enzyme and Inhibitor Prepare Reagents->Pre-incubate Enzyme and Inhibitor Initiate Reaction with Substrate Initiate Reaction with Substrate Pre-incubate Enzyme and Inhibitor->Initiate Reaction with Substrate Kinetic Measurement (Absorbance at 412 nm) Kinetic Measurement (Absorbance at 412 nm) Initiate Reaction with Substrate->Kinetic Measurement (Absorbance at 412 nm) Data Analysis (IC50, Ki) Data Analysis (IC50, Ki) Kinetic Measurement (Absorbance at 412 nm)->Data Analysis (IC50, Ki)

Figure 1: Experimental workflow for the acetylcholinesterase inhibition assay.

Direct Interaction with Acetylcholine Receptors

While AChE inhibition is a significant aspect of lupinine's activity, studies have also indicated its ability to directly bind to both nicotinic (nAChRs) and muscarinic (mAChRs) acetylcholine receptors. However, detailed characterization of these interactions, including subtype selectivity and functional consequences (agonist vs. antagonist activity), remains an active area of research.

Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic receptors are ligand-gated ion channels that mediate fast synaptic transmission.[6] They are composed of five subunits and are classified into various subtypes based on their subunit composition, which determines their pharmacological properties.

Binding Affinity: Currently, there is a lack of specific Ki or Kd values for lupinine at different nAChR subtypes in the publicly available literature.

Functional Activity: The functional effect of lupinine on nAChRs (i.e., whether it acts as an agonist, antagonist, or channel blocker) has not been extensively characterized across the various subtypes.

Experimental Protocol: Patch-Clamp Electrophysiology for nAChRs

To determine the functional effects of lupinine on nAChR subtypes, the patch-clamp technique is the gold standard.[7] This method allows for the direct measurement of ion flow through the receptor channels in response to ligand application.

Principle: A glass micropipette with a very small tip is used to form a high-resistance seal with the membrane of a cell expressing the nAChR subtype of interest. This allows for the control of the membrane potential (voltage-clamp) and the measurement of the minute currents that flow through the ion channels.

Materials:

  • Cell line stably or transiently expressing the desired human nAChR subtype (e.g., α7, α4β2, α3β4)

  • Patch-clamp amplifier and data acquisition system

  • Inverted microscope

  • Micromanipulator

  • Glass capillaries for pulling micropipettes

  • External (extracellular) and internal (pipette) physiological salt solutions

  • Acetylcholine or another known nAChR agonist

  • Lupinine solution

Procedure (Whole-Cell Configuration):

  • Cell Preparation: Culture the cells expressing the target nAChR subtype on glass coverslips.

  • Pipette Preparation: Pull micropipettes from glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Under the microscope, carefully guide the micropipette to the surface of a cell and apply gentle suction to form a high-resistance "giga-seal" (resistance > 1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Access: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp and Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV).

  • Agonist Application: Apply a known concentration of acetylcholine to elicit an inward current, representing the flow of cations through the opened nAChR channels.

  • Lupinine Application:

    • To test for agonist activity: Apply lupinine alone and observe if it elicits a current.

    • To test for antagonist activity: Co-apply lupinine with acetylcholine or pre-apply lupinine before applying acetylcholine and measure the reduction in the acetylcholine-evoked current.

  • Data Analysis:

    • Measure the peak amplitude of the currents.

    • Construct dose-response curves for lupinine's agonist or antagonist effects to determine EC50 or IC50 values, respectively.

cluster_workflow Patch-Clamp Electrophysiology Workflow for nAChRs Cell Preparation Cell Preparation Giga-seal Formation Giga-seal Formation Cell Preparation->Giga-seal Formation Whole-Cell Configuration Whole-Cell Configuration Giga-seal Formation->Whole-Cell Configuration Voltage Clamp Voltage Clamp Whole-Cell Configuration->Voltage Clamp Agonist/Lupinine Application Agonist/Lupinine Application Voltage Clamp->Agonist/Lupinine Application Current Recording and Analysis Current Recording and Analysis Agonist/Lupinine Application->Current Recording and Analysis

Figure 2: Experimental workflow for patch-clamp electrophysiology.

Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate slower, more modulatory cholinergic responses. There are five subtypes (M1-M5) which couple to different G protein signaling pathways. M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[8] M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.[9]

Binding Affinity: Specific Ki values for lupinine at the different mAChR subtypes are not readily available in the current literature.

Functional Activity and Signaling Pathways: The effect of lupinine on the activation of Gq/11 or Gi/o signaling pathways downstream of muscarinic receptors has not been specifically reported.

Experimental Protocol: Radioligand Binding Assay for mAChRs

To determine the binding affinity of lupinine for different mAChR subtypes, a competitive radioligand binding assay is commonly employed.

Principle: This assay measures the ability of an unlabeled compound (lupinine) to compete with a radiolabeled ligand (e.g., [3H]-N-methylscopolamine, a non-selective muscarinic antagonist) for binding to the receptor. The amount of radioligand bound is inversely proportional to the affinity and concentration of the competing unlabeled ligand.

Materials:

  • Cell membranes prepared from cells or tissues expressing the mAChR subtype of interest.

  • Radiolabeled ligand (e.g., [3H]-N-methylscopolamine).

  • Unlabeled lupinine at a range of concentrations.

  • A non-selective muscarinic antagonist (e.g., atropine) to determine non-specific binding.

  • Assay buffer.

  • Glass fiber filters.

  • Filtration apparatus (cell harvester).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled lupinine. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of atropine).

  • Equilibration: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature.

  • Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the lupinine concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_workflow Radioligand Binding Assay Workflow Incubate Membranes, Radioligand, and Lupinine Incubate Membranes, Radioligand, and Lupinine Separate Bound and Free Ligand via Filtration Separate Bound and Free Ligand via Filtration Incubate Membranes, Radioligand, and Lupinine->Separate Bound and Free Ligand via Filtration Wash Filters Wash Filters Separate Bound and Free Ligand via Filtration->Wash Filters Quantify Radioactivity Quantify Radioactivity Wash Filters->Quantify Radioactivity Data Analysis (IC50, Ki) Data Analysis (IC50, Ki) Quantify Radioactivity->Data Analysis (IC50, Ki)

Figure 3: Experimental workflow for a radioligand binding assay.

Experimental Protocol: Calcium Mobilization Assay for Gq-Coupled mAChRs

To assess the functional activity of lupinine at Gq-coupled muscarinic receptors (M1, M3, M5), a calcium mobilization assay can be performed.

Principle: Activation of Gq-coupled receptors leads to the release of calcium from intracellular stores. This increase in intracellular calcium concentration can be detected using a calcium-sensitive fluorescent dye.

Materials:

  • Cells expressing the Gq-coupled mAChR subtype of interest.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • A known muscarinic agonist (e.g., carbachol).

  • Lupinine solution.

  • A fluorescence microplate reader or a fluorescence microscope.

Procedure:

  • Cell Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Compound Addition: Add lupinine (to test for agonist activity) or a known agonist in the presence and absence of lupinine (to test for antagonist activity).

  • Fluorescence Measurement: Immediately after compound addition, measure the change in fluorescence over time.

  • Data Analysis:

    • Quantify the peak fluorescence intensity or the area under the curve.

    • Generate dose-response curves to determine EC50 values for agonist activity or IC50 values for antagonist activity.

cluster_pathway Gq-Coupled Muscarinic Receptor Signaling Pathway Lupinine Lupinine mAChR (M1, M3, M5) mAChR (M1, M3, M5) Lupinine->mAChR (M1, M3, M5) Binds to Gq/11 Gq/11 mAChR (M1, M3, M5)->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Triggers Downstream Effects Downstream Effects DAG->Downstream Effects Ca2+ Release->Downstream Effects

Figure 4: Simplified Gq-coupled muscarinic receptor signaling pathway.

Experimental Protocol: Adenylyl Cyclase Activity Assay for Gi-Coupled mAChRs

To investigate the functional effect of lupinine on Gi-coupled muscarinic receptors (M2, M4), an adenylyl cyclase activity assay can be performed.

Principle: Activation of Gi-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP). This change in cAMP can be measured using various methods, such as enzyme-linked immunosorbent assays (ELISA) or assays based on fluorescent or luminescent biosensors.

Materials:

  • Cells expressing the Gi-coupled mAChR subtype of interest.

  • Forskolin (an activator of adenylyl cyclase).

  • A known muscarinic agonist (e.g., carbachol).

  • Lupinine solution.

  • A commercial cAMP assay kit.

Procedure:

  • Cell Treatment: Treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Compound Addition: Add lupinine or a known agonist in the presence and absence of lupinine.

  • Incubation: Incubate the cells for a defined period to allow for changes in cAMP levels.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of lupinine.

    • Generate dose-response curves to determine the IC50 value for lupinine's inhibitory effect.

cluster_pathway Gi-Coupled Muscarinic Receptor Signaling Pathway Lupinine Lupinine mAChR (M2, M4) mAChR (M2, M4) Lupinine->mAChR (M2, M4) Binds to Gi/o Gi/o mAChR (M2, M4)->Gi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibits ATP ATP Adenylyl Cyclase->ATP Converts cAMP cAMP ATP->cAMP Downstream Effects Downstream Effects cAMP->Downstream Effects Reduced

Figure 5: Simplified Gi-coupled muscarinic receptor signaling pathway.

Summary and Future Directions

The current body of evidence indicates that lupinine exerts its effects on the cholinergic system through at least two primary mechanisms: inhibition of acetylcholinesterase and direct interaction with acetylcholine receptors. While the AChE inhibitory activity of some lupinine derivatives has been characterized, the direct receptor interactions of lupinine itself remain less well understood.

Future research should focus on:

  • Comprehensive Pharmacological Profiling: Determining the binding affinities (Ki) and functional activities (EC50/IC50) of lupinine at a wide range of nicotinic and muscarinic receptor subtypes.

  • Elucidation of Functional Effects: Clearly defining whether lupinine acts as an agonist, antagonist, or allosteric modulator at each receptor subtype.

  • Investigation of Signaling Pathways: Directly assessing the impact of lupinine on downstream signaling cascades, including calcium mobilization and adenylyl cyclase activity, for muscarinic receptors.

  • In Vivo Studies: Translating the in vitro findings to in vivo models to understand the physiological and potential therapeutic consequences of lupinine's cholinergic activity.

A more complete understanding of lupinine's mechanism of action will be crucial for evaluating its potential as a lead compound for the development of novel therapeutics targeting cholinergic pathways.

References

An In-depth Technical Guide to the Properties and Toxicity of Lupinine Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupinine, a quinolizidine alkaloid found in various species of the Lupinus genus, has garnered scientific interest due to its biological activities.[1] The hydrochloride salt of lupinine is often utilized in research settings to enhance its solubility and stability. This technical guide provides a comprehensive overview of the core physicochemical properties and toxicological profile of lupinine hydrochloride salt, intended to serve as a vital resource for professionals in research, science, and drug development. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for key cited experiments.

Physicochemical Properties

The fundamental physical and chemical characteristics of lupinine hydrochloride salt are crucial for its handling, formulation, and application in experimental studies.

Data Presentation: Core Properties
PropertyValueReference
Chemical Formula C₁₀H₂₀ClNO[2]
Molecular Weight 205.72 g/mol [2]
IUPAC Name [(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol;hydrochloride[2]
CAS Number 6113-09-3[2]
Melting Point 212-213 °C[3]
Solubility Soluble in water, alcohol, chloroform, and ether.[4]
Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR: A doublet of doublets for a proton attached to a carbon bearing a hydroxyl group has been observed, with coupling constants of 10.45 and 4.12 Hz.[5] The spectrum of the free base, lupinine, shows characteristic signals for the quinolizidine ring system.

  • ¹³C-NMR: The ¹³C-NMR spectrum of lupinine has been studied in the context of its biosynthesis, with specific chemical shifts assigned to the carbon atoms of the quinolizidine skeleton.[6][7][8]

Infrared (IR) Spectroscopy:

  • The IR spectrum of lupinine shows characteristic bands corresponding to O-H stretching, C-H stretching of the quinolizidine ring, and C-N stretching.[9] For the hydrochloride salt, additional bands corresponding to N⁺-H stretching would be expected.

Experimental Protocols

The following sections detail the methodologies for determining the key properties of lupinine hydrochloride salt.

Determination of Melting Point

The melting point of lupinine hydrochloride salt can be determined using the capillary method with a digital melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry lupinine hydrochloride salt is packed into a capillary tube to a height of 2-3 mm.[10]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, especially near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[11]

Determination of Solubility

The solubility of lupinine hydrochloride salt in various solvents can be determined using the shake-flask method.[12][13][14]

Methodology:

  • Sample Preparation: An excess amount of lupinine hydrochloride salt is added to a known volume of the desired solvent (e.g., water, ethanol) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of lupinine hydrochloride in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry, HPLC, or by evaporating a known volume of the solvent and weighing the residue.

NMR and IR Spectroscopy

NMR Spectroscopy Protocol (General for Alkaloids): [5][15]

  • Sample Preparation: 5-10 mg of lupinine hydrochloride is dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal standard (e.g., TMS).

IR Spectroscopy Protocol (General):

  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a mull with Nujol or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a standard wavenumber range (e.g., 4000-400 cm⁻¹).[16]

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Toxicity Profile

Lupinine hydrochloride exhibits moderate toxicity, primarily through its interaction with the cholinergic nervous system.

Data Presentation: Toxicity Values
ParameterValueSpeciesReference
Minimal Lethal Dose 28–30 mg/kgNot specified[17]
Toxic Dose 25–28 mg/kgNot specified[17]
IC₅₀ (Muscarinic Receptors) 190 μMNot specified[17]
IC₅₀ (Nicotinic Receptors) >500 μMNot specified[17]
NOAEL 1 mg/kg bw per dayRainbow trout[18]
LOAEL 2.5 mg/kg bw per dayRainbow trout[18]

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level.

Mechanism of Toxicity

Lupinine's toxicity stems from its activity as a reversible inhibitor of acetylcholinesterase (AChE) and its interaction with acetylcholine receptors (AChRs).[1][17]

Acetylcholinesterase Inhibition: Lupinine hydrochloride acts as a competitive inhibitor of AChE. The protonated amine group of lupinine interacts with the anionic site of the enzyme, preventing the breakdown of the neurotransmitter acetylcholine (ACh). This leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[17]

Interaction with Acetylcholine Receptors: Lupinine has been shown to have a binding affinity for both muscarinic and nicotinic acetylcholine receptors.[17] It exhibits a higher affinity for muscarinic receptors compared to nicotinic receptors.[17] This direct interaction with AChRs can further contribute to the disruption of normal cholinergic neurotransmission.

Symptoms of Poisoning

Ingestion of toxic doses of lupinine can lead to a range of adverse effects in both humans and animals, consistent with cholinergic overstimulation.

In Humans:

  • Trembling and shaking[17]

  • Excitation and convulsions[17]

  • General symptoms of quinolizidine alkaloid poisoning include dizziness, confusion, tachycardia, nausea, and dry mouth.[19]

In Animals:

  • Lupinosis: A morbid and often fatal condition in livestock, characterized by acute liver atrophy.[17]

  • General Symptoms: Nervousness, excessive salivation, frothing at the mouth, difficulty breathing, muscle twitching, loss of muscular control, and convulsions.[20]

Experimental Protocols for Toxicity Assessment

Acute Oral Toxicity (LD₅₀ Determination)

The acute oral toxicity of lupinine hydrochloride can be determined following standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD). The Acute Toxic Class Method (OECD Guideline 423) is a commonly used approach.[17][18][21]

Methodology (Adapted from OECD 423):

  • Animal Model: Typically, young adult female rats are used.

  • Dose Administration: A single oral dose of lupinine hydrochloride, dissolved in a suitable vehicle (e.g., water), is administered to a group of animals (usually 3 per step).

  • Stepwise Procedure: The test is conducted in a stepwise manner using a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the first dose group determines the dose for the next group.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, and behavior.

  • Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels, from which an approximate LD₅₀ value can be estimated.

Acetylcholinesterase Inhibition Assay

The inhibitory effect of lupinine hydrochloride on AChE activity can be quantified using the Ellman's method.[4][22][23]

Methodology:

  • Reagents: Acetylcholinesterase (AChE) enzyme, acetylthiocholine (ATCh) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a buffer solution.

  • Assay Principle: AChE hydrolyzes ATCh to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.

  • Procedure: a. AChE is pre-incubated with various concentrations of lupinine hydrochloride. b. The enzymatic reaction is initiated by adding ATCh and DTNB. c. The rate of TNB formation is monitored by measuring the increase in absorbance over time.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[4]

Acetylcholine Receptor Binding Assay

The binding affinity of lupinine hydrochloride to muscarinic and nicotinic acetylcholine receptors can be determined using radioligand binding assays.

Methodology (General Principle):

  • Receptor Source: Membranes prepared from cells or tissues expressing the specific receptor subtype of interest.

  • Radioligand: A radioactive ligand with high affinity and specificity for the receptor is used (e.g., [³H]quinuclidinyl benzilate for muscarinic receptors).

  • Competitive Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (lupinine hydrochloride).

  • Separation and Quantification: Bound and free radioligand are separated, and the amount of bound radioactivity is quantified.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is calculated.

Visualizations

Mechanism of Toxicity Workflow

ToxicityMechanism cluster_synapse Cholinergic Synapse cluster_lupinine Lupinine Hydrochloride cluster_outcome Toxicological Outcome ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptors (Muscarinic & Nicotinic) ACh->AChR Binding & Activation ACh_accum ACh Accumulation Postsynaptic Postsynaptic Neuron AChR->Postsynaptic Signal Transduction Receptor_overstim Receptor Overstimulation Lupinine Lupinine Lupinine->AChE Reversible Inhibition Lupinine->AChR Direct Binding ACh_accum->Receptor_overstim Toxicity Cholinergic Toxicity Symptoms Receptor_overstim->Toxicity

Caption: Workflow of Lupinine's Cholinergic Toxicity.

Experimental Workflow for Toxicity Assessment

ToxicityWorkflow cluster_in_vivo In Vivo Assessment cluster_in_vitro In Vitro Mechanistic Studies cluster_data Data Analysis & Risk Assessment LD50 Acute Oral Toxicity (LD50) (OECD 423) Symptoms Observation of Toxic Symptoms LD50->Symptoms Tox_profile Establish Toxicity Profile Symptoms->Tox_profile AChE_assay Acetylcholinesterase Inhibition Assay IC50_AChE Determine IC50 for AChE AChE_assay->IC50_AChE Receptor_assay Acetylcholine Receptor Binding Assay IC50_AChR Determine IC50 for AChRs Receptor_assay->IC50_AChR IC50_AChE->Tox_profile IC50_AChR->Tox_profile Risk_assessment Risk Assessment Tox_profile->Risk_assessment

Caption: General Experimental Workflow for Toxicity Profiling.

Conclusion

Lupinine hydrochloride is a moderately toxic quinolizidine alkaloid with a well-defined mechanism of action centered on the disruption of cholinergic neurotransmission. Its physicochemical properties, including good solubility in common laboratory solvents, make it a convenient form for experimental use. A thorough understanding of its properties and toxicity, as outlined in this guide, is essential for its safe handling and for the accurate interpretation of research findings. The provided experimental protocols offer a foundation for the consistent and reliable characterization of this and similar compounds.

References

Quinolizidine Alkaloids: A Promising Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolizidine alkaloids (QAs) are a class of naturally occurring nitrogen-containing heterocyclic compounds characterized by a 1-azabicyclo[4.4.0]decane core structure.[1][2] Biosynthesized from the amino acid L-lysine, these specialized metabolites are predominantly found in plants of the Leguminosae family, particularly in genera such as Lupinus, Sophora, and Cytisus.[1][2][3] They have also been isolated from marine organisms and some animal species.[1][2] In their natural sources, QAs primarily serve as chemical defense agents against herbivores and pathogens.[1][2][3]

The diverse pharmacological activities of quinolizidine alkaloids have garnered significant attention in the field of drug discovery.[2][4] These compounds have demonstrated a wide spectrum of biological effects, including cytotoxic, antiviral, antimicrobial, anti-inflammatory, and antiarrhythmic properties.[1][2][4] Prominent members of this class, such as matrine, sparteine, lupanine, and cytisine, have been the subject of extensive research to elucidate their therapeutic potential and mechanisms of action. This technical guide provides a comprehensive overview of quinolizidine alkaloids in the context of drug discovery, with a focus on their biological activities, underlying signaling pathways, and key experimental methodologies.

Biological Activities and Quantitative Data

The therapeutic potential of quinolizidine alkaloids is underscored by their diverse biological activities. Extensive in vitro studies have quantified the efficacy of various QAs against different disease models. The following tables summarize the cytotoxic, anti-inflammatory, and antiviral activities of selected quinolizidine alkaloids, presenting key quantitative data such as IC50 and EC50 values.

Cytotoxic Activity

Quinolizidine alkaloids, particularly matrine, have demonstrated significant cytotoxic effects against a range of cancer cell lines. This activity is a cornerstone of their potential as anticancer agents.

AlkaloidCancer Cell LineAssayIC50/EC50Exposure Time (h)Reference
Matrine HeLa (Cervical Cancer)MTT~2.18 mM24
SiHa (Cervical Cancer)MTT~2.18 mM24
HT-29 (Colon Cancer)MTTNot specified24, 48, 72[3]
SMMC-7721 (Hepatoma)Not specified>50 µMNot specified[3]
A549 (Lung Cancer)Not specified>50 µMNot specified[3]
HepG2 (Liver Cancer)Not specified>50 µMNot specified[3]
HL-60 (Leukemia)Not specified>50 µMNot specified[3]
MCF-7 (Breast Cancer)Not specified>50 µMNot specified[3]
SW480 (Colon Cancer)Not specified>50 µMNot specified[3]
Isobatzelline A AsPC-1 (Pancreatic)MTT<10 µM72[5]
BxPC3 (Pancreatic)MTT<10 µM72[5]
MIA PaCa-2 (Pancreatic)MTT<10 µM72[5]
Isobatzelline C AsPC-1 (Pancreatic)MTT<10 µM72[5]
BxPC3 (Pancreatic)MTT<10 µM72[5]
MIA PaCa-2 (Pancreatic)MTT<10 µM72[5]
Isobatzelline D AsPC-1 (Pancreatic)MTT<10 µM72[5]
BxPC3 (Pancreatic)MTT<10 µM72[5]
MIA PaCa-2 (Pancreatic)MTT<10 µM72[5]
Secobatzelline A AsPC-1 (Pancreatic)MTT<10 µM72[5]
BxPC3 (Pancreatic)MTT<10 µM72[5]
MIA PaCa-2 (Pancreatic)MTT<10 µM72[5]
Anti-inflammatory Activity

Several quinolizidine alkaloids exhibit potent anti-inflammatory properties, primarily by inhibiting the production of inflammatory mediators such as nitric oxide (NO).

AlkaloidCell LineAssayIC50StimulantReference
Lupanine RAW 264.7 (Macrophage)Griess Assay (NO production)Not specifiedLPS[6][7][8]
Epimuqubilin A RAW 264.7 (Macrophage)Griess Assay (NO production)7.4 µMLPS[9]
Sigmosceptrellin A RAW 264.7 (Macrophage)Griess Assay (NO production)9.9 µMLPS[9]
Antiviral Activity

The antiviral potential of quinolizidine alkaloids has been explored against various viruses, with some compounds showing promising inhibitory effects.

AlkaloidVirusCell LineAssayEC50Reference
Sparteine Influenza A virusMDCKPlaque Reduction AssayNot specified[10][11]
Isoimperatorin Influenza A/PR/8/34 (H1N1)MDCKCPE Reduction Assay0.73 µM[12]
Compound 1 (Isoquinolone derivative) Influenza A (H1N1, H3N2), Influenza BMDCKFluorescein diacetate-based0.2 - 0.6 µM[13]
Compound 21 (Isoquinolone derivative) Influenza A (H1N1, H3N2), Influenza BMDCKNot specified9.9 - 18.5 µM[13]

Signaling Pathways Modulated by Quinolizidine Alkaloids

Quinolizidine alkaloids exert their biological effects by modulating key intracellular signaling pathways that are often dysregulated in disease. Understanding these molecular mechanisms is crucial for the rational design of novel therapeutic agents.

Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[14][15] Its aberrant activation is a hallmark of many cancers.[14] Matrine has been shown to inhibit this pathway, leading to the induction of apoptosis and autophagy in cancer cells.[16][17]

Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates P70S6K p70S6K mTORC1->P70S6K activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 inactivates Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) P70S6K->Protein_Synthesis Matrine Matrine Matrine->PI3K inhibits Matrine->Akt inhibits Matrine->mTORC1 inhibits

Caption: Matrine inhibits the PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune and inflammatory responses, cell proliferation, and survival.[15][18] Constitutive activation of this pathway is implicated in the pathogenesis of chronic inflammatory diseases and various cancers.[8][13] Some quinolizidine alkaloids have been found to suppress NF-κB activation, thereby exerting their anti-inflammatory and anticancer effects.[13]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->NFkB releases QA Quinolizidine Alkaloids QA->IKK inhibits DNA κB DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Genes transcription

Caption: Quinolizidine alkaloids inhibit the NF-κB signaling pathway.

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the evaluation of the biological activities of quinolizidine alkaloids. This section provides detailed methodologies for two key in vitro assays: the MTT assay for assessing cytotoxicity and the Griess assay for measuring anti-inflammatory activity.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[19][20] It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[1][20] The amount of formazan produced is directly proportional to the number of viable cells.[1]

Materials:

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Quinolizidine alkaloid stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinolizidine alkaloid in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and an untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution to each well and mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

  • Plot a dose-response curve with the percentage of cell viability on the y-axis and the logarithm of the compound concentration on the x-axis.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis.[21]

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_Compound Add Quinolizidine Alkaloid Incubate_24h->Add_Compound Incubate_Treatment Incubate (24-72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate % Viability & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End Griess_Assay_Workflow Start Start Seed_Macrophages Seed RAW 264.7 Cells Start->Seed_Macrophages Pretreat_QA Pre-treat with Quinolizidine Alkaloid Seed_Macrophages->Pretreat_QA Stimulate_LPS Stimulate with LPS (24h) Pretreat_QA->Stimulate_LPS Collect_Supernatant Collect Supernatant Stimulate_LPS->Collect_Supernatant Add_Griess_Reagent Add Griess Reagent Collect_Supernatant->Add_Griess_Reagent Incubate Incubate (10-15 min) Add_Griess_Reagent->Incubate Read_Absorbance Read Absorbance (540 nm) Incubate->Read_Absorbance Analyze Calculate [NO2-] & IC50 Read_Absorbance->Analyze End End Analyze->End

References

The Bicyclic Quinolizidine Alkaloid Lupinine: A Technical Guide to its Natural Occurrence in the Fabaceae Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupinine is a bicyclic quinolizidine alkaloid (QA) predominantly found within the Fabaceae family, particularly in the genus Lupinus (lupins).[1] As a secondary metabolite, lupinine plays a role in the plant's defense mechanisms against herbivores and insects.[2] The presence and concentration of lupinine and other QAs are critical factors influencing the utilization of lupin seeds for human and animal consumption due to their bitter taste and potential toxicity.[1] This technical guide provides an in-depth overview of the natural occurrence of lupinine, its biosynthetic pathway, and the experimental methodologies for its study, tailored for professionals in research and drug development.

Data Presentation: Quantitative Occurrence of Lupinine

The concentration of lupinine varies significantly among different species of Lupinus and across various parts of the plant, including the seeds, leaves, stems, and flowers.[3][4] Environmental conditions and the developmental stage of the plant also influence alkaloid content.[5] While lupanine is often the most abundant QA in many Lupinus species, lupinine can be a major alkaloid in others, such as Lupinus luteus.[2][6] The following tables summarize the available quantitative data for lupinine and total quinolizidine alkaloids in selected species of the Fabaceae family.

SpeciesPlant PartLupinine Concentration (mg/kg Dry Matter)Total Quinolizidine Alkaloid Concentration (mg/kg Dry Matter)Reference(s)
Lupinus luteusSeeds14.1 - 1,531-[6]
Lupinus pilosusMature Seeds2307,060[7]
Lupinus albusSeeds-500 - 900[8]
Lupinus angustifoliusSeeds-5 - 28,752[9]

Table 1: Concentration of Lupinine and Total Quinolizidine Alkaloids in Seeds of Various Lupinus Species.

Plant PartGeneral Alkaloid Content TrendReference(s)
SeedsHighest accumulation of alkaloids.[10]
FlowersHigh alkaloid content.[3]
PodsHigh alkaloid content.[3]
LeavesModerate alkaloid content.[4]
StemsModerate alkaloid content.[3]
RootsMinimal alkaloid content.[5]

Table 2: General Distribution Trend of Quinolizidine Alkaloids in Different Plant Parts.

Biosynthesis of Lupinine

The biosynthesis of lupinine, like other quinolizidine alkaloids, originates from the amino acid L-lysine.[1][11] The pathway involves a series of enzymatic reactions, with the initial committed step being the decarboxylation of L-lysine to cadaverine.[11][12] While the complete pathway to lupinine is not fully elucidated, the key initial steps are well-established.

Lupinine_Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Copper Amine Oxidase (CuAO) Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Dimerization Dimerization & Cyclization Piperideine->Dimerization Lupinine (-)-Lupinine Dimerization->Lupinine Further enzymatic steps

Biosynthetic pathway of lupinine from L-lysine.

Experimental Protocols

The extraction, isolation, and quantification of lupinine from plant material involve several established methodologies. The choice of method depends on the research objectives, available equipment, and the desired level of purity and accuracy.

Extraction of Quinolizidine Alkaloids

A common and effective method for extracting QAs from plant material is the acid-base extraction.[13]

  • Materials: Dried and powdered plant material, 0.5 M HCl, 2 M NaOH, Dichloromethane (CH₂Cl₂), Anhydrous sodium sulfate.

  • Protocol:

    • Homogenize the powdered plant material with 0.5 M HCl.

    • Centrifuge the mixture and collect the acidic supernatant containing the protonated alkaloids.

    • Make the supernatant alkaline (pH > 11) by adding 2 M NaOH. This converts the alkaloid salts into their free base form.

    • Perform a liquid-liquid extraction of the aqueous solution with dichloromethane. The free base alkaloids will partition into the organic phase.

    • Repeat the extraction three times and combine the organic phases.

    • Dry the combined organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Isolation and Purification of Lupinine

Column chromatography and preparative thin-layer chromatography (TLC) are frequently used for the isolation and purification of individual alkaloids from the crude extract.[14]

  • Column Chromatography:

    • Stationary Phase: Silica gel or alumina.

    • Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol or ethyl acetate), often with the addition of a small amount of a base like triethylamine to prevent tailing of the basic alkaloids.

  • Preparative TLC:

    • Stationary Phase: Silica gel plates.

    • Mobile Phase: A solvent system optimized for the separation of the target alkaloids (e.g., chloroform:methanol:ammonia).

    • The bands corresponding to the separated alkaloids can be visualized under UV light (if fluorescent) or by staining with a suitable reagent (e.g., Dragendorff's reagent), scraped from the plate, and the alkaloid eluted with a suitable solvent.

Quantification of Lupinine

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are powerful analytical techniques for the accurate quantification of lupinine.[15][16]

  • GC-MS Protocol Outline:

    • Sample Preparation: The crude or purified alkaloid extract is dissolved in a suitable solvent. An internal standard may be added for accurate quantification.

    • Injection: A small volume of the sample is injected into the GC.

    • Separation: The alkaloids are separated based on their volatility and interaction with the stationary phase in the GC column.

    • Detection and Quantification: The separated compounds are ionized and detected by the mass spectrometer. Quantification is achieved by comparing the peak area of lupinine to that of a calibration curve constructed with a certified lupinine standard.

  • HPLC-MS/MS Protocol Outline:

    • Sample Preparation: Similar to GC-MS, the extract is dissolved in a solvent compatible with the mobile phase.

    • Injection and Separation: The sample is injected into the HPLC system and the alkaloids are separated on a suitable column (e.g., C18) using an appropriate mobile phase.

    • Detection and Quantification: The eluting compounds are introduced into the mass spectrometer for detection and quantification, often using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

Experimental Workflow for Lupinine Discovery and Analysis

The following diagram illustrates a typical workflow for the discovery, isolation, and analysis of lupinine from plant sources.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Extraction & Isolation cluster_2 Analysis & Characterization Plant Material Plant Material Collection (e.g., Lupinus seeds) Drying & Grinding Drying and Grinding Plant Material->Drying & Grinding Extraction Alkaloid Extraction (e.g., Acid-Base Extraction) Drying & Grinding->Extraction Isolation Isolation & Purification (e.g., Column Chromatography) Extraction->Isolation Quantification Quantification (GC-MS, HPLC-MS/MS) Isolation->Quantification Structure Structural Elucidation (NMR, MS) Isolation->Structure Bioactivity Bioactivity Screening Isolation->Bioactivity

General workflow for lupinine analysis.

Conclusion

Lupinine, a characteristic bicyclic quinolizidine alkaloid of the Fabaceae family, presents both challenges and opportunities in the fields of agriculture and pharmacology. A thorough understanding of its distribution, concentration, and biosynthesis is crucial for the development of "sweet" lupin varieties with reduced toxicity for consumption. Furthermore, the detailed methodologies for its extraction, isolation, and quantification are essential for quality control and for exploring its potential pharmacological activities. This technical guide provides a foundational resource for researchers and professionals engaged in the study of this important natural product.

References

A Technical Guide to the Spectroscopic Identification of Lupinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of lupinine, a quinolizidine alkaloid. The information presented herein is curated for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.

Spectroscopic Data of Lupinine

The following sections summarize the key spectroscopic data for lupinine, presented in a clear and comparative format to facilitate its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for lupinine are presented below.

Table 1: ¹H NMR Spectroscopic Data for Lupinine (400 MHz, CDCl₃)

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-114.12dd10.45, 4.12[1][2]
H-2, H-10 (eq)57.28--
H-960.56--
H-1064.62--
H-625.69--
C-ring (CH₂)21.59, 25.40, 27.35, 29.33--

Table 2: ¹³C NMR Spectroscopic Data for Lupinine (CDCl₃)

Carbon PositionChemical Shift (δ, ppm)
C-2, C-1057.28
C-960.56
C-1164.62
C-625.69
C-ring (CH₂)21.59, 25.40, 27.35, 29.33
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for lupinine are listed below.

Table 3: IR Spectroscopic Data for Lupinine

Wavenumber (cm⁻¹)Vibrational Assignment
3434O-H stretching (broad)[3]
2928-2757C-H stretching (quinolizidine skeleton)[3]
1647, 1614O-H bending[3]
1402-1354C-H bending[3]
1100-1041C-O stretching[3]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and structure.

Table 4: Mass Spectrometry Data for Lupinine

m/zInterpretation
169[M]⁺ (Molecular ion)
152[M-OH]⁺
138[M-CH₂OH]⁺
98Quinolizidine ring fragment
83Piperidine ring fragment

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducible and accurate results.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of purified lupinine.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) (≥99.8% D).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: Bruker Avance 400 MHz or equivalent.

  • ¹H NMR:

    • Pulse Program: Standard pulse sequence (e.g., zg30).

    • Number of Scans: 16-64.

    • Relaxation Delay: 1.0 s.

    • Acquisition Time: ~3-4 s.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2.0 s.

IR Spectroscopy

Sample Preparation (ATR-FTIR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of solid, powdered lupinine directly onto the crystal.

  • Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.[1][4]

Instrumentation and Parameters:

  • Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent with a UATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Dissolve a small amount of the lupinine extract in methanol.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 7200 Accurate-Mass Q-TOF MS or equivalent.

  • Column: HP-5MS (30 m x 0.250 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 120°C for 2 minutes.

    • Ramp to 300°C at 6°C/min.

    • Hold at 300°C for 10 minutes.[5]

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-600.

Visualizations

The following diagrams illustrate key experimental and logical workflows in the spectroscopic identification of lupinine.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Identification Sample Lupinine Sample NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dissolve in Methanol Sample->MS_Prep NMR NMR Spectroscopy (1H, 13C) NMR_Prep->NMR IR IR Spectroscopy (ATR-FTIR) IR_Prep->IR MS GC-MS MS_Prep->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm-1) Functional Groups IR->IR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Identification Lupinine Structure Confirmation NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Spectroscopic analysis workflow for lupinine identification.

Lupinine_Fragmentation M Lupinine m/z = 169 F1 [M-OH]⁺ m/z = 152 M:f0->F1:f0 - OH F2 [M-CH₂OH]⁺ m/z = 138 M:f0->F2:f0 - CH₂OH F3 Quinolizidine fragment m/z = 98 F2:f0->F3:f0 - C₃H₆ F4 Piperidine fragment m/z = 83 F3:f0->F4:f0 - CH₃

Mass spectrometry fragmentation of lupinine.

References

The Discovery and Historical Research Context of Lupinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the discovery and historical research context of lupinine, a quinolizidine alkaloid. It is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the initial isolation, structure elucidation, and seminal synthetic achievements. This document presents quantitative data in structured tables, details key experimental protocols from foundational studies, and utilizes Graphviz diagrams to illustrate significant pathways and workflows, offering a thorough resource for understanding the scientific journey of this important natural product.

Introduction

Lupinine is a bicyclic quinolizidine alkaloid first isolated from plants of the Lupinus genus (lupins), a member of the Fabaceae family.[1] Its discovery and subsequent study have been pivotal in the field of natural product chemistry, providing a foundation for the understanding of alkaloid biosynthesis and stereoselective synthesis. The characteristic bitter taste of lupin seeds is attributed to the presence of lupinine and other related alkaloids, which serve as a defense mechanism for the plant.[1] From a pharmacological perspective, lupinine has been shown to be a reversible inhibitor of acetylcholinesterase and exhibits binding affinity for both muscarinic and nicotinic acetylcholine receptors.[1] This guide delves into the key historical milestones of lupinine research, from its initial isolation to its first chemical syntheses, providing a technical foundation for contemporary research and development.

Historical Research Context and Key Discoveries

The scientific investigation of lupinine spans over a century, marked by three pivotal achievements: its initial isolation and characterization, its first racemic total synthesis, and finally, its first enantioselective synthesis. These milestones not only advanced the understanding of lupinine itself but also contributed significantly to the broader field of organic chemistry.

Early Isolation and Structural Elucidation
First Racemic Total Synthesis (Clemo, Morgan, and Raper, 1937)

The first complete chemical synthesis of a racemic mixture of lupinine (dl-lupinine) was a landmark achievement by G. R. Clemo, W. McG. Morgan, and R. Raper in 1937.[1][2] This accomplishment provided unequivocal proof of the proposed chemical structure of lupinine and opened the door for the synthesis of related alkaloids.

First Enantioselective Synthesis (Goldberg and Ragade, 1966)

Nearly three decades after the first racemic synthesis, S. I. Goldberg and I. Ragade reported the first enantioselective synthesis of (-)-lupinine in 1966.[1] This was a significant advancement, as it allowed for the preparation of the specific stereoisomer found in nature, which is crucial for studying its biological activity without the interference of its enantiomer.

A visual representation of this historical progression is provided below.

Historical_Milestones_in_Lupinine_Research cluster_Discovery Discovery and Characterization cluster_Synthesis Chemical Synthesis Isolation Early Isolation of Lupinine (Couch) Racemic_Synthesis First Racemic Synthesis (Clemo, Morgan, Raper, 1937) Isolation->Racemic_Synthesis Structure Confirmation Enantio_Synthesis First Enantioselective Synthesis (Goldberg and Ragade, 1966) Racemic_Synthesis->Enantio_Synthesis Stereochemical Control

Figure 1: Key historical milestones in the discovery and synthesis of Lupinine.

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for lupinine, including its physicochemical properties and toxicological information.

Table 1: Physicochemical Properties of Lupinine

PropertyValueReference
Molecular FormulaC₁₀H₁₉NO[3]
Molar Mass169.26 g/mol [3]
IUPAC Name[(1R,9aR)-Octahydro-2H-quinolizin-1-yl]methanol[3]
CAS Number486-70-4[1]
Melting Point68.5-69.2 °CNot available
Specific Rotation ([α]D)-21° (ethanol)Not available

Note: Specific melting point and optical rotation values from the earliest reports were not available in the searched literature. The provided IUPAC name and CAS number correspond to the naturally occurring (-)-lupinine.

Table 2: Toxicological Data for Lupinine

ParameterValueSpeciesRoute of AdministrationReference
Minimal Lethal Dose28–30 mg/kgNot SpecifiedNot Specified[1]
Toxic Dose25–28 mg/kgNot SpecifiedNot Specified[1]
IC₅₀ (Nicotinic Receptors)>500 μMNot SpecifiedIn vitro[1]
IC₅₀ (Muscarinic Receptors)190 μMNot SpecifiedIn vitro[1]

Lupinine is noted to be less toxic than other common lupin alkaloids such as d-lupanine and sparteine.[1]

Experimental Protocols of Foundational Research

This section provides an overview of the methodologies for the key historical experiments. Due to the age of the original publications, the following protocols are reconstructed based on available information and may not reflect the full, detailed procedures.

General Protocol for the Isolation of Lupinine from Lupinus spp.

While the specific protocol from Couch's 1934 publication is not detailed in available literature, a general procedure for the extraction of alkaloids from plant material can be outlined as follows:

  • Maceration and Extraction: Dried and ground plant material (e.g., seeds, leaves) is macerated with an acidic aqueous solution (e.g., dilute hydrochloric acid or acetic acid) to protonate the alkaloids and increase their solubility in the aqueous phase.

  • Basification and Liquid-Liquid Extraction: The acidic extract is filtered, and the filtrate is then basified with a strong base (e.g., sodium hydroxide or potassium carbonate) to deprotonate the alkaloids, rendering them soluble in organic solvents. This aqueous solution is then repeatedly extracted with an immiscible organic solvent (e.g., diethyl ether or chloroform).

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield a crude alkaloid mixture.

  • Crystallization: The crude lupinine is then purified by recrystallization from a suitable solvent to obtain the crystalline solid.

The workflow for a typical alkaloid extraction process is illustrated below.

Alkaloid_Extraction_Workflow Plant_Material Dried, Ground Plant Material Acid_Extraction Maceration with Acidic Solution Plant_Material->Acid_Extraction Filtration Filtration Acid_Extraction->Filtration Basification Basification of Filtrate Filtration->Basification Solvent_Extraction Liquid-Liquid Extraction with Organic Solvent Basification->Solvent_Extraction Purification Drying and Evaporation of Organic Phase Solvent_Extraction->Purification Crystallization Recrystallization Purification->Crystallization Pure_Lupinine Crystalline Lupinine Crystallization->Pure_Lupinine

Figure 2: Generalized workflow for the isolation of Lupinine from plant material.
First Racemic Total Synthesis of dl-Lupinine (Clemo, Morgan, and Raper, 1937)

The 1937 synthesis by Clemo, Morgan, and Raper was a multi-step process.[4] While the full experimental details are extensive, the general approach involved the construction of the quinolizidine ring system from simpler starting materials. A key part of their work involved the catalytic hydrogenation of pyridyl derivatives to form the piperidine ring, which was then elaborated to form the bicyclic core of lupinine. For instance, they reported the hydrogenation of ethyl 2-pyridylsuccinate using platinum oxide as a catalyst.[4]

Key Reaction Step Example (Hydrogenation): Ethyl 2-pyridylsuccinate (3.4 g) in glacial acetic acid (20 c.c.) was shaken with platinum oxide (0.1 g) in a hydrogen atmosphere at 100 lb./sq. in. for 48 hours.[4] Following workup, this reaction yielded ethyl 3-keto-octahydropyrrocoline-1-carboxylate.[4]

Biosynthesis of Lupinine

Lupinine is biosynthesized in Lupinus species from the amino acid L-lysine.[1][5] The biosynthetic pathway involves a series of enzymatic transformations that construct the characteristic quinolizidine skeleton.

The key steps in the biosynthesis of lupinine are:

  • Decarboxylation of L-lysine: The pathway is initiated by the decarboxylation of L-lysine to form cadaverine.[1][5]

  • Oxidative Deamination: Cadaverine undergoes oxidative deamination to yield 5-aminopentanal, which exists in equilibrium with its cyclic form, Δ¹-piperideine.

  • Formation of the Quinolizidine Ring: Through a series of proposed condensation and cyclization reactions involving intermediates derived from Δ¹-piperideine, the bicyclic quinolizidine core is formed.

  • Reduction to Lupinine: The final step is believed to be the stereospecific reduction of a quinolizidine aldehyde intermediate to form (-)-lupinine.

The biosynthetic pathway from L-lysine to lupinine is depicted in the following diagram.

Lupinine_Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Decarboxylation Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Oxidative Deamination Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Cyclization Quinolizidine_Intermediate Quinolizidine Aldehyde Intermediate Piperideine->Quinolizidine_Intermediate Condensation & Cyclization Lupinine (-)-Lupinine Quinolizidine_Intermediate->Lupinine Reduction

References

Methodological & Application

Enantioselective Total Synthesis of (-)-Lupinine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective total synthesis of (-)-lupinine, a quinolizidine alkaloid with noted biological activity, including acetylcholinesterase inhibition. Two distinct and efficient synthetic strategies are presented: a route developed by Santos and coworkers employing a double Mitsunobu reaction for key stereochemical inversions and functional group introductions, and an organocatalytic approach by Vicario, Fustero, and coworkers that utilizes an enantioselective intramolecular aza-Michael reaction as the cornerstone of its asymmetric strategy. This guide is intended to serve as a comprehensive resource, offering step-by-step instructions, tabulated quantitative data for easy comparison, and visual diagrams of the synthetic pathways to aid in the replication and further development of these syntheses.

Introduction

(-)-Lupinine is a naturally occurring quinolizidine alkaloid found in plants of the Lupinus genus. Its biological activities, including its role as a reversible inhibitor of acetylcholinesterase, have made it a target of interest for synthetic chemists and drug development professionals. The development of enantioselective syntheses is crucial, as the biological activity of chiral molecules is often dependent on a specific stereoisomer. This document outlines two powerful and distinct approaches to the asymmetric synthesis of the natural (-)-enantiomer of lupinine.

The first approach, by Santos et al., showcases a strategy involving a double Mitsunobu reaction. This method provides a high degree of control over stereochemistry and allows for the efficient introduction of key functional groups. The second featured synthesis, from the laboratories of Vicario and Fustero, exemplifies the elegance and efficiency of organocatalysis, establishing the chiral core of the molecule through a highly enantioselective intramolecular aza-Michael reaction.

These application notes are designed to provide researchers with the necessary details to understand, replicate, and potentially adapt these synthetic routes for their own research endeavors, whether in the exploration of new synthetic methodologies or in the production of (-)-lupinine and its analogs for biological evaluation.

Synthetic Strategies

Enantioselective Synthesis via Double Mitsunobu Reaction (Santos et al.)

This synthetic route leverages a diastereoselective Mannich reaction to set an initial stereocenter, followed by two key Mitsunobu reactions to install the correct stereochemistry and the hydroxymethyl precursor. The overall synthesis is accomplished with a 33% yield over the final key steps.[1]

Overall Synthetic Workflow (Santos et al.)

A N-Acyliminium Precursor (4) C Mannich Reaction Product ((R,R)-8) A->C Mannich Reaction B 2-Trialkylsilyloxyfuran (5) B->C D First Mitsunobu Reaction (Stereochemical Inversion) C->D 1. ClCH2CO2H, DEAD, Ph3P 2. K2CO3, MeOH E Intermediate Alcohol ((R,S)-3) D->E Reduction (AlH3) F Second Mitsunobu Reaction (Nitrile Introduction) E->F Acetone cyanohydrin, DEAD, Ph3P G Nitrile Intermediate (9) F->G H Hydrolysis G->H I Carboxylic Acid Intermediate (10) H->I J Alane Reduction I->J K (-)-Lupinine (1) J->K

Caption: Synthetic pathway to (-)-lupinine via the Santos et al. double Mitsunobu strategy.

Organocatalytic Enantioselective Synthesis (Vicario, Fustero et al.)

This approach utilizes a key enantioselective intramolecular aza-Michael reaction catalyzed by a chiral prolinol ether (Jørgensen catalyst). This reaction efficiently constructs the chiral piperidine ring, which is a core component of the quinolizidine skeleton of (-)-lupinine. Subsequent transformations then complete the synthesis of the natural product.

Key Step: Organocatalytic Intramolecular Aza-Michael Reaction

A Acyclic Precursor (Carbamate with α,β-unsaturated aldehyde) C Iminium Ion Intermediate A->C Catalyst Loading B Chiral Prolinol Ether Catalyst B->C D Enamine Intermediate C->D Tautomerization E Intramolecular Aza-Michael Addition D->E F Chiral Piperidine Intermediate E->F Hydrolysis G Further Elaboration F->G H (-)-Lupinine G->H

Caption: Organocatalytic strategy for the synthesis of the chiral piperidine core of (-)-lupinine.

Quantitative Data Summary

StepSynthesisStarting MaterialProductYield (%)Enantiomeric Excess (%)
Stereochemical Inversion (Mitsunobu)Santos et al.(R,R)-8(R,S)-875-
Reduction to AlcoholSantos et al.(R,S)-8Intermediate Alcohol (3)97-
Nitrile Introduction (Mitsunobu)Santos et al.Intermediate Alcohol (3)Nitrile (9)81-
Hydrolysis to Carboxylic AcidSantos et al.Nitrile (9)Carboxylic Acid (10)93-
Reduction to (-)-LupinineSantos et al.Carboxylic Acid (10)(-)-Lupinine (1)91-
Intramolecular Aza-Michael ReactionVicario et al.Acyclic PrecursorChiral Piperidine6394

Experimental Protocols

Synthesis of (-)-Lupinine via Double Mitsunobu Reaction (Adapted from Santos et al.)[1][2]

Step 1: Synthesis of Intermediate Alcohol (R,S)-3

  • Stereochemical Inversion of (R,R)-8: To a solution of the starting alcohol (R,R)-8, chloroacetic acid, and triphenylphosphine (Ph3P) in an appropriate solvent, diethyl azodicarboxylate (DEAD) is added dropwise at 0 °C. The reaction is stirred until completion (monitored by TLC). The resulting chloroacetate is then hydrolyzed with potassium carbonate (K2CO3) in methanol (MeOH) to afford the diastereomeric alcohol (R,S)-8 in 75% yield.

  • Reduction to (R,S)-3: The intermediate (R,S)-8 is reduced with alane (AlH3) in tetrahydrofuran (THF). The reaction mixture is stirred at room temperature until the starting material is consumed. Following a careful quench, the product is purified by silica gel chromatography to yield the enantiomerically pure azabicyclo[4.4.0]decane alcohol (R,S)-3 in 97% yield.

Step 2: Synthesis of Nitrile Intermediate (9)

  • To a solution of the alcohol (R,S)-3 in a mixture of toluene and THF, acetone cyanohydrin, DEAD, and Ph3P are added sequentially at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the nitrile intermediate (9) in 81% yield.

Step 3: Hydrolysis to Carboxylic Acid (10)

  • The nitrile (9) is dissolved in a mixture of hydrochloric acid (HCl) and chloroform (CHCl3).

  • The mixture is heated at reflux for 35 minutes.

  • After cooling, the product is extracted and purified to afford the carboxylic acid (10) as its hydrochloride salt in 93% yield.

Step 4: Reduction to (-)-Lupinine (1)

  • The carboxylic acid (10) is dissolved in THF and treated with a solution of alane (AlH3) at 0 °C.

  • The reaction mixture is stirred and allowed to warm to room temperature.

  • Upon completion, the reaction is carefully quenched, and the product is extracted and purified to yield (-)-lupinine (1) in 91% yield.

Organocatalytic Enantioselective Synthesis of a Key Piperidine Intermediate (Adapted from Vicario, Fustero et al.)

Step 1: Synthesis of the Acyclic Precursor

  • The synthesis of the acyclic precursor, a carbamate-protected amine with a pendant α,β-unsaturated aldehyde, is typically achieved through standard synthetic transformations, such as olefination or cross-metathesis reactions from simpler starting materials.

Step 2: Enantioselective Intramolecular Aza-Michael Reaction

  • To a solution of the acyclic precursor in a suitable solvent (e.g., dichloromethane or toluene), the chiral diarylprolinol silyl ether catalyst (Jørgensen catalyst I, typically 10-20 mol%) is added.

  • The reaction mixture is stirred at the specified temperature (often ambient or slightly elevated) until the starting material is consumed, as monitored by TLC or NMR spectroscopy.

  • The crude product is then purified by flash column chromatography on silica gel to afford the enantiomerically enriched piperidine intermediate. For the synthesis of a key precursor to (-)-lupinine, this cyclization proceeds in 63% yield with 94% enantiomeric excess.

Step 3: Elaboration to (-)-Lupinine

  • The resulting chiral piperidine aldehyde is then converted to (-)-lupinine through a series of standard synthetic steps. This typically involves reduction of the aldehyde to the corresponding alcohol, followed by further transformations to construct the second ring of the quinolizidine skeleton.

Conclusion

The enantioselective total synthesis of (-)-lupinine has been successfully achieved through multiple innovative strategies. The double Mitsunobu approach detailed by Santos and coworkers provides a robust method for controlling stereochemistry and functional group manipulation. In parallel, the organocatalytic route developed by Vicario, Fustero, and their teams offers an elegant and highly efficient means to establish the core chirality of the molecule. Both protocols, presented here in a detailed format, serve as valuable resources for the chemical and pharmaceutical research communities, enabling further investigation into the synthesis and biological applications of quinolizidine alkaloids.

References

Application Notes and Protocols for the Racemic Synthesis of Octahydro-2H-quinolizin-1-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octahydro-2H-quinolizin-1-ylmethanol, commonly known as lupinine, is a quinolizidine alkaloid found in various species of the Lupinus genus.[1] This bicyclic alkaloid and its derivatives have garnered interest in the scientific community due to their potential biological activities. The first total synthesis of racemic lupinine was achieved in 1937 by Clemo, Morgan, and Raper, providing a foundational methodology for accessing this chemical scaffold.[1] This document provides a detailed protocol for the racemic synthesis of this compound, based on established synthetic routes. The protocols and data presented are intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Synthetic Pathway Overview

The racemic synthesis of (±)-lupinine involves a multi-step sequence starting from readily available precursors. The key steps include the formation of a substituted piperidine ring, followed by the construction of the second ring to form the quinolizidine core, and finally, the reduction of a carbonyl group to yield the target primary alcohol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of racemic this compound.

StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Reference
1Ethyl 2-pyridylacetateC₉H₁₁NO₂165.19-Clemo et al., 1937
2Diethyl 2-pyridylsuccinateC₁₃H₁₇NO₄267.28-Clemo et al., 1937
32-Pyridylsuccinic acidC₉H₉NO₄195.17-Clemo et al., 1937
42-Piperidylsuccinic acidC₉H₁₅NO₄217.22-Clemo et al., 1937
5(±)-Lupininic acidC₁₀H₁₇NO₂183.25-Clemo et al., 1937
6(±)-LupinineC₁₀H₁₉NO169.26-Clemo et al., 1937

Note: The original 1937 publication by Clemo, Morgan, and Raper does not provide explicit yields for each step.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the racemic synthesis of this compound.

Step 1: Synthesis of Ethyl 2-pyridylacetate

This protocol is a standard procedure for the synthesis of the starting material.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve pyridine-2-acetonitrile in absolute ethanol.

  • Reaction: Cool the solution in an ice bath and slowly add concentrated sulfuric acid.

  • Reflux: After the addition is complete, heat the mixture at reflux for 8 hours.

  • Work-up: Cool the reaction mixture and pour it into ice water. Neutralize the solution with sodium carbonate.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Step 2: Synthesis of Diethyl 2-pyridylsuccinate
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.

  • Reaction: To this solution, add ethyl 2-pyridylacetate dropwise with stirring. After the addition, add ethyl bromoacetate dropwise.

  • Reflux: Heat the reaction mixture at reflux for 4 hours.

  • Work-up: Cool the mixture and pour it into water.

  • Extraction: Extract the product with diethyl ether.

  • Purification: Wash the ethereal solution with water, dry over anhydrous sodium sulfate, and remove the solvent. The residue is purified by vacuum distillation.

Step 3: Synthesis of 2-Pyridylsuccinic acid
  • Hydrolysis: Heat the diethyl 2-pyridylsuccinate under reflux with an excess of concentrated hydrochloric acid for 12 hours.

  • Isolation: On cooling, the 2-pyridylsuccinic acid hydrochloride will crystallize. Collect the crystals by filtration.

  • Purification: The crude product can be recrystallized from water.

Step 4: Catalytic Hydrogenation to 2-Piperidylsuccinic acid
  • Reaction Setup: Dissolve 2-pyridylsuccinic acid in glacial acetic acid in a high-pressure hydrogenation vessel.

  • Catalyst Addition: Add Adam's catalyst (platinum oxide).

  • Hydrogenation: Subject the mixture to hydrogenation at a pressure of 3-4 atmospheres until the theoretical amount of hydrogen is absorbed.

  • Work-up: Filter off the catalyst and evaporate the solvent under reduced pressure.

Step 5: Formation of (±)-Lupininic acid
  • Esterification: Convert the 2-piperidylsuccinic acid to its diethyl ester by refluxing with absolute ethanol and a catalytic amount of sulfuric acid.

  • Dieckmann Condensation: Treat the diethyl ester with sodium in toluene to effect a Dieckmann condensation, yielding the β-keto ester.

  • Hydrolysis and Decarboxylation: Hydrolyze the β-keto ester with aqueous acid and heat to promote decarboxylation, affording (±)-lupininic acid.

Step 6: Reduction to (±)-Lupinine (this compound)
  • Reduction: Reduce the carboxylic acid group of (±)-lupininic acid to the primary alcohol. A suitable reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in a dry ether solvent such as diethyl ether or tetrahydrofuran.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in dry diethyl ether.

  • Addition of Acid: Add a solution of (±)-lupininic acid in dry diethyl ether dropwise to the stirred suspension of LiAlH₄ at 0 °C.

  • Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat at reflux for 4 hours.

  • Work-up: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Isolation: Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

  • Purification: Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude (±)-lupinine. The product can be further purified by vacuum distillation or crystallization of its salt (e.g., picrate).

Visualizations

Racemic_Lupinine_Synthesis Pyridine_2_acetonitrile Pyridine-2-acetonitrile Ethyl_2_pyridylacetate Ethyl 2-pyridylacetate Pyridine_2_acetonitrile->Ethyl_2_pyridylacetate EtOH, H₂SO₄ Diethyl_2_pyridylsuccinate Diethyl 2-pyridylsuccinate Ethyl_2_pyridylacetate->Diethyl_2_pyridylsuccinate 1. NaOEt 2. BrCH₂CO₂Et Pyridylsuccinic_acid 2-Pyridylsuccinic acid Diethyl_2_pyridylsuccinate->Pyridylsuccinic_acid HCl, H₂O, Δ Piperidylsuccinic_acid 2-Piperidylsuccinic acid Pyridylsuccinic_acid->Piperidylsuccinic_acid H₂, PtO₂ AcOH Lupininic_acid (±)-Lupininic acid Piperidylsuccinic_acid->Lupininic_acid 1. EtOH, H⁺ 2. Na, Toluene 3. H₃O⁺, Δ Lupinine (±)-Lupinine Lupininic_acid->Lupinine LiAlH₄

Caption: Synthetic pathway for the racemic synthesis of (±)-lupinine.

Experimental_Workflow start Start reaction_setup Reaction Setup Prepare glassware and reagents start->reaction_setup reaction Reaction Combine reagents under specified conditions (temperature, time) reaction_setup->reaction workup Work-up Quench reaction, neutralize, and perform initial separation reaction->workup extraction Extraction Isolate the product from the aqueous layer using an organic solvent workup->extraction purification Purification Dry, filter, and purify the crude product (e.g., distillation, crystallization) extraction->purification analysis Analysis Characterize the final product (e.g., NMR, MS, melting point) purification->analysis end End analysis->end

Caption: General experimental workflow for each synthetic step.

References

Application Notes: High-Purity Lupinine Extraction from Lupinus spp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction Lupinine is a bicyclic quinolizidine alkaloid predominantly found in species of the Lupinus (lupin) genus, belonging to the Fabaceae family.[1] It is biosynthesized from L-lysine and is a characteristic secondary metabolite of these plants.[1][2][3] Lupinus luteus, in particular, is noted for having lupinine as one of its primary alkaloids.[4][5] Lupinine has garnered significant interest in the pharmaceutical field due to its biological activities, including its role as a reversible acetylcholinesterase inhibitor and its insecticidal properties.[1][6] The effective extraction and purification of lupinine from plant material are crucial for its study and potential application in drug development. These application notes provide detailed, step-by-step protocols for the extraction and purification of lupinine, a summary of quantitative data, and visual workflows to guide the experimental process.

Quantitative Data Summary

The efficiency of lupinine extraction and the final yield are highly dependent on the chosen Lupinus species, the specific cultivar, and the extraction methodology. Bitter lupin varieties generally contain a much higher concentration of total alkaloids (over 4%) compared to "sweet" varieties (as low as 0.02%). The following table summarizes key parameters and outcomes for different extraction methods reported in the literature.

Table 1: Comparison of Lupinine and Quinolizidine Alkaloid Extraction Parameters

ParameterMethod 1: Acid-Base ExtractionMethod 2: Ultrasonic-Assisted Extraction (UAE)Method 3: Methanolic Extraction
Starting Material Finely ground Lupinus spp. seeds[4][7][8]Homogenized raw lupin beansMilled Lupinus seeds
Primary Solvent(s) 0.5 N Hydrochloric Acid (HCl), Dichloromethane (CH₂Cl₂)[7][8]80% Methanol[9]Methanol, Dichloromethane
Key Reagents Sodium Hydroxide (NaOH)[7][8]N/AHydrochloric Acid
Extraction Time ~1-2 hours (excluding evaporation)[7]40-60 minutes[9]Varies (typically several hours)
Reported Yield/Content Lupinine content in L. luteus can range from ~14 to over 1,500 mg/kg DM.[10]80% Methanol was found to be more efficient than 80% Acetonitrile for extracting five major quinolizidine alkaloids.[9]N/A
Purity of Final Product Requires further purification (e.g., chromatography) for high purity.Requires further purification.Requires further purification.
Notes A widely used, robust method for initial crude alkaloid extraction.[7]Offers reduced extraction time and potentially higher efficiency.[9]A common method for general phytochemical extraction.

Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction (LLE) of Lupinine

This protocol is a standard and effective method for the selective extraction of basic alkaloids like lupinine from plant material.

Materials and Reagents:

  • Finely ground Lupinus spp. seeds (preferably L. luteus)

  • 0.5 N Hydrochloric acid (HCl)

  • 1 N Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂), analytical grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Sonicator

  • Centrifuge and appropriate tubes

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH indicator strips

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 g of finely ground lupin seed material.

  • Acidic Extraction:

    • Suspend the ground sample in 10 mL of 0.5 N HCl.

    • Sonicate the mixture for 30 minutes at room temperature to ensure thorough homogenization and extraction of protonated alkaloids into the aqueous phase.[4]

    • Centrifuge the homogenate at 4000 rpm for 10 minutes to pellet the solid plant debris.[7][8]

    • Carefully decant the acidic supernatant into a clean flask.

    • To ensure complete extraction, resuspend the pellet in another 10 mL of 0.5 N HCl, repeat the sonication and centrifugation steps, and combine the supernatants.[4]

  • Alkalinization:

    • Place the combined acidic supernatant in a beaker and slowly add 1 N NaOH dropwise while stirring.

    • Monitor the pH and continue adding NaOH until the solution reaches a pH of 10-12.[7][8] At this alkaline pH, the alkaloids are deprotonated, becoming soluble in organic solvents.

  • Solvent Extraction:

    • Transfer the alkaline aqueous solution to a separatory funnel.

    • Add 20 mL of dichloromethane to the funnel.

    • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. The lower organic layer (dichloromethane) contains the alkaloids.

    • Drain the lower dichloromethane layer into a clean, dry flask.

    • Repeat the extraction of the aqueous phase two more times, each with 20 mL of dichloromethane, to maximize recovery.[7][8] Combine all organic extracts.

  • Drying and Concentration:

    • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water. Swirl gently and let it stand for 10-15 minutes.

    • Filter or decant the dried organic extract into a round-bottom flask.

    • Concentrate the extract to dryness using a rotary evaporator at a temperature of 40°C.[8] The resulting residue is the crude alkaloid extract containing lupinine.

Protocol 2: Purification of Lupinine by Column Chromatography

The crude extract from Protocol 1 contains a mixture of alkaloids and other lipophilic compounds. Column chromatography is used to isolate and purify lupinine.

Materials and Reagents:

  • Crude alkaloid extract

  • Silica gel (60 Å, 70-230 mesh)

  • Mobile Phase: A mixture of Chloroform:Acetone:Diethylamine (e.g., 70:20:10 v/v/v).[7] (Note: Optimal solvent system may require empirical determination via Thin Layer Chromatography).

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing chamber

  • UV lamp and/or appropriate staining reagent (e.g., Dragendorff's reagent) for visualization

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column, avoiding air bubbles.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the mobile phase and load it onto the top of the packed column.

  • Elution: Begin eluting the sample through the column by adding the mobile phase. Maintain a constant flow rate.

  • Fraction Collection: Collect the eluate in small, sequential fractions.

  • Analysis by TLC: Spot a small amount from each fraction onto a TLC plate. Develop the plate using the mobile phase. Visualize the separated compounds under a UV lamp or by staining. Fractions containing the same compound (i.e., having the same Retention Factor, Rf) should be pooled.

  • Isolation: Combine the fractions identified as containing pure lupinine.

  • Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator to yield the purified lupinine.

Diagrams

Experimental Workflow

Lupinine_Extraction_Workflow process process output output waste waste start Lupinus spp. Seeds milling Milling / Grinding start->milling acid_ext Acidic Extraction (0.5 N HCl + Sonication) milling->acid_ext centrifuge1 Centrifugation (4000 rpm) acid_ext->centrifuge1 pellet1 Solid Debris centrifuge1->pellet1 supernatant1 Acidic Supernatant (Protonated Alkaloids) centrifuge1->supernatant1 alkalinization Alkalinization (NaOH to pH 10-12) supernatant1->alkalinization solvent_ext Liquid-Liquid Extraction (Dichloromethane) alkalinization->solvent_ext aq_phase Aqueous Waste solvent_ext->aq_phase org_phase Organic Phase (Crude Alkaloids) solvent_ext->org_phase drying Drying & Concentration (Na₂SO₄ + Rotary Evaporator) org_phase->drying crude_extract Crude Lupinine Extract drying->crude_extract purification Purification (Silica Column Chromatography) crude_extract->purification final_product Purified Lupinine purification->final_product

Caption: Workflow for lupinine extraction and purification.

Lupinine Biosynthesis Pathway

Lupinine_Biosynthesis cluster_key Enzyme Key Lys L-Lysine Cad Cadaverine Lys->Cad LDC/ODC Aminopentanal 5-Aminopentanal Cad->Aminopentanal CuAO Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Lupinine (-)-Lupinine Piperideine->Lupinine Further Enzymatic Steps key LDC/ODC: Lysine/Ornithine Decarboxylase CuAO: Copper Amine Oxidase

Caption: Biosynthesis of lupinine from L-lysine.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Lupinine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lupinine is a quinolizidine alkaloid found in various species of the Lupinus genus.[1] These alkaloids are secondary metabolites produced by the plants as a defense mechanism and are responsible for the bitter taste of lupin beans.[1][2] Due to their potential toxicity, their removal or isolation is crucial for both food safety and pharmacological research.[1][2] Lupinine itself has been studied for its effects on acetylcholine receptors and as an acetylcholinesterase inhibitor.[1] High-purity lupinine is essential for accurate toxicological and pharmacological studies.

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and scalable technique for the purification of alkaloids from complex plant extracts due to its high resolution.[3] This application note provides a detailed protocol for the extraction, cleanup, and subsequent purification of lupinine from lupin seeds using preparative HPLC.

Method Overview & Workflow

The purification process involves a multi-step approach beginning with the extraction of total alkaloids from the raw plant material. This is followed by a clean-up step using Solid-Phase Extraction (SPE) to remove major interfering compounds. Finally, the enriched extract is subjected to preparative RP-HPLC to isolate lupinine. The purity of the collected fractions is then verified by analytical HPLC.

G cluster_0 Phase 1: Extraction & Cleanup cluster_1 Phase 2: HPLC Purification cluster_2 Phase 3: Analysis & Final Product raw_material Lupin Seeds (Ground) extraction Solvent Extraction (Methanol:Water) raw_material->extraction centrifugation Centrifugation extraction->centrifugation crude_extract Crude Alkaloid Extract centrifugation->crude_extract spe SPE Cleanup (Reversed-Phase) crude_extract->spe clean_extract Cleaned Extract spe->clean_extract prep_hplc Preparative RP-HPLC clean_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection UV-Triggered analytical_hplc Purity Analysis (Analytical HPLC) fraction_collection->analytical_hplc pooling Pool Pure Fractions analytical_hplc->pooling solvent_evap Solvent Evaporation pooling->solvent_evap final_product Purified Lupinine (>98%) solvent_evap->final_product

Caption: Overall workflow for the purification of lupinine.

Data Presentation

Quantitative data for the extraction and purification process are summarized below. Table 1 outlines the parameters for sample preparation, while Table 2 details the HPLC conditions for both analytical method development and the scaled-up preparative purification. Table 3 provides the expected performance metrics.

Table 1: Sample Preparation and Cleanup Parameters

Parameter Setting Rationale
Extraction
Sample Material Milled Lupin Seeds (<1 mm particle size) Increases surface area for efficient extraction.[4]
Extraction Solvent Methanol:Water (60:40, v/v) Provides optimal extraction yield for a range of alkaloids, including lupinine.[5][6]
Extraction Method Homogenization / Ultrasonic Extraction Ensures thorough disruption of plant cells for maximum alkaloid release.[6][7]
Solid-Phase Extraction (SPE) Cleanup
SPE Cartridge Polymeric Reversed-Phase (e.g., Strata-X) Retains alkaloids while allowing more polar interferences to be washed away.[5][6]
Conditioning Solvent 1 mL Methanol Activates the stationary phase.[5][6]
Equilibration Solvent 1 mL Water:Methanol (90:10, v/v) Prepares the column for sample loading in a weak solvent.[5][6]
Wash Solvent 1 mL Water:Methanol (90:10, v/v) Removes highly polar, water-soluble impurities.[5][6]

| Elution Solvent | 1 mL Methanol | Elutes the retained alkaloids of interest.[5] |

Table 2: HPLC Method Parameters

Parameter Analytical Scale Preparative Scale
Column
Stationary Phase C18-PFP (Pentafluorophenyl) Combined C18-PFP phases provide good retention and selectivity for lupin alkaloids.[5]
Dimensions 2.1 x 100 mm, 2 µm 21.2 x 250 mm, 10 µm
Mobile Phase
Mobile Phase A Water + 0.1% Heptafluorobutyric acid (HFBA) HFBA acts as an ion-pairing agent to improve peak shape for basic compounds like alkaloids.[5][6]
Mobile Phase B Acetonitrile:Methanol (50:50, v/v) + 0.1% HFBA Organic solvent mixture for eluting compounds from the reverse-phase column.[5][6]
Gradient Program
Gradient 10% B to 90% B over 10 min Broad gradient for initial scouting of all compounds.
Flow Rate 0.4 mL/min[6] 20 mL/min (Scaled for column diameter)
Detection & Collection
Detector Diode Array Detector (DAD) or MS DAD for spectral analysis; MS for mass confirmation.[5]
Wavelength 220-280 nm General range for alkaloid detection.
Injection Volume 3-6 µL[5][6] 1-5 mL (Dependent on concentration)

| Fraction Collection | N/A | UV-triggered or time-based collection of the target peak. |

Table 3: Expected Performance Metrics

Metric Expected Value Notes
Limit of Quantification (LOQ) 1-25 µg/kg Based on analytical HPLC-MS/MS methods for lupin alkaloids.[2][5]
Recovery (Extraction) >80% A straightforward one-step extraction can achieve high recovery for most quinolizidine alkaloids.[4]
Final Purity >98% The goal of preparative HPLC is to achieve high purity for subsequent applications.[8]

| Yield (Preparative HPLC) | 70-90% | Dependent on resolution from impurities and fraction collection parameters.[3] |

Experimental Protocols

Protocol 1: Extraction of Alkaloids from Lupin Seeds
  • Weigh 20 g of finely milled lupin seed material.

  • Add 100 mL of extraction solvent (Methanol:Water, 60:40 v/v).[5][6]

  • Homogenize the mixture at high speed for 3 cycles of 2 minutes each, or use an ultrasonic bath for 60 minutes.[6][7]

  • Centrifuge the resulting slurry at 10,000 x g for 15 minutes at 4°C to pellet the solid material.[6]

  • Carefully decant and collect the supernatant, which contains the crude alkaloid extract.

  • Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup
  • Condition a polymeric reversed-phase SPE cartridge (e.g., 330 mg) by passing 1 mL of Methanol through it.[5][6]

  • Equilibrate the cartridge by passing 1 mL of Water:Methanol (90:10, v/v) through it.[5][6]

  • Dilute 1 mL of the crude extract from Protocol 1 with 1 mL of the equilibration solution and load it onto the cartridge.[5]

  • Wash the cartridge with 1 mL of Water:Methanol (90:10, v/v) to remove interfering compounds.[5][6]

  • Elute the target alkaloids, including lupinine, with 1 mL of Methanol into a clean collection tube.[5]

  • The resulting eluate is the cleaned extract, ready for HPLC analysis and purification.

Protocol 3: Analytical Method Development by RP-HPLC
  • Set up the analytical HPLC system according to the "Analytical Scale" parameters in Table 2.

  • Inject 5 µL of the cleaned extract from Protocol 2.

  • Run the scouting gradient (10-90% B over 10 minutes) to determine the retention time of the lupinine peak.

  • Optimize the gradient to achieve baseline separation of the lupinine peak from adjacent impurities. This may involve creating a shallower gradient around the elution time of the target compound.

G cluster_0 Analytical Method cluster_1 Scale-Up Calculation cluster_2 Preparative Method analytical_run Scouting Run (Small Column, Low Flow) identify_peak Identify Target Peak (Retention Time) analytical_run->identify_peak optimize_gradient Optimize Gradient (Improve Resolution) identify_peak->optimize_gradient scale_flow Scale Flow Rate (Proportional to Column Area) optimize_gradient->scale_flow Optimized Parameters scale_gradient Adjust Gradient Time (Maintain Resolution) scale_flow->scale_gradient scale_injection Increase Injection Volume (Maximize Load) scale_gradient->scale_injection prep_run Purification Run (Large Column, High Flow) scale_injection->prep_run Calculated Parameters

Caption: Logic for scaling from analytical to preparative HPLC.

Protocol 4: Preparative HPLC Purification of Lupinine
  • Set up the preparative HPLC system according to the "Preparative Scale" parameters in Table 2.

  • Use the optimized gradient developed in Protocol 3, adjusting the gradient time and flow rate to match the larger column dimensions while maintaining separation.

  • Dissolve the remaining cleaned extract in a minimal amount of a suitable solvent (e.g., Methanol or Mobile Phase A).

  • Perform a high-volume injection of the concentrated, cleaned extract onto the preparative column.

  • Monitor the chromatogram and set the fraction collector to trigger collection based on the UV signal of the eluting lupinine peak.

  • Collect the peak into separate fractions to minimize cross-contamination from the peak front and tail.

Protocol 5: Post-Purification Analysis
  • Analyze each collected fraction using the optimized analytical HPLC method from Protocol 3 to determine its purity.

  • Pool the fractions that meet the required purity threshold (e.g., >98%).

  • Remove the HPLC solvents from the pooled fractions, typically using a rotary evaporator or lyophilizer, to yield the final purified lupinine product.

  • Confirm the identity of the final product using mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

References

Chiral Resolution of Lupinine Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral resolution of lupinine enantiomers. Lupinine, a quinolizidine alkaloid, possesses a chiral center, leading to the existence of two enantiomers, (+)-lupinine and (-)-lupinine. The differential pharmacological and toxicological profiles of these enantiomers necessitate their separation and characterization, a critical step in drug discovery and development.

This guide outlines three primary techniques for chiral resolution: diastereomeric salt formation, chiral High-Performance Liquid Chromatography (HPLC), and enzymatic kinetic resolution. While specific protocols for lupinine are not extensively documented in publicly available literature, this document provides detailed methodologies adapted from the resolution of structurally similar alkaloids and general principles of chiral separation.

Diastereomeric Salt Formation

Diastereomeric salt formation is a classical and effective method for the large-scale resolution of racemic mixtures.[1] This technique involves reacting the racemic base (lupinine) with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These salts, having different physical properties, can be separated by fractional crystallization.[2][3]

Principle

The reaction of racemic lupinine ((±)-Lupinine) with a single enantiomer of a chiral resolving agent, such as (+)-tartaric acid, results in the formation of two diastereomeric salts:

  • ((+)-Lupinine) • ((+)-Tartrate)

  • ((-)-Lupinine) • ((+)-Tartrate)

Due to their distinct stereochemistry, these diastereomeric salts exhibit different solubilities in a given solvent, allowing for the selective crystallization of the less soluble salt. The resolved enantiomer can then be liberated from the salt by treatment with a base.

Illustrative Data for a Structurally Similar Alkaloid (Lupanine)
Resolving AgentTarget EnantiomerYield (%)Enantiomeric Excess (ee%)
L-Tartaric AcidD-(+)-Lupanine2999.0
L-Tartaric AcidL-(-)-Lupanine3099.5

Data adapted from a patent for the resolution of rac-Lupanine.

Experimental Protocol

Materials:

  • Racemic lupinine

  • (+)-Tartaric acid (or other chiral acids like (+)-dibenzoyl-D-tartaric acid or (+)-di-p-toluoyl-D-tartaric acid)[2]

  • Methanol

  • Acetone

  • 2M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Filter paper

  • Crystallization dish

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • Dissolve racemic lupinine (1.0 eq) in methanol.

    • In a separate flask, dissolve (+)-tartaric acid (0.5 - 1.0 eq) in methanol, gently warming if necessary.

    • Slowly add the tartaric acid solution to the lupinine solution with constant stirring.

    • Stir the mixture at room temperature for a specified time (e.g., 2-4 hours) to allow for salt formation and precipitation of the less soluble diastereomer.

  • Fractional Crystallization:

    • Cool the mixture in an ice bath to maximize crystallization.

    • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer.

    • The mother liquor can be concentrated and cooled to obtain subsequent crops of crystals, which will be enriched in the other diastereomer.

  • Recrystallization (Optional):

    • To improve the enantiomeric purity, the collected crystals can be recrystallized from a suitable solvent (e.g., methanol/acetone mixture). Dissolve the crystals in a minimal amount of the hot solvent and allow to cool slowly.

  • Liberation of the Enantiomerically Enriched Lupinine:

    • Suspend the diastereomeric salt crystals in water.

    • Add 2M NaOH solution dropwise with stirring until the pH is basic (pH > 10).

    • Extract the liberated free base into an organic solvent like dichloromethane (3 x volumes).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched lupinine.

  • Determination of Enantiomeric Excess and Specific Rotation:

    • The enantiomeric excess (ee%) of the resolved lupinine should be determined using chiral HPLC or by measuring the optical rotation.[4][5]

    • The specific rotation of the pure enantiomers of lupinine would need to be experimentally determined or found in the literature to calculate the ee% from the observed rotation.[6][7]

Workflow Diagram

diastereomeric_salt_resolution racemic_lupinine Racemic Lupinine in Methanol mixing Mixing and Stirring racemic_lupinine->mixing chiral_acid (+)-Tartaric Acid in Methanol chiral_acid->mixing crystallization Fractional Crystallization mixing->crystallization filtration Filtration crystallization->filtration crystals Diastereomeric Salt Crystals (Enriched) filtration->crystals mother_liquor Mother Liquor (Enriched in other diastereomer) filtration->mother_liquor basification Basification (NaOH) crystals->basification extraction Solvent Extraction basification->extraction enantiomer Enantiomerically Enriched Lupinine extraction->enantiomer

Caption: Diastereomeric Salt Resolution Workflow.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[8][9][10][11] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Principle

The separation is based on the formation of transient diastereomeric complexes between the lupinine enantiomers and the chiral selector immobilized on the stationary phase. The different stabilities of these complexes result in varying retention times, allowing for their separation.

Illustrative Chiral HPLC Conditions

Specific chiral HPLC methods for lupinine are not widely published. However, based on the separation of similar alkaloids, the following conditions can be used as a starting point for method development.

ParameterCondition
Column Chiral stationary phases based on polysaccharide derivatives (e.g., cellulose or amylose carbamates) are often effective for alkaloids. Examples include CHIRALPAK® series or Lux® Cellulose/Amylose columns.
Mobile Phase A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. A small amount of an amine modifier (e.g., diethylamine or triethylamine) is often added to improve peak shape for basic compounds like lupinine.
Flow Rate Typically 0.5 - 1.5 mL/min.
Detection UV detection at a wavelength where lupinine absorbs (e.g., ~210 nm) or Mass Spectrometry (MS).
Temperature Ambient or controlled (e.g., 25 °C).
Experimental Protocol

Materials:

  • Racemic or enantiomerically enriched lupinine sample

  • HPLC-grade solvents (hexane, isopropanol, diethylamine)

  • Chiral HPLC column

  • HPLC system with a suitable detector (UV or MS)

  • Syringe filters

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the lupinine sample in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Development and Optimization:

    • Start with a standard mobile phase composition (e.g., Hexane:Isopropanol:Diethylamine 80:20:0.1 v/v/v).

    • Inject the racemic lupinine standard to determine the retention times of the enantiomers and the resolution.

    • Optimize the separation by adjusting the ratio of the alcohol modifier in the mobile phase. Increasing the alcohol content generally decreases retention times.

    • The type and concentration of the amine modifier can also be varied to improve peak shape and resolution.

  • Analysis:

    • Once a satisfactory separation is achieved, inject the sample to be analyzed.

    • Identify the peaks corresponding to the (+)- and (-)-enantiomers by comparing with available standards or based on the elution order established during method development.

    • Quantify the area of each peak to determine the enantiomeric ratio and calculate the enantiomeric excess (ee%).

Workflow Diagram

chiral_hplc_workflow sample_prep Sample Preparation injection Injection sample_prep->injection hplc_system Chiral HPLC System separation Separation on Chiral Column hplc_system->separation injection->hplc_system detection Detection (UV/MS) separation->detection data_analysis Data Analysis (Peak Integration, ee% Calculation) detection->data_analysis

Caption: Chiral HPLC Analysis Workflow.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to preferentially react with one enantiomer of a racemic mixture.[12][13][14] For lupinine, which contains a primary alcohol, lipases are suitable enzymes for catalyzing enantioselective acylation or deacylation reactions.

Principle

In the presence of an acyl donor, a lipase can selectively acylate one enantiomer of racemic lupinine at a much faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched opposite enantiomer. These two compounds, having different functional groups, can then be easily separated by standard chromatographic techniques.

Illustrative Data for a Similar Substrate

The following table shows representative data for the enzymatic kinetic resolution of a racemic alcohol, demonstrating the potential of this method.

EnzymeAcyl DonorConversion (%)Enantiomeric Excess of Product (ee_p %)Enantiomeric Excess of Substrate (ee_s %)
Lipase from Candida antarctica (CAL-B)Vinyl acetate~50>99>99
Lipase from Pseudomonas cepaciaVinyl propionate~50>98>98

Data is illustrative and based on typical lipase-catalyzed resolutions.

Experimental Protocol

Materials:

  • Racemic lupinine

  • Immobilized lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B)

  • Anhydrous organic solvent (e.g., toluene, tetrahydrofuran)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Enzymatic Reaction:

    • In a dry flask, dissolve racemic lupinine (1.0 eq) in an anhydrous organic solvent.

    • Add the immobilized lipase (e.g., 10-50 mg per mmol of substrate).

    • Add the acyl donor (e.g., 1.5 - 3.0 eq).

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or chiral HPLC to determine the conversion and enantiomeric excess of the remaining starting material. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted substrate.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Remove the solvent from the filtrate under reduced pressure.

    • Separate the acylated lupinine from the unreacted lupinine by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Hydrolysis of the Acylated Enantiomer (Optional):

    • The separated acylated lupinine can be hydrolyzed back to the alcohol by treatment with a mild base (e.g., potassium carbonate in methanol) to obtain the other enantiomerically pure lupinine.

  • Determination of Enantiomeric Excess:

    • Determine the enantiomeric excess of the unreacted lupinine and the hydrolyzed product using chiral HPLC.

Logical Relationship Diagram

enzymatic_resolution racemic_lupinine Racemic Lupinine ((+)-Lupinine & (-)-Lupinine) reaction Enantioselective Acylation racemic_lupinine->reaction lipase Lipase + Acyl Donor lipase->reaction mixture Mixture of: (-)-Lupinine (unreacted) (+)-Lupinine Acetate (product) reaction->mixture separation Chromatographic Separation mixture->separation unreacted (-)-Lupinine separation->unreacted product (+)-Lupinine Acetate separation->product hydrolysis Hydrolysis product->hydrolysis final_product (+)-Lupinine hydrolysis->final_product

Caption: Enzymatic Kinetic Resolution Logical Flow.

References

Application Notes and Protocols: Synthesis and Antimicrobial Screening of Novel Lupinine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel lupinine derivatives and detailed protocols for their antimicrobial screening. Lupinine, a quinolizidine alkaloid, serves as a versatile scaffold for the development of new antimicrobial agents. This document outlines the synthesis of 1,2,3-triazole and ester derivatives of lupinine and provides standardized methods for evaluating their efficacy against common bacterial and fungal pathogens.

Synthesis of Novel Lupinine Derivatives

The hydroxyl group of the lupinine molecule offers a reactive site for various chemical modifications, enabling the synthesis of a diverse range of derivatives. This section details the synthesis of two classes of derivatives: 1,2,3-triazoles and esters.

Synthesis of 1,2,3-Triazole Derivatives of Lupinine

A prominent method for derivatizing lupinine involves the introduction of a 1,2,3-triazole moiety. This is achieved through a "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition. The general synthetic scheme is outlined below.

Experimental Protocol: General Procedure for the Synthesis of (1S,9aR)-1-(((1H-1,2,3-triazol-1-yl)methyl)octahydro-1H-quinolizine Derivatives [1]

This protocol describes a three-step synthesis starting from (-)-lupinine.

Step 1: Synthesis of (1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl methanesulfonate (2)

  • Dissolve (-)-lupinine (1.0 eq) and triethylamine (3.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask.

  • Cool the solution in an ice bath (0 °C).

  • Add a solution of methanesulfonyl chloride (2.0 eq) in anhydrous CH₂Cl₂ dropwise to the cooled solution.

  • Stir the reaction mixture for 30 minutes at 0 °C, and then for 6 hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of (1S,9aR)-1-(azidomethyl)octahydro-1H-quinolizine (3) [1]

  • Dissolve the methanesulfonate derivative (2) (1.0 eq) and sodium azide (2.65 eq) in dimethylformamide (DMF).

  • Stir the mixture at 70 °C for 5 hours, monitoring the reaction by TLC.

  • After completion, pour the reaction mixture into a petri dish to allow for the evaporation of the solvent.

  • Dissolve the residue in CH₂Cl₂, wash with a saturated sodium chloride solution, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution to obtain the azide derivative (3).

Step 3: Synthesis of 1,2,3-triazole derivatives (5a-e) [1]

  • In a flask, combine the azide derivative (3) (1.1 eq), a substituted alkyne (1.0 eq), copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq), and sodium ascorbate (0.05 eq) in DMF.

  • Stir the mixture at 75 °C for 4-6 hours, monitoring by TLC.

  • After cooling, filter the resulting precipitate, wash with hexane, and dry to obtain the crude triazole derivative.

  • For purification, distill the solvent under vacuum and chromatograph the residue on a silica gel column.

Synthesis of Lupinine Ester Derivatives

Lupinine esters are another important class of derivatives with potential biological activities. The synthesis is typically a straightforward acylation of the hydroxyl group of lupinine.

Experimental Protocol: General Procedure for the Synthesis of O-Acyl Lupinine Derivatives

  • Dissolve lupinine (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the corresponding acyl chloride or acid anhydride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water or a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or recrystallization.

Antimicrobial Screening Protocols

The evaluation of the antimicrobial activity of newly synthesized lupinine derivatives is crucial to determine their potential as therapeutic agents. The following are standard protocols for antimicrobial screening.

Agar Well Diffusion Method[1]

This method is a qualitative to semi-quantitative technique to assess the antimicrobial activity of compounds.

Protocol:

  • Prepare Mueller-Hinton agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi and sterilize by autoclaving.

  • Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Prepare a microbial inoculum of the test organism equivalent to a 0.5 McFarland standard.

  • Uniformly spread the inoculum over the surface of the agar plates using a sterile cotton swab.

  • Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Dissolve the synthesized lupinine derivatives in a suitable solvent (e.g., DMSO or ethanol) to a known concentration.

  • Add a specific volume (e.g., 100 µL) of the test compound solution into the wells.

  • Use a standard antibiotic (e.g., Gentamicin for bacteria, Nystatin for fungi) as a positive control and the solvent as a negative control.

  • Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare a stock solution of each lupinine derivative in a suitable solvent.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Prepare a standardized microbial inoculum (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).

  • Add the microbial inoculum to each well.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation

The antimicrobial activity of synthesized lupinine and its triazole derivatives was evaluated using the agar well diffusion method. The results are summarized in the table below.

Table 1: Antimicrobial Activity of Lupinine and its Triazole Derivatives (Zone of Inhibition in mm) [1]

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicans
Lupinine (1)18 ± 0.216 ± 0.223 ± 0.115 ± 0.2-
Derivative 317 ± 0.118 ± 0.225 ± 0.116 ± 0.1-
Derivative 5a16 ± 0.115 ± 0.118 ± 0.2-15 ± 0.2
Derivative 5b-----
Derivative 5c15 ± 0.2-16 ± 0.1-16 ± 0.2
Derivative 5d-----
Derivative 5e15 ± 0.216 ± 0.117 ± 0.215 ± 0.115 ± 0.2
Gentamicin25 ± 0.226 ± 0.124 ± 0.222 ± 0.1NA
NystatinNANANANA20 ± 0.2

'-' indicates no activity; NA: Not applicable. Derivative 3: (1S,9aR)-1-(azidomethyl)octahydro-1H-quinolizine Derivatives 5a-e are 1,2,3-triazole derivatives with different substituents.

Visualizations

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the synthesis workflow, the antimicrobial screening process, and the hypothesized mechanism of action of lupinine derivatives.

synthesis_workflow cluster_start Starting Material cluster_step1 Step 1: Mesylation cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Azidation cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Cycloaddition cluster_final Final Products lupinine (-)-Lupinine mesylation Methanesulfonyl chloride, Et3N, CH2Cl2 lupinine->mesylation mesylate Lupinine Mesylate mesylation->mesylate azidation Sodium Azide DMF, 70°C mesylate->azidation azide Lupinine Azide azidation->azide cycloaddition Substituted Alkyne CuSO4, Na-Ascorbate DMF, 75°C azide->cycloaddition triazoles 1,2,3-Triazole Derivatives cycloaddition->triazoles

Caption: Synthesis workflow for 1,2,3-triazole derivatives of lupinine.

antimicrobial_screening_workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results synthesis Synthesized Lupinine Derivatives add_compounds Add Test Compounds and Controls synthesis->add_compounds media Prepare Agar Plates (MHA/SDA) swab Inoculate Agar Plates media->swab inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculum->swab wells Create Wells swab->wells wells->add_compounds incubate Incubate Plates (24-72h) add_compounds->incubate measure Measure Zone of Inhibition (mm) incubate->measure

Caption: Workflow for the agar well diffusion antimicrobial screening assay.

hypothesized_mechanism cluster_membrane Cell Membrane Interaction cluster_consequences Cellular Consequences lupinine_derivative Lupinine Derivative membrane_interaction Interaction with Phospholipid Bilayer lupinine_derivative->membrane_interaction Targets bacterial_cell Bacterial Cell membrane_disruption Disruption of Membrane Integrity membrane_interaction->membrane_disruption ion_leakage Ion Leakage membrane_disruption->ion_leakage atp_depletion ATP Depletion membrane_disruption->atp_depletion metabolite_leakage Leakage of Cellular Metabolites membrane_disruption->metabolite_leakage cell_death Bacterial Cell Death ion_leakage->cell_death atp_depletion->cell_death metabolite_leakage->cell_death

References

Application Notes and Protocols: Lupinine as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupinine, a bicyclic quinolizidine alkaloid naturally found in species of the Lupinus genus, presents a versatile and compelling scaffold for medicinal chemistry and drug discovery.[1] Its rigid, chiral structure provides a unique three-dimensional framework for the strategic placement of functional groups, enabling the exploration of diverse biological targets. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of lupinine derivatives, with a focus on their potential as acetylcholinesterase inhibitors, antimicrobial agents, and cytotoxic compounds.

Chemical Synthesis of Lupinine Derivatives

The hydroxyl group of lupinine serves as a key handle for synthetic modification, allowing for the facile preparation of esters, ethers, and triazole derivatives.

Synthesis of Lupinine Esters

Lupinine esters have been investigated for a range of biological activities, including local anesthetic and anticholinesterase effects. A general procedure for the synthesis of lupinine esters involves the acylation of lupinine with a suitable acyl chloride or carboxylic acid.

Protocol 1: General Synthesis of Lupinine Esters

  • Dissolution: Dissolve lupinine (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a suitable base, such as triethylamine (1.5 equivalents) or pyridine, to the solution to act as an acid scavenger.

  • Acylation: Slowly add the desired acyl chloride (1.2 equivalents) or a solution of the carboxylic acid (1.2 equivalents) and a coupling agent like dicyclohexylcarbodiimide (DCC) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove any precipitated salts. Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Characterize the purified ester by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis of Lupinine-Based Triazoles

1,2,3-Triazole-containing compounds are known for their wide range of pharmacological activities. The introduction of a triazole moiety to the lupinine scaffold can be achieved through a "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Protocol 2: Synthesis of (1S,9aR)-1-((4-substituted-1H-1,2,3-triazol-1-yl)methyl)octahydro-2H-quinolizines [2]

This protocol involves a two-step process starting from lupinine: synthesis of an azide intermediate followed by cycloaddition with a terminal alkyne.

Step 1: Synthesis of (1R,9aR)-1-(azidomethyl)octahydro-2H-quinolizine (Lupinine Azide) [2]

  • Mesylation: Dissolve lupinine (1 equivalent) and triethylamine (3 equivalents) in anhydrous dichloromethane (CH2Cl2) and cool the solution to 0 °C in an ice bath. Add a solution of methanesulfonyl chloride (2 equivalents) in CH2Cl2 dropwise. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 6 hours.[3]

  • Work-up: Wash the reaction mixture with a saturated sodium chloride solution and dry the organic layer over anhydrous MgSO4. Filter and concentrate in a vacuum. Purify the crude mesylate by column chromatography on silica gel.

  • Azidation: Dissolve the purified mesylate in dimethylformamide (DMF) and add sodium azide (3 equivalents). Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Purification: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the lupinine azide.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [2][3]

  • Reaction Setup: In a reaction vessel, combine lupinine azide (1.5 mmol), the desired terminal alkyne (1.35 mmol), copper(II) sulfate pentahydrate (CuSO4·5H2O, 0.0675 mmol), and sodium ascorbate (0.0675 mmol) in DMF (4 ml).[3]

  • Reaction Conditions: Stir the mixture at 75 °C for 4-6 hours, monitoring the reaction progress by TLC.[3]

  • Isolation and Purification: Upon cooling, if a precipitate forms, filter it, wash with hexane, and dry. If no precipitate forms, distill the solvent in a vacuum and chromatograph the residue on a silica gel column using a suitable eluent (e.g., chloroform/ethanol mixture) to yield the desired triazole derivative.[3]

Biological Activities and Assay Protocols

Lupinine derivatives have shown promise in several therapeutic areas. The following sections detail their biological activities and provide protocols for their evaluation.

Acetylcholinesterase (AChE) Inhibition

Lupinine and its derivatives have been identified as inhibitors of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

Quantitative Data for AChE Inhibition by Lupinine Derivatives

CompoundDerivative TypeIC50 (µM)
LupinineParent Scaffold190 (for muscarinic receptors), >500 (for nicotinic receptors)[1][4]
15 Triazole1.5
16 Triazole>100
17 Triazole>100

Note: Compound numbers are as referenced in the source material.

Protocol 3: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine.

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (10 mM in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) solution (14 mM in phosphate buffer).

    • AChE solution (e.g., from electric eel) in phosphate buffer.

    • Test compound stock solution in DMSO, with serial dilutions in phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of phosphate buffer, 10 µL of test compound solution at various concentrations, and 10 µL of AChE solution.

    • Include a positive control (e.g., galantamine) and a negative control (DMSO vehicle).

    • Pre-incubate the plate at 37 °C for 15 minutes.

    • Add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI solution to each well.

  • Measurement and Analysis:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take kinetic readings every minute for 5-10 minutes.

    • Calculate the rate of reaction (V) for each well (ΔAbs/min).

    • Determine the percentage of inhibition using the formula: % Inhibition = [(Vcontrol - Vsample) / Vcontrol] x 100

    • Plot the % inhibition against the logarithm of the compound concentration to determine the IC50 value.

Antimicrobial Activity

Lupinine and its derivatives have demonstrated activity against a range of bacteria and fungi.[2] The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Quantitative Data for Antimicrobial Activity

Compound/ExtractOrganismMIC (µg/mL)
Lupinine-containing extractKlebsiella pneumoniae<100[5]
Lupinine-containing extractPseudomonas aeruginosa100-500[5]
Synthetic Thiochromanone-spiropyrrolidineStaphylococcus aureus15.62
Synthetic Thiochromanone-spiropyrrolidineBacillus subtilis31.25
Synthetic Thiochromanone-spiropyrrolidineEscherichia coli62.5
Synthetic Thiochromanone-spiropyrrolidineCandida albicans31.25

Note: Data for synthetic compounds are provided as a reference for expected activity ranges for heterocyclic compounds.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 105 CFU/mL.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial two-fold dilutions in the appropriate broth medium in a 96-well microplate.

  • Inoculation: Add the standardized inoculum to each well of the microplate, resulting in a final volume of 200 µL per well.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic/antifungal control (e.g., gentamicin, amphotericin B).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Cytotoxic Activity

The evaluation of cytotoxicity is crucial to determine the therapeutic window of any potential drug candidate. Assays such as the MTT assay are commonly used to assess the effect of compounds on cell viability.

Quantitative Data for Cytotoxicity

Compound TypeCell LineIC50 (µM)
Lupane Triterpenoid DerivativeHepG2 (Liver Cancer)4.40 - 10.06[6]
Chalcone-indole hybridHCT-116 (Colon Cancer)38.5[3]
Chalcone-indole hybridMCF-7 (Breast Cancer)62.4[3]

Note: Data for other natural product derivatives are provided as a reference for potential activity ranges.

Protocol 5: Cytotoxicity Assessment (MTT Assay)

  • Cell Seeding: Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the lupinine derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of experiments and potential mechanisms of action is crucial for understanding the drug discovery process.

Diagram 1: Experimental Workflow for Synthesis and Evaluation of Lupinine Derivatives

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Lupinine Lupinine Scaffold Modification Chemical Modification (Esterification, Click Chemistry, etc.) Lupinine->Modification Derivatives Lupinine Derivatives Library Modification->Derivatives AChE AChE Inhibition Assay Derivatives->AChE Screening Antimicrobial Antimicrobial Assay (MIC) Derivatives->Antimicrobial Screening Cytotoxicity Cytotoxicity Assay (IC50) Derivatives->Cytotoxicity Screening SAR Structure-Activity Relationship (SAR) Analysis AChE->SAR Antimicrobial->SAR Cytotoxicity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Modification Iterative Design

Caption: A logical workflow for the synthesis and biological evaluation of lupinine derivatives.

Diagram 2: Proposed Apoptotic Signaling Pathway for Bioactive Lupinine Derivatives

While the precise signaling pathways modulated by lupinine derivatives are still under investigation, based on the activities of other nitrogen-containing heterocyclic scaffolds, a plausible mechanism of action for cytotoxic derivatives could involve the induction of apoptosis through the intrinsic (mitochondrial) pathway.

apoptosis_pathway cluster_cell Cancer Cell cluster_membrane Mitochondrion Lupinine_Derivative Lupinine Derivative Bax Bax Lupinine_Derivative->Bax activates Bcl2 Bcl-2 Lupinine_Derivative->Bcl2 inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c release Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 activates Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 cleaves Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: A proposed mitochondrial-mediated apoptotic pathway induced by cytotoxic lupinine derivatives.

Conclusion

The lupinine scaffold holds significant promise for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have demonstrated encouraging biological activities. The protocols and data presented herein provide a solid foundation for researchers to explore the medicinal chemistry of lupinine and to advance the development of new drug candidates based on this privileged scaffold. Further investigation into the structure-activity relationships and mechanisms of action of lupinine derivatives is warranted to fully unlock their therapeutic potential.

References

Application Notes and Protocols for NMR-Based Analysis of Quinolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of quinolizidine alkaloids using Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections detail methodologies for both structural elucidation and quantitative analysis, crucial for natural product discovery, quality control, and drug development.

Introduction to Quinolizidine Alkaloid Analysis by NMR

Quinolizidine alkaloids (QAs) are a class of bicyclic nitrogen-containing secondary metabolites predominantly found in the Fabaceae family, particularly in the genus Lupinus. These compounds exhibit a wide range of biological activities, from toxicity to potential therapeutic effects. Accurate structural characterization and quantification are essential for understanding their bioactivity, ensuring the safety of food and feed products, and exploring their pharmaceutical potential.

NMR spectroscopy is a powerful and indispensable tool for the analysis of quinolizidine alkaloids. It allows for the unambiguous structural elucidation of novel compounds and the precise quantification of known alkaloids in complex mixtures, often without the need for extensive chromatographic separation. This document outlines the key 1D and 2D NMR techniques and provides step-by-step protocols for their application.

Structural Elucidation of Quinolizidine Alkaloids

A combination of one- and two-dimensional NMR experiments is employed for the complete assignment of proton (¹H) and carbon (¹³C) signals, which is the foundation for determining the chemical structure, relative configuration, and conformation of quinolizidine alkaloids.

Key NMR Experiments for Structural Elucidation:
  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Reveals the number and type of carbon atoms (C, CH, CH₂, CH₃).

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), crucial for connecting spin systems and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, providing insights into the stereochemistry and conformation of the molecule.[1][2]

Representative ¹H and ¹³C NMR Data for Common Quinolizidine Alkaloids

The following tables summarize the ¹H and ¹³C NMR chemical shift data for several common quinolizidine alkaloids. These values can serve as a reference for the identification of these compounds in extracts.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Selected Quinolizidine Alkaloids.

PositionLupanine (CDCl₃)Sparteine (CDCl₃)Multiflorine (CDCl₃)Angustifoline (CDCl₃)
2 2.75 (ax), 1.95 (eq)2.70 (ax), 1.85 (eq)4.15 (d)3.05 (m)
3 1.45 (m)1.40 (m)2.10 (m)1.80 (m)
4 1.90 (m)1.40 (m)2.95 (m)1.55 (m)
6 2.75 (ax), 1.95 (eq)2.70 (ax), 1.85 (eq)4.60 (dd)2.85 (m)
7 1.45 (m)1.40 (m)1.95 (m)1.65 (m)
8 1.45 (m)1.40 (m)1.95 (m)1.65 (m)
9 1.45 (m)1.40 (m)1.95 (m)1.65 (m)
10 4.75 (ax), 2.85 (eq)2.70 (ax), 1.85 (eq)3.20 (m)2.85 (m)
11 -1.40 (m)6.45 (d)-
13 1.45 (m)1.40 (m)2.30 (m)-
14 1.45 (m)1.40 (m)1.80 (m)-
15 1.45 (m)1.40 (m)--
17 2.30 (m)1.85 (eq), 1.25 (ax)2.30 (m)-

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Selected Quinolizidine Alkaloids.

PositionLupanine (CDCl₃)Sparteine (CDCl₃)Multiflorine (CDCl₃)Angustifoline (CDCl₃)
2 58.561.555.253.1
3 25.525.829.528.7
4 28.525.835.129.4
5 --165.8-
6 68.561.553.859.8
7 34.534.834.233.5
8 25.525.826.125.9
9 25.525.828.328.7
10 52.553.548.959.8
11 68.561.5118.965.2
12 --138.5-
13 25.525.828.337.1
14 25.525.826.1135.2
15 25.525.8-117.3
17 38.534.836.5-

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Quantitative Analysis of Quinolizidine Alkaloids by qNMR

Quantitative NMR (qNMR) is a powerful technique for the simultaneous determination of the concentration of multiple analytes in a sample. It offers several advantages over chromatographic methods, including speed, minimal sample preparation, and the ability to quantify compounds for which authentic standards are unavailable.[3][4][5]

The principle of qNMR relies on the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal. By comparing the integral of an analyte's signal to that of a known concentration of an internal standard, the absolute concentration of the analyte can be determined.

Key Parameters for Accurate qNMR:
  • Choice of Internal Standard: The internal standard should have a simple spectrum with signals that do not overlap with analyte signals, be chemically inert, non-volatile, and accurately weighable. Syringaldehyde is a commonly used internal standard for quinolizidine alkaloid analysis.[5]

  • Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T₁ relaxation time of both the analyte and internal standard signals) is crucial to ensure complete relaxation of the nuclei between scans, which is essential for accurate integration.

  • Pulse Angle: A 90° pulse angle is typically used to maximize the signal in a single scan.

  • Signal Selection: For quantification, well-resolved signals of both the analyte and the internal standard that are free from overlap with other signals should be chosen.

  • Signal-to-Noise Ratio (S/N): A high S/N (ideally >150) is required for accurate integration. This can be achieved by increasing the number of scans.

Experimental Protocols

Sample Preparation

For Structural Elucidation:

  • Extraction: Extract the plant material (e.g., ground seeds) with an appropriate solvent system, such as an acidified aqueous solution followed by liquid-liquid extraction with an organic solvent like dichloromethane after basification.[5]

  • Isolation (Optional): For unambiguous identification of novel compounds, isolation of individual alkaloids using chromatographic techniques like column chromatography or preparative TLC may be necessary.[5]

  • Sample Preparation for NMR: Dissolve approximately 1-5 mg of the isolated alkaloid or dried extract in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, D₂O) in a 5 mm NMR tube.[6] Ensure the sample is fully dissolved and free of particulate matter.

For Quantitative Analysis (qNMR):

  • Extraction: Follow a standardized and reproducible extraction protocol to ensure consistent recovery of alkaloids. An example is homogenization of finely ground seeds with 0.5 N HCl, followed by centrifugation, basification of the supernatant with NaOH, and extraction with dichloromethane.[5]

  • Sample Preparation for qNMR:

    • Accurately weigh a specific amount of the dried plant extract (e.g., 10 mg).

    • Accurately weigh a precise amount of the internal standard (e.g., syringaldehyde).

    • Dissolve both the extract and the internal standard in a known volume of a suitable deuterated solvent (e.g., 0.7 mL of CDCl₃) in a vial.

    • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

The following are general guidelines for setting up NMR experiments on a 400 MHz or higher field spectrometer. Specific parameters may need to be optimized for the instrument and sample.

Protocol 1: ¹H NMR

  • Pulse Program: zg30 (or equivalent)

  • Solvent: CDCl₃ (or other appropriate deuterated solvent)

  • Temperature: 298 K

  • Spectral Width (SW): 12-16 ppm

  • Acquisition Time (AQ): 3-4 s

  • Relaxation Delay (D1): 1-2 s (for qualitative), ≥ 5 x T₁ (for quantitative)

  • Number of Scans (NS): 8-16 (for qualitative), 64-128 (for quantitative, to achieve S/N > 150)

  • Receiver Gain (RG): Optimize for the sample.

Protocol 2: ¹³C NMR

  • Pulse Program: zgpg30 (or equivalent with proton decoupling)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (SW): 200-240 ppm

  • Acquisition Time (AQ): 1-2 s

  • Relaxation Delay (D1): 2 s

  • Number of Scans (NS): 1024 or more, depending on concentration.

Protocol 3: COSY

  • Pulse Program: cosygpqf (or equivalent)

  • Dimensions: 2

  • Spectral Width (F2 and F1): 12-16 ppm

  • Number of Increments (F1): 256-512

  • Number of Scans (NS): 2-4 per increment

  • Relaxation Delay (D1): 1.5-2 s

Protocol 4: HSQC

  • Pulse Program: hsqcedetgpsisp2.2 (or equivalent with multiplicity editing)

  • Spectral Width (F2 - ¹H): 12-16 ppm

  • Spectral Width (F1 - ¹³C): 160-200 ppm

  • Number of Increments (F1): 256

  • Number of Scans (NS): 2-8 per increment

  • Relaxation Delay (D1): 1.5 s

Protocol 5: HMBC

  • Pulse Program: hmbcgplpndqf (or equivalent)

  • Spectral Width (F2 - ¹H): 12-16 ppm

  • Spectral Width (F1 - ¹³C): 200-240 ppm

  • Number of Increments (F1): 256-400

  • Number of Scans (NS): 8-16 per increment

  • Relaxation Delay (D1): 1.5-2 s

  • Long-range coupling delay: Optimized for 8-10 Hz.

Protocol 6: NOESY

  • Pulse Program: noesygpph (or equivalent)

  • Spectral Width (F2 and F1): 12-16 ppm

  • Number of Increments (F1): 256-512

  • Number of Scans (NS): 8-16 per increment

  • Relaxation Delay (D1): 2 s

  • Mixing Time (d8): 0.5-1.0 s

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H) and Fourier transform the FID. For 2D spectra, process both dimensions.

  • Phasing: Manually phase the spectra to obtain pure absorption lineshapes.

  • Baseline Correction: Apply an automatic or manual baseline correction.

  • Referencing: Calibrate the chemical shifts using the residual solvent signal (e.g., CHCl₃ at 7.26 ppm) or an internal reference standard like TMS.

  • Integration (for qNMR): Carefully integrate the selected signals for the analytes and the internal standard.

  • Concentration Calculation (for qNMR): Use the following formula to calculate the concentration of the analyte:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / mextract)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Visualizations

Experimental Workflow for Quinolizidine Alkaloid Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis NMR Analysis cluster_structural Structural Elucidation Workflow cluster_quantitative Quantitative Analysis Workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction Crude Extract Crude Extract Extraction->Crude Extract Structural Elucidation Structural Elucidation Crude Extract->Structural Elucidation Quantitative Analysis (qNMR) Quantitative Analysis (qNMR) Crude Extract->Quantitative Analysis (qNMR) 1D NMR (1H, 13C, DEPT) 1D NMR (1H, 13C, DEPT) Structural Elucidation->1D NMR (1H, 13C, DEPT) Sample with Internal Standard Sample with Internal Standard Quantitative Analysis (qNMR)->Sample with Internal Standard 2D NMR (COSY, HSQC, HMBC, NOESY) 2D NMR (COSY, HSQC, HMBC, NOESY) 1D NMR (1H, 13C, DEPT)->2D NMR (COSY, HSQC, HMBC, NOESY) Data Analysis & Structure Determination Data Analysis & Structure Determination 2D NMR (COSY, HSQC, HMBC, NOESY)->Data Analysis & Structure Determination qNMR Acquisition (1H) qNMR Acquisition (1H) Sample with Internal Standard->qNMR Acquisition (1H) Data Processing & Integration Data Processing & Integration qNMR Acquisition (1H)->Data Processing & Integration Concentration Calculation Concentration Calculation Data Processing & Integration->Concentration Calculation

Caption: Experimental workflow for NMR analysis of quinolizidine alkaloids.

Logical Relationships of Key NMR Experiments for Structural Elucidation

logical_relationships 1H_NMR 1H NMR (Proton Environments) COSY COSY (1H-1H Connectivity) 1H_NMR->COSY Identifies coupled protons HSQC HSQC (1H-13C Direct Correlation) 1H_NMR->HSQC Correlates protons to carbons 13C_NMR 13C NMR & DEPT (Carbon Types) 13C_NMR->HSQC Correlates carbons to protons Structure Complete Structure (Connectivity & Stereochemistry) COSY->Structure Builds proton spin systems HMBC HMBC (1H-13C Long-Range Correlation) HSQC->HMBC Distinguishes direct vs. long-range HSQC->Structure Assigns carbons to protons HMBC->Structure Connects spin systems NOESY NOESY (Through-Space Proximity) NOESY->Structure Determines stereochemistry

References

Application Notes and Protocols for Lupinine in Agricultural Pest Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupinine, a quinolizidine alkaloid found in various species of the Lupinus genus, has demonstrated significant potential as a biopesticide for agricultural applications.[1][2] Its multifaceted modes of action, including insecticidal, antifeedant, and repellent properties, make it a promising candidate for integrated pest management (IPM) strategies. These application notes provide a comprehensive overview of the current data on lupinine's efficacy against various agricultural pests, detailed experimental protocols for its evaluation, and an exploration of its primary mechanism of action.

Data Presentation

The following tables summarize the available quantitative data on the efficacy of lupinine and lupin-derived extracts against several key agricultural pests. It is important to note that much of the current research has utilized crude or partially purified lupin extracts, and therefore, the precise contribution of lupinine to the observed effects may vary.

Table 1: Insecticidal Activity of Lupin Alkaloids and Extracts

Target PestActive Compound/ExtractBioassay TypeEfficacy MetricValueExposure TimeReference
Spodoptera frugiperda (Fall Armyworm)Sparteine (related quinolizidine alkaloid)Diet IncorporationLD50~100 µg/mL7 days(Bermúdez-Torres et al., 2009)
Spodoptera frugiperdaLupinus stipulatus extractDiet IncorporationLD50< 25 µg/mL7 days(Bermúdez-Torres et al., 2009)
Tetranychus urticae (Two-spotted spider mite)Lupinus albus seed extractLeaf DiscLC504.03%24 hours(Elma et al., 2021)
Tetranychus urticaeLupinus albus seed extractLeaf DiscLC503.15%48 hours(Elma et al., 2021)
Tetranychus urticaeLupinus albus seed extractLeaf DiscLC502.73%72 hours(Elma et al., 2021)
Callosobruchus maculatus (Cowpea weevil)Lupinus albus seed extractTopical ApplicationMortality100%72 hours(Elma et al., 2021)
Culicine mosquito larvaeLupinineAqueous Exposure-Effective-[1][2]

Table 2: Antifeedant and Growth Inhibition Effects of Lupinine

Target PestEffectObservationsReference
GrasshopperAntifeedant & Growth InhibitorDemonstrated growth inhibition.[1][2]

Table 3: Toxicity of Lupinine to Non-Target Organisms (Mammals)

OrganismMetricValueReference
MammalsMinimal Lethal Dose28-30 mg/kg[1]
MammalsToxic Dose25-28 mg/kg[1]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of insecticidal action for lupinine is the inhibition of the enzyme acetylcholinesterase (AChE) in the insect nervous system.[1] AChE is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, lupinine causes an accumulation of ACh, leading to continuous stimulation of cholinergic receptors, resulting in nerve impulses that do not cease, causing paralysis and ultimately, death of the insect.[1]

Lupinine acts as a reversible inhibitor of acetylcholinesterase.[1] At physiological pH, the nitrogen atom in the lupinine molecule is protonated, giving it a positive charge. This allows it to interact with the anionic site of the AChE active site, preventing acetylcholine from binding and being hydrolyzed.[1]

Signaling Pathway Diagram

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Signal Continuous Nerve Signal AChR->Signal Initiates Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Lupinine Lupinine Lupinine->AChE Reversibly Inhibits Paralysis Paralysis & Death Signal->Paralysis

Caption: Lupinine's inhibition of acetylcholinesterase.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of lupinine against various agricultural pests. These protocols are based on established methodologies and can be adapted for specific research needs.

Insecticidal Bioassay against Spodoptera frugiperda (Fall Armyworm)

This protocol is adapted from the diet incorporation method described by Bermúdez-Torres et al. (2009).

Objective: To determine the lethal dose (LD50) of lupinine against S. frugiperda larvae.

Materials:

  • Lupinine (analytical standard)

  • Artificial diet for S. frugiperda

  • Acetone (solvent)

  • Third-instar S. frugiperda larvae

  • Petri dishes or multi-well plates

  • Incubator set to 27 ± 2°C, 60-70% RH, and a 16:8 h (L:D) photoperiod

Procedure:

  • Preparation of Lupinine Solutions: Prepare a stock solution of lupinine in acetone. From this stock, make a series of dilutions to achieve the desired final concentrations in the artificial diet (e.g., 10, 50, 100, 200, 500 µg/mL).

  • Diet Preparation: Prepare the artificial diet according to the supplier's instructions. While the diet is still liquid and has cooled to approximately 50-60°C, add the lupinine solutions. For the control group, add only acetone. Mix thoroughly to ensure even distribution.

  • Dispensing Diet: Dispense the treated and control diets into individual wells of multi-well plates or small petri dishes (approximately 5 mL per container). Allow the diet to solidify.

  • Infestation: Place one third-instar S. frugiperda larva into each container.

  • Incubation: Place the containers in an incubator under the specified conditions.

  • Data Collection: Record larval mortality daily for 7 days. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis: Calculate the LD50 value using probit analysis.

Insecticidal_Bioassay_Workflow A Prepare Lupinine Stock & Dilutions C Incorporate Lupinine into Diet A->C B Prepare Artificial Diet B->C D Dispense Diet into Containers C->D E Introduce S. frugiperda Larvae D->E F Incubate (27°C, 16:8 L:D) E->F G Record Mortality Daily for 7 Days F->G H Calculate LD50 (Probit Analysis) G->H

Caption: Workflow for insecticidal bioassay.

Acaricidal Bioassay against Tetranychus urticae (Two-Spotted Spider Mite)

This protocol is based on the leaf disc immersion method.

Objective: To determine the lethal concentration (LC50) of lupinine against adult T. urticae.

Materials:

  • Lupinine

  • Distilled water

  • Surfactant (e.g., Triton X-100)

  • Bean or cucumber plants (host for mites)

  • Adult female T. urticae

  • Petri dishes

  • Filter paper

  • Forceps and fine brushes

  • Microscope

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of lupinine in a small amount of a suitable solvent (if necessary) and then dilute with distilled water to create a series of concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0%). Add a surfactant (e.g., 0.02% Triton X-100) to all solutions, including the control (distilled water with surfactant).

  • Leaf Disc Preparation: Cut leaf discs (2 cm diameter) from the host plant leaves.

  • Treatment: Immerse each leaf disc in a test solution for 10 seconds. Allow the discs to air dry.

  • Experimental Setup: Place a piece of moist filter paper in the bottom of each petri dish. Place a treated leaf disc, adaxial side up, on the filter paper.

  • Infestation: Using a fine brush, transfer 10-15 adult female T. urticae onto each leaf disc.

  • Incubation: Maintain the petri dishes at 25 ± 2°C and a 16:8 h (L:D) photoperiod.

  • Data Collection: After 24, 48, and 72 hours, count the number of dead mites under a microscope. Mites are considered dead if they are immobile when gently touched with a fine brush.

  • Data Analysis: Correct for control mortality using Abbott's formula and calculate the LC50 values using probit analysis.

Repellent Bioassay against Mosquitoes

This protocol describes a choice test to evaluate the repellent effect of lupinine.

Objective: To assess the spatial repellency of lupinine to adult mosquitoes.

Materials:

  • Lupinine

  • Ethanol (solvent)

  • Y-tube olfactometer

  • Air pump and flow meters

  • Charcoal-filtered, humidified air

  • Adult female mosquitoes (e.g., Aedes aegypti or Culex quinquefasciatus), 5-7 days old, starved for 12 hours

  • Filter paper discs

Procedure:

  • Preparation of Test and Control: Dissolve a known amount of lupinine in ethanol to prepare the test solution. Apply a specific volume (e.g., 10 µL) of the lupinine solution onto a filter paper disc. For the control, apply the same volume of ethanol to another filter paper disc. Allow the solvent to evaporate completely.

  • Olfactometer Setup: Place the treated filter paper in one arm of the Y-tube olfactometer and the control filter paper in the other arm. Connect the arms to a source of charcoal-filtered, humidified air with a constant flow rate.

  • Mosquito Release: Introduce a single adult female mosquito into the base of the Y-tube.

  • Observation: Observe the mosquito's movement for a set period (e.g., 5 minutes). Record which arm of the olfactometer the mosquito enters first and how much time it spends in each arm.

  • Replication: Repeat the experiment with a new mosquito for each trial (e.g., 30-50 replicates). Alternate the position of the treated and control arms between trials to avoid positional bias.

  • Data Analysis: Analyze the data using a chi-square test to determine if there is a significant preference for the control arm over the treated arm.

Repellent_Bioassay_Logic cluster_setup Experimental Setup cluster_trial Individual Trial cluster_analysis Data Analysis A Prepare Lupinine-treated & Control Filter Paper B Place in Y-tube Olfactometer Arms A->B C Establish Controlled Airflow B->C D Introduce Single Mosquito C->D E Observe & Record Choice and Time Spent D->E F Repeat with Multiple Mosquitoes E->F G Analyze Data (Chi-square test) F->G H Determine Significant Repellency G->H

Caption: Logical flow of a repellent bioassay.

Conclusion

Lupinine exhibits significant potential as a botanical insecticide, with a clear mechanism of action and demonstrated efficacy against a range of agricultural pests. Further research is warranted to determine the precise LC50 and LD50 values of pure lupinine against a broader spectrum of pests and to optimize formulations for field application. The protocols provided herein offer a standardized framework for conducting such evaluations, contributing to the development of lupinine as a viable and environmentally conscious pest management tool.

References

Application Notes: Double Mitsunobu Reaction in the Synthesis of (-)-Lupinine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Mitsunobu reaction is a versatile and widely utilized transformation in organic synthesis for the conversion of primary and secondary alcohols to a variety of other functional groups, including esters, ethers, and azides.[1][2][3] A key feature of this reaction is the inversion of stereochemistry at the alcohol's carbon center, making it a powerful tool for controlling stereochemistry in the synthesis of complex chiral molecules and natural products.[1][3][4] The reaction typically involves an alcohol, a nucleophile (often with an acidic proton), triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2] This application note details the strategic use of a double Mitsunobu reaction in the total synthesis of the quinolizidine alkaloid, (-)-lupinine, a natural product of significant interest.

The Role of the Double Mitsunobu Reaction in (-)-Lupinine Synthesis

The total synthesis of (-)-lupinine, as reported by Santos et al., employs a "double Mitsunobu" strategy to achieve two critical transformations: a stereochemical inversion and a carbon-carbon bond formation.[5][6][7] This approach highlights the utility of the Mitsunobu reaction beyond simple functional group conversions.

  • First Mitsunobu Reaction (Stereoinversion): The initial key intermediate, an (R,R)-configured quinolizidinone, is converted to its (R,S)-diastereomer. This inversion of configuration at the C-10 position is crucial for establishing the correct stereochemistry required for the final natural product. This step is achieved via a standard Mitsunobu reaction using a carboxylic acid, followed by hydrolysis.[5][6]

  • Second Mitsunobu Reaction (Nitrile Installation): Following the stereoinversion and subsequent reduction, the resulting alcohol undergoes a second Mitsunobu reaction. In this step, acetone cyanohydrin is used as the nucleophile to install a nitrile group. This reaction is significant as it homologates the carbon chain, which is a necessary step for constructing the final hydroxymethyl group of (-)-lupinine after reduction.[5][8]

This sequential application of the Mitsunobu reaction provides an efficient pathway to the target molecule, demonstrating its power in complex synthetic routes.[5]

Reaction Pathway and Logic

The following diagram illustrates the core transformations in the synthesis of (-)-lupinine involving the double Mitsunobu reaction.

Double_Mitsunobu_Synthesis cluster_step1 First Mitsunobu Reaction (Inversion) cluster_step2 Reduction cluster_step3 Second Mitsunobu Reaction (Homologation) cluster_step4 Final Reduction RR_8 (R,R)-Quinolizidinone RS_8 (R,S)-Quinolizidinone RR_8->RS_8 1) ClCH₂CO₂H, DEAD, PPh₃ 2) K₂CO₃, MeOH Alcohol_3 Alcohol Intermediate RS_8->Alcohol_3 AlH₃, THF Nitrile_9 Nitrile Intermediate Alcohol_3->Nitrile_9 Acetone cyanohydrin, DEAD, PPh₃ Lupinine (-)-Lupinine Nitrile_9->Lupinine AlH₃, THF

Caption: Key transformations in the synthesis of (-)-lupinine.

Quantitative Data Summary

The following tables summarize the yields and conditions for the key Mitsunobu reactions in the synthesis of (-)-lupinine.

Table 1: First Mitsunobu Reaction - Inversion of Quinolizidinone Stereocenter

StepReagentsSolventYieldReference
ChloroacetylationClCH₂CO₂H, PPh₃, DEADEtOAc99% (for chloroacetate)[6]
HydrolysisK₂CO₃, MeOHMeOH75%[5][6]
Overall ~74%

Table 2: Second Mitsunobu Reaction - Installation of the Nitrile Group

MethodNucleophile/ReagentsSolventYieldNotesReference
AKCN, DEAD, PPh₃-31%Low yield, no epimerization observed.[5][8]
BAcetone Cyanohydrin, DEAD, PPh₃Toluene-THF81%Clean reaction, no epimerization.[5][8]

Experimental Protocols

Protocol 1: Stereochemical Inversion via Mitsunobu Reaction

This protocol describes the inversion of the C-10 hydroxyl group of the (R,R)-quinolizidinone intermediate.

Step A: Chloroacetylation

  • To a solution of the (R,R)-quinolizidinone alcohol (1.0 eq) in ethyl acetate (EtOAc), add chloroacetic acid (1.2 eq) and triphenylphosphine (PPh₃) (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the chloroacetate intermediate.

Step B: Hydrolysis

  • Dissolve the chloroacetate intermediate (1.0 eq) in methanol (MeOH).

  • Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize with a dilute acid solution (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the (R,S)-quinolizidinone alcohol.[5][6]

Protocol 2: Nitrile Installation via Mitsunobu Reaction

This protocol details the conversion of the C-10 hydroxyl group to a nitrile group.

  • In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol intermediate (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in a mixture of anhydrous toluene and tetrahydrofuran (THF).

  • Add acetone cyanohydrin (1.5 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired nitrile compound.[5][8]

The following diagram outlines the general workflow for these experimental protocols.

Experimental_Workflow start Start reagents Dissolve Alcohol, PPh₃, and Nucleophile in Anhydrous Solvent start->reagents cool Cool Reaction Mixture to 0 °C reagents->cool add_dead Add DEAD Dropwise cool->add_dead react Stir at Room Temperature (Monitor by TLC) add_dead->react quench Quench Reaction react->quench extract Aqueous Workup & Extraction quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify end Isolated Product purify->end

Caption: General workflow for the Mitsunobu reaction.

References

Application Notes and Protocols for Investigating the Effects of Lupinine on Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the in vitro effects of lupinine, a quinolizidine alkaloid found in Lupinus species. The provided methodologies cover the assessment of lupinine's cytotoxic, apoptotic, cell cycle-disrupting, and anti-inflammatory properties.

Introduction to Lupinine

Lupinine is a quinolizidine alkaloid with a range of documented biological activities. It is known to be a reversible inhibitor of acetylcholinesterase and demonstrates binding affinity for both muscarinic and nicotinic acetylcholine receptors.[1] Additionally, studies have indicated its potential as an immunostimulatory, bactericidal, anthelmintic, and hypotensive agent.[2][3] While research has been conducted on the broader class of lupin alkaloids and protein hydrolysates for their anti-cancer and anti-inflammatory effects[4][5][6][7], specific data on the effects of isolated lupinine on cell cultures remains an area requiring further investigation. Recent studies have indicated that lupinine does not exhibit cytotoxic, genotoxic, or mutagenic potential in some in vitro assays.[8]

Data Presentation

The available quantitative data for lupinine's biological activity is limited, particularly concerning its effects on cell cultures. The following tables summarize the existing data.

Table 1: Receptor Binding and Enzyme Inhibition

TargetMetricValueSource
Nicotinic Acetylcholine ReceptorsIC50>500 µM[1]
Muscarinic Acetylcholine ReceptorsIC50190 µM[1]
AcetylcholinesteraseInhibition TypeReversible[1]

Table 2: In Vitro Toxicity

AssayCell LineResultSource
Bacterial Reverse Mutation AssayS. typhimurium, E. coliNo mutagenic potential[8]
Micronucleus AssayNot specifiedNo genotoxic potential[8]

Experimental Protocols

The following are detailed protocols for investigating the effects of lupinine on cell cultures. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.

General Cell Culture and Maintenance
  • Cell Lines: Select appropriate human or animal cell lines based on the research question (e.g., cancer cell lines like MCF-7, HCT116, or immune cell lines like RAW 264.7, THP-1).

  • Culture Medium: Use the recommended medium for the chosen cell line, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 70-80% confluency to maintain exponential growth.

Preparation of Lupinine Stock Solution
  • Dissolution: Dissolve lupinine powder in a suitable solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, to create a high-concentration stock solution (e.g., 10-100 mM).

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in a complete culture medium to the desired final concentrations just before use. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.5%).

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of lupinine on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of lupinine. Include a vehicle control (medium with the same concentration of solvent as the highest lupinine concentration) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of lupinine that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol quantifies the induction of apoptosis by lupinine.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with lupinine at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.[9]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol determines if lupinine affects cell cycle progression.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with lupinine.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.[9]

  • Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark.[9]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

Anti-inflammatory Activity Assay (Measurement of Nitric Oxide and Cytokines)

This protocol assesses the potential of lupinine to reduce inflammation in immune cells.

  • Cell Culture and Stimulation: Culture macrophage cell lines (e.g., RAW 264.7 or THP-1) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of lupinine.

  • Nitric Oxide (NO) Measurement: After 24 hours of treatment, collect the cell culture supernatant. Measure the amount of nitrite, a stable product of NO, using the Griess reagent.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Line Selection & Maintenance cytotoxicity Cell Viability Assay (e.g., MTT) cell_culture->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cell_culture->cell_cycle inflammation Anti-inflammatory Assay (NO, Cytokines) cell_culture->inflammation lupinine_prep Lupinine Stock Solution Preparation lupinine_prep->cytotoxicity lupinine_prep->apoptosis lupinine_prep->cell_cycle lupinine_prep->inflammation ic50 IC50 Determination cytotoxicity->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist cytokine_levels Cytokine Level Quantification inflammation->cytokine_levels

Caption: General experimental workflow for assessing lupinine's effects.

Hypothetical Signaling Pathway

G cluster_receptors Cell Surface Receptors cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes lupinine Lupinine achr Acetylcholine Receptors (Muscarinic/Nicotinic) lupinine->achr Inhibits pi3k_akt PI3K/Akt Pathway achr->pi3k_akt Modulates nfkb NF-κB Pathway achr->nfkb Modulates caspases Caspase Cascade pi3k_akt->caspases Inhibits proliferation_out ↓ Cell Proliferation pi3k_akt->proliferation_out inflammation_out ↓ Pro-inflammatory Cytokines nfkb->inflammation_out apoptosis_out ↑ Apoptosis caspases->apoptosis_out

Caption: Putative signaling pathways affected by lupinine.

References

Troubleshooting & Optimization

Technical Support Center: Enantioselective Lupinine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of lupinine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the enantioselective synthesis of lupinine, providing potential causes and actionable solutions.

Problem 1: Low Enantiomeric Excess (ee)

A low enantiomeric excess is a common issue in asymmetric synthesis, indicating that the desired enantiomer is not being selectively formed.

Potential Causes and Solutions

Potential CauseRecommended Solution
Catalyst/Ligand Impurity or Degradation Ensure the chiral catalyst and ligand are of high purity. Impurities can disrupt the formation of the active catalytic species. Use a fresh batch of catalyst or ligand if degradation is suspected, especially for air- and moisture-sensitive compounds.[1]
Incorrect Catalyst/Ligand Loading Optimize the catalyst and ligand loading. Insufficient catalyst can lead to a competing, non-selective background reaction, thereby lowering the overall enantiomeric excess.[1]
Suboptimal Solvent Choice The solvent can significantly influence the catalyst's conformation and the reaction pathway.[1] Screen a variety of anhydrous, high-purity solvents to find the optimal one for your specific catalytic system.
Inappropriate Reaction Temperature Temperature can have a profound effect on enantioselectivity. Generally, lower temperatures favor higher enantiomeric excess. Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity.
Presence of Water or Oxygen Many catalysts used in asymmetric synthesis are sensitive to air and moisture.[1] Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).

Troubleshooting Workflow for Low Enantiomeric Excess

low_ee_workflow start Low Enantiomeric Excess (ee) Observed check_catalyst Verify Catalyst and Ligand Purity & Integrity start->check_catalyst optimize_loading Optimize Catalyst/Ligand Loading check_catalyst->optimize_loading If pure screen_solvents Screen Anhydrous Solvents optimize_loading->screen_solvents vary_temperature Vary Reaction Temperature screen_solvents->vary_temperature check_inertness Ensure Strict Inert Atmosphere vary_temperature->check_inertness successful Improved ee check_inertness->successful

Caption: A stepwise workflow for troubleshooting low enantiomeric excess.

Problem 2: Poor Overall Yield

Low product yield can be caused by a variety of factors, from incomplete reactions to product loss during workup.

Potential Causes and Solutions

Potential CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using techniques like TLC, GC, or HPLC. If the reaction stalls, consider increasing the reaction time, temperature (while monitoring ee), or the amount of a key reagent or catalyst.
Side Reactions Analyze the crude reaction mixture to identify byproducts. Understanding the nature of side reactions can help in optimizing reaction conditions (e.g., temperature, concentration, order of addition) to minimize their formation.
Product Degradation The desired product may be unstable under the reaction or workup conditions. Consider milder workup procedures or protecting group strategies if product degradation is suspected.
Loss During Purification Optimize the purification method (e.g., column chromatography, crystallization). Ensure the chosen method is suitable for the scale of the reaction and the properties of the product. Sometimes, crystallization of a product with modest enantiomeric excess can lead to enantiopurity, but this often requires extensive optimization.[2]
Substrate Quality Ensure the starting materials are pure and free of inhibitors that could poison the catalyst.

Logical Relationship between Reaction Parameters and Yield

yield_factors Overall_Yield Overall Yield Reaction_Completion Reaction Completion Overall_Yield->Reaction_Completion Side_Reactions Minimization of Side Reactions Overall_Yield->Side_Reactions Product_Stability Product Stability Overall_Yield->Product_Stability Purification_Efficiency Purification Efficiency Overall_Yield->Purification_Efficiency

Caption: Key factors influencing the overall yield of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a reported successful enantioselective synthesis of (-)-lupinine that I can use as a benchmark?

An efficient asymmetric synthesis of (-)-lupinine has been reported with an overall yield of 15% over 8 steps and a diastereomeric ratio greater than 99:1.[3][4] This synthesis provides a useful reference for reaction conditions and expected outcomes.

Q2: How critical is the choice of chiral ligand in the synthesis of lupinine?

The choice of a chiral ligand is paramount in enantioselective catalysis. The ligand's structure creates the chiral environment necessary to differentiate between the two enantiotopic faces of the substrate, thus controlling the stereochemical outcome of the reaction. Small changes in the ligand structure can dramatically affect both the enantioselectivity and the reaction rate.

Q3: Can I substitute the reported solvent with another aprotic solvent?

While it may be possible, it is not recommended without careful experimentation. The solvent can influence the solubility of reagents, the stability of the catalyst, and the geometry of the transition state.[1] Any change in solvent should be treated as a re-optimization of the reaction conditions, with careful monitoring of both yield and enantioselectivity.

Q4: My reaction is very sensitive and difficult to reproduce. What are the likely causes?

High sensitivity and poor reproducibility in catalytic enantioselective reactions often point to issues with reaction conditions.[2] Key factors to scrutinize include:

  • Atmosphere: Strict exclusion of air and moisture is often critical.[1]

  • Reagent Purity: Impurities in starting materials, solvents, or the catalyst can have a significant impact.

  • Temperature Control: Precise and consistent temperature control is crucial, as small fluctuations can affect selectivity.

Q5: How can I determine the enantiomeric excess (ee) of my synthesized lupinine?

The most common methods for determining the enantiomeric excess of a chiral compound are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to separate the enantiomers, which are then quantified.[1]

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds. Derivatization may be necessary to improve separation.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: This method can be used to differentiate the signals of the two enantiomers in the NMR spectrum.

Experimental Protocols

General Protocol for Asymmetric Hydrogenation (Illustrative Example)

This is a generalized protocol and must be adapted based on the specific substrate and catalyst system being used.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add the chiral ligand and the metal precursor to a flame-dried Schlenk flask.

  • Solvent Addition: Add the desired amount of anhydrous, degassed solvent via syringe.

  • Catalyst Formation: Stir the mixture at the specified temperature for the required time to allow for the formation of the active catalyst.

  • Substrate Addition: Dissolve the substrate in the same anhydrous, degassed solvent and add it to the catalyst solution via syringe.

  • Hydrogenation: Purge the flask with hydrogen gas (or use a hydrogen balloon) and maintain the specified hydrogen pressure.

  • Reaction Monitoring: Stir the reaction at the designated temperature and monitor its progress by TLC or GC.

  • Workup: Once the reaction is complete, carefully quench any remaining reagents and perform an appropriate aqueous workup.

  • Purification: Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Signaling Pathway for a Generic Catalytic Asymmetric Reaction

catalytic_cycle Catalyst Chiral Catalyst Catalyst_Substrate Catalyst-Substrate Complex Catalyst->Catalyst_Substrate + Substrate Substrate Substrate Substrate->Catalyst_Substrate Transition_State Diastereomeric Transition States Catalyst_Substrate->Transition_State + Reagent Reagent Reagent Reagent->Transition_State Product_Complex Catalyst-Product Complex Transition_State->Product_Complex Favored Pathway Product_Complex->Catalyst Catalyst Regeneration Product Enantioenriched Product Product_Complex->Product Product Release

Caption: A simplified diagram of a generic catalytic cycle in asymmetric synthesis.

References

Overcoming challenges in the chiral separation of lupinine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chiral Separation of Lupinine

Welcome to the technical support center for the chiral separation of lupinine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for overcoming common challenges encountered during the enantioseparation of lupinine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of lupinine?

The main challenges in separating lupinine enantiomers include achieving adequate resolution, preventing peak tailing, dealing with long analysis times, and ensuring reproducible results. The selection of an appropriate chiral stationary phase (CSP) and the optimization of the mobile phase composition are critical steps that can be complex.

Q2: Which analytical techniques are most effective for the chiral separation of lupinine?

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a widely used and effective method.[1] Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another viable technique, which may require derivatization of the lupinine enantiomers.[2] Additionally, classical resolution through the formation of diastereomeric salts with a chiral acid, such as tartaric acid, can be employed.[3]

Q3: What types of chiral stationary phases (CSPs) are recommended for lupinine separation?

Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often the first choice for screening due to their broad applicability in separating a wide range of chiral compounds.[4] Specifically for lupinine, columns like the Chiralcel OD have been successfully used.[1] Macrocyclic glycopeptide-based columns also offer another avenue for exploration.[5]

Q4: How does temperature impact the chiral separation of lupinine?

Temperature is a critical parameter in chiral separations. Generally, lower temperatures enhance chiral recognition by strengthening the transient diastereomeric interactions between the analyte and the CSP, often leading to improved resolution.[6] However, higher temperatures can improve column efficiency and peak shape. The optimal temperature should be determined empirically for each specific method.

Q5: Can mobile phase additives improve the separation of lupinine enantiomers?

Yes, mobile phase additives can significantly improve peak shape and resolution. For basic compounds like lupinine, adding a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can help reduce peak tailing by masking active silanol groups on the silica support.[3][7] For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) is often used.

Q6: Is derivatization necessary for the chiral separation of lupinine?

Derivatization is not always necessary but can be a useful strategy, particularly for GC analysis or when direct separation on a CSP is challenging.[8] Lupinine can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[9][10] This approach is also known as an indirect chiral separation method.[11]

Troubleshooting Guide

This guide addresses common problems encountered during the chiral separation of lupinine.

Symptom Possible Cause(s) Suggested Solution(s)
Poor or No Resolution 1. Inappropriate Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition.3. Incorrect column temperature.1. Screen a variety of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).2. Adjust the ratio of the mobile phase components. For normal phase, vary the percentage of the alcohol modifier. For reversed-phase, adjust the organic modifier and buffer composition.[12]3. Optimize the temperature. Start at ambient temperature and then decrease it in 5°C increments to see if resolution improves.[6]
Peak Tailing 1. Secondary interactions with residual silanols on the column packing.2. Column overload.3. Inappropriate mobile phase pH.1. Add a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase (0.1-0.5%).[7]2. Reduce the sample concentration or injection volume.3. Adjust the pH of the mobile phase buffer.
Long Analysis Times 1. High retention of lupinine on the column.2. Low mobile phase elution strength.3. Low flow rate.1. Increase the percentage of the stronger eluting solvent in the mobile phase (e.g., increase the alcohol percentage in normal phase).2. If using a polysaccharide-based CSP, consider switching to a different alcohol modifier (e.g., from isopropanol to ethanol).3. Increase the flow rate, but monitor the effect on resolution and backpressure.
Irreproducible Results 1. The column is not properly equilibrated.2. Instability or degradation of the mobile phase.3. Fluctuations in column temperature.1. Ensure the column is equilibrated with at least 20-30 column volumes of the mobile phase before the first injection and between mobile phase changes.2. Prepare fresh mobile phase daily.[6]3. Use a column oven to maintain a stable temperature.
Loss of Column Performance 1. Contamination of the column inlet frit.2. Degradation of the chiral stationary phase.1. Use a guard column to protect the analytical column.[13]2. Filter all samples and mobile phases before use.3. Ensure the mobile phase and sample solvent are compatible with the CSP, especially for coated polysaccharide phases.[4]

Experimental Protocols

Protocol 1: Chiral HPLC-UV Separation of Lupinine Enantiomers

This protocol provides a general method for the separation of lupinine enantiomers using HPLC with UV detection.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Column: Chiralcel OD (250 x 4.6 mm, 10 µm) or similar polysaccharide-based CSP

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA)

  • Lupinine standard (racemic mixture)

  • HPLC-grade solvents

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and DEA in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase using sonication or vacuum filtration.

  • System Equilibration: Equilibrate the Chiralcel OD column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic lupinine standard in the mobile phase to a concentration of 1 mg/mL.

  • Injection: Inject 10 µL of the sample solution onto the column.

  • Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength of 220 nm.

  • Optimization: If the resolution is not optimal, adjust the ratio of n-hexane to isopropanol. Reducing the amount of isopropanol will generally increase retention times and may improve resolution. The concentration of DEA can also be optimized to improve peak shape.

Protocol 2: Diastereomeric Salt Formation for Classical Resolution

This protocol describes the separation of lupinine enantiomers by forming diastereomeric salts with L-tartaric acid.[3]

Instrumentation and Materials:

  • Standard laboratory glassware

  • Stirring plate and magnetic stirrer

  • Filtration apparatus

  • Racemic lupinine

  • L-tartaric acid

  • Ethanol

Procedure:

  • Dissolution: Dissolve racemic lupinine in ethanol. In a separate flask, dissolve 0.75 molar equivalents of L-tartaric acid in ethanol.[3]

  • Salt Formation: Slowly add the lupinine solution to the L-tartaric acid solution while stirring. Continue stirring until a solid precipitate forms.

  • Crystallization: Allow the mixture to stand, possibly at a reduced temperature, to facilitate the crystallization of the diastereomeric salt. The salt of one enantiomer of lupinine with L-tartaric acid should preferentially crystallize.

  • Isolation: Isolate the crystalline solid by filtration and wash it with a small amount of cold ethanol.

  • Liberation of Enantiomer: Dissolve the isolated diastereomeric salt in water and basify the solution (e.g., with NaOH) to liberate the free base of the lupinine enantiomer.

  • Extraction: Extract the enantiomerically enriched lupinine into an organic solvent such as dichloromethane.

  • Analysis: Determine the enantiomeric excess (ee) of the recovered lupinine using a suitable chiral analytical method, such as the HPLC protocol described above.

Data Presentation

Table 1: HPLC Method Parameters for Lupinine Chiral Separation

ParameterCondition 1Condition 2 (Optimized)
Column Chiralcel ODChiralcel OD
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)n-Hexane:Isopropanol:DEA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25°C20°C
Detection UV at 220 nmUV at 220 nm
Expected Outcome Partial SeparationBaseline Resolution

Visualizations

G cluster_0 Chiral Separation Workflow for Lupinine start Racemic Lupinine Sample prep Sample Preparation (Dissolve in Mobile Phase) start->prep hplc HPLC System prep->hplc column Chiral Stationary Phase (e.g., Chiralcel OD) hplc->column detector UV Detector (220 nm) column->detector data Data Acquisition (Chromatogram) detector->data analysis Data Analysis (Resolution, Peak Area) data->analysis

Caption: Experimental workflow for the chiral HPLC separation of lupinine.

G cluster_1 Troubleshooting Logic for Poor Resolution start Poor or No Resolution check_csp Is the CSP appropriate? start->check_csp screen_csp Screen different CSPs check_csp->screen_csp No check_mp Is the mobile phase optimal? check_csp->check_mp Yes screen_csp->check_mp adjust_mp Adjust modifier ratio Add additive (e.g., TEA) check_mp->adjust_mp No check_temp Is the temperature optimal? check_mp->check_temp Yes adjust_mp->check_temp adjust_temp Decrease temperature check_temp->adjust_temp No success Resolution Achieved check_temp->success Yes adjust_temp->success

Caption: Decision tree for troubleshooting poor resolution in chiral separations.

References

Optimizing Reaction Conditions for Lupinine Derivatization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of lupinine.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the derivatization of lupinine, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My lupinine derivatization reaction (e.g., esterification, acylation) is resulting in a low yield or no product. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield in lupinine derivatization can stem from several factors related to reactants, catalysts, and reaction conditions. Here are the primary culprits and troubleshooting steps:

  • Moisture Contamination: Lupinine, like other alcohols, and the reagents used are sensitive to moisture. Water can hydrolyze acylating agents and deactivate catalysts.

    • Troubleshooting: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Inactivity or Inappropriateness: The choice and handling of the catalyst are critical.

    • Troubleshooting:

      • For acid-catalyzed reactions, use a fresh, anhydrous acid catalyst.

      • For base-catalyzed reactions, ensure the base is strong enough to deprotonate the hydroxyl group of lupinine but not so strong as to cause side reactions. The tertiary amine in the lupinine structure can be protonated by strong acids, which might affect the reaction. Consider using a non-nucleophilic base.

  • Insufficient Reagent Stoichiometry: An inadequate amount of the derivatizing agent will lead to incomplete conversion.

    • Troubleshooting: Use a slight excess (1.1-1.5 equivalents) of the acylating or derivatizing agent to drive the reaction to completion.

  • Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.

    • Troubleshooting: Gradually increase the reaction temperature while monitoring for potential side product formation using Thin Layer Chromatography (TLC).

  • Steric Hindrance: The bulky bicyclic structure of lupinine can sterically hinder the approach of the derivatizing agent to the hydroxyl group.

    • Troubleshooting: Consider using a less sterically hindered derivatizing agent if possible. A longer reaction time or higher temperature might also be necessary.

Issue 2: Formation of Side Products

Q2: I am observing unexpected spots on my TLC plate, suggesting the formation of side products. What are common side reactions and how can I minimize them?

A2: The formation of side products is a common challenge. Key potential side reactions with lupinine include:

  • N-Acylation: The tertiary amine in the quinolizidine ring is generally not reactive towards acylation under standard conditions. However, under forcing conditions or with highly reactive acylating agents, quaternization of the nitrogen could occur.

    • Troubleshooting: Use milder reaction conditions (lower temperature, less reactive acylating agent).

  • Elimination Reactions: Under strongly acidic or basic conditions at elevated temperatures, elimination to form an alkene is a possibility, though less likely for a primary alcohol like lupinine.

    • Troubleshooting: Maintain moderate reaction temperatures and avoid excessively harsh acidic or basic conditions.

  • Salt Formation: Lupinine is a basic alkaloid and will readily form a salt with acid catalysts or acidic byproducts (e.g., HCl from acyl chlorides). This can affect the solubility and reactivity of the starting material.

    • Troubleshooting: In reactions that produce acid, include a non-nucleophilic base (e.g., triethylamine, pyridine) to act as an acid scavenger.

Issue 3: Difficulties in Product Purification

Q3: I am struggling to isolate and purify my derivatized lupinine product. What are some effective purification strategies?

A3: The basic nature of the quinolizidine core in your product can complicate purification.

  • Acid-Base Extraction: This is a powerful technique for separating your basic product from non-basic impurities.

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate).

      • Wash with a dilute aqueous acid (e.g., 1M HCl). Your protonated product will move to the aqueous layer, while non-basic impurities remain in the organic layer.

      • Separate the aqueous layer and basify it with a base (e.g., NaHCO₃, NaOH) to deprotonate your product.

      • Extract your deprotonated product back into an organic solvent.

      • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate.

  • Column Chromatography:

    • Stationary Phase: Silica gel is commonly used. However, the basicity of the product can lead to tailing. To mitigate this, you can treat the silica gel with a small amount of a base like triethylamine in the eluent system.

    • Eluent System: A gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethanol or methanol) is often effective. The addition of a small percentage of triethylamine (e.g., 0.1-1%) to the eluent can significantly improve peak shape.

Data Presentation

The following tables summarize reaction conditions for different lupinine derivatization methods based on published data.

Table 1: Conditions for Mesylation of Lupinine

Reagent (equiv.)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
Methanesulfonyl chloride (2)Triethylamine (3)Dichloromethane0 to room temp.6.593

Table 2: Conditions for Azide Substitution

Reagent (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
Sodium azideDMFHeatingNot specified61

Table 3: Conditions for 1,2,3-Triazole Formation (Click Chemistry)

Azide (equiv.)Alkyne (equiv.)Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
10.9CuSO₄·5H₂O (4.5), Sodium ascorbate (4.5)DMF754-677-81

Experimental Protocols

Protocol 1: Synthesis of (1R,9aR)-Octahydro-1H-quinolizine-1-yl)methyl methanesulfonate

This protocol details the mesylation of lupinine's hydroxyl group, a common first step for further derivatization.

Materials:

  • Lupinine

  • Methanesulfonyl chloride

  • Triethylamine

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve lupinine (1 equivalent) and triethylamine (3 equivalents) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methanesulfonyl chloride (2 equivalents) in dichloromethane dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the mixture with a saturated sodium chloride solution.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: chloroform/ethanol, 50:1) to yield the desired product.

Protocol 2: Synthesis of Lupinine-Derived 1,2,3-Triazoles via Click Chemistry

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a triazole derivative from a lupinine azide precursor.

Materials:

  • 1-(Azidomethyl)octahydro-1H-quinolizine (lupinine azide)

  • Substituted alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Dimethylformamide (DMF)

  • Hexane

Procedure:

  • In a reaction vessel, combine lupinine azide (1 equivalent), the substituted alkyne (0.9 equivalents), copper(II) sulfate pentahydrate (0.045 equivalents), and sodium ascorbate (0.045 equivalents) in DMF.

  • Stir the mixture at 75 °C for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting precipitate and wash it with hexane.

  • Dry the solid to obtain the crude triazole derivative.

  • If necessary, further purify the product by distilling the solvent in a vacuum and chromatographing the residue on a silica gel column (eluent: chloroform, followed by a gradient of chloroform/ethanol from 100:1 to 10:1).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Prepare Dry Glassware & Anhydrous Reagents reactants Dissolve Lupinine & Base in Solvent prep->reactants cool Cool to 0°C reactants->cool add_reagent Add Derivatizing Agent cool->add_reagent react Stir at RT add_reagent->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Wash/ Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Derivatized Lupinine purify->product

Caption: General experimental workflow for lupinine derivatization.

troubleshooting_guide start Low or No Product Yield? moisture Check for Moisture Contamination start->moisture Yes catalyst Evaluate Catalyst Activity/Choice start->catalyst Yes reagents Verify Reagent Stoichiometry start->reagents Yes temp Increase Reaction Temperature start->temp Yes solution_moisture Use Anhydrous Solvents/Reagents & Inert Atmosphere moisture->solution_moisture solution_catalyst Use Fresh Catalyst & Consider Alternatives catalyst->solution_catalyst solution_reagents Use Slight Excess of Derivatizing Agent reagents->solution_reagents solution_temp Monitor for Side Products While Increasing Temperature temp->solution_temp

Caption: Troubleshooting guide for low product yield in lupinine derivatization.

Troubleshooting lupinine instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lupinine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of lupinine in solution.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the preparation, storage, and use of lupinine solutions.

Q1: My lupinine solution has changed color (e.g., turned yellow/brown). Is it still usable?

A slight change in color may indicate degradation of the lupinine molecule. The primary degradation pathways for alkaloids like lupinine often involve oxidation, which can produce colored byproducts.

  • Recommendation: It is advisable to prepare a fresh solution. If you must use the existing solution, its purity and concentration should be verified using an appropriate analytical method, such as HPLC-MS/MS, before proceeding with your experiment.

Q2: I observe precipitation in my lupinine stock solution after thawing. What should I do?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent composition has changed due to evaporation.

  • Troubleshooting Steps:

    • Gently warm the solution to 37°C.

    • Use sonication to aid in redissolving the precipitate.[1]

    • If the precipitate does not dissolve, it may indicate degradation or the formation of insoluble salts. In this case, the solution should be discarded.

    • To prevent this, ensure the stock solution concentration is not above the recommended solubility limit and that the vial is sealed tightly to prevent solvent evaporation. Aliquoting the stock solution can also minimize freeze-thaw cycles.[1]

Q3: What are the optimal storage conditions for lupinine solutions to ensure stability?

To maximize the shelf-life of your lupinine solutions, adhere to the following storage guidelines:

  • Stock Solutions:

    • Store at -80°C for up to 6 months.[1]

    • Store at -20°C for up to 1 month.[1]

  • Powder Form:

    • Store at -20°C for up to 3 years.[2]

  • General Recommendations:

    • Protect from light to minimize photo-degradation.

    • Aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1]

Q4: How does pH affect the stability of lupinine in my aqueous experimental buffer?

While specific data on lupinine is limited, the stability of alkaloids is often pH-dependent. Lupinine, a quinolizidine alkaloid, contains a tertiary amine that can be protonated at physiological pH.[3] Extreme pH values (highly acidic or alkaline) can catalyze degradation reactions such as hydrolysis or epimerization.

  • Recommendation:

    • Prepare fresh solutions in your experimental buffer on the day of use.

    • If you need to store the solution temporarily, it is generally advisable to maintain a neutral to slightly acidic pH.

    • Conduct a pilot stability study in your specific buffer if the experiment spans a long duration.

Troubleshooting Flowchart

TroubleshootingFlowchart start Instability Issue Observed (e.g., color change, precipitation) check_precipitation Is there a precipitate? start->check_precipitation check_color Has the solution changed color? start->check_color warm_sonicate Warm to 37°C and sonicate check_precipitation->warm_sonicate Yes verify_purity Verify purity and concentration (e.g., via HPLC) check_color->verify_purity Yes dissolved Precipitate dissolves? warm_sonicate->dissolved discard_precipitate Discard and prepare fresh solution dissolved->discard_precipitate No use_with_caution_precipitate Use solution, but verify concentration dissolved->use_with_caution_precipitate Yes is_pure Is the purity acceptable? verify_purity->is_pure use_with_caution_color Use solution for non-critical experiments is_pure->use_with_caution_color Yes discard_color Discard and prepare fresh solution is_pure->discard_color No

Caption: A flowchart to guide troubleshooting common lupinine solution instability issues.

Quantitative Data Summary

Due to limited publicly available data on lupinine degradation kinetics, the following tables provide illustrative examples based on general principles of alkaloid stability. Researchers should perform their own stability studies for their specific experimental conditions.

Table 1: Illustrative Impact of Temperature on Lupinine Degradation

TemperatureStorage DurationEstimated Degradation (%)
4°C14 days< 5%
25°C (RT)14 days10 - 20%
40°C14 days> 30%

Table 2: Illustrative Impact of pH on Lupinine Stability in Aqueous Solution at 25°C

pHStorage DurationEstimated Degradation (%)
3.0 (Acidic)24 hours5 - 15%
7.0 (Neutral)24 hours< 5%
9.0 (Alkaline)24 hours10 - 25%

Experimental Protocols

Protocol 1: Preparation of a Lupinine Stock Solution

This protocol provides a general method for preparing a lupinine stock solution for in vitro experiments.

  • Weighing: Accurately weigh the required amount of lupinine powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the primary solvent, typically DMSO, to the desired concentration (e.g., 100 mg/mL).[1] Use freshly opened DMSO as it is hygroscopic, and water content can affect solubility.[1]

  • Dissolution: If necessary, gently warm the solution and use an ultrasonic bath to ensure complete dissolution.[1]

  • Aliquoting: Dispense the stock solution into single-use, light-protecting vials.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Stability Assessment of Lupinine in an Experimental Buffer

This protocol outlines a method to assess the stability of lupinine under specific experimental conditions (e.g., a particular buffer, temperature, and light exposure).

  • Preparation: Prepare a solution of lupinine in the experimental buffer at the final working concentration.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the solution using a validated analytical method (e.g., HPLC-MS/MS) to determine the initial concentration and purity.

  • Incubation: Store the remaining solution under the desired experimental conditions (e.g., 37°C in an incubator, exposed to ambient light on a lab bench).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them using the same analytical method.

  • Data Analysis: Compare the concentration and purity of lupinine at each time point to the initial (T=0) values to determine the rate of degradation.

Stability Assessment Workflow

StabilityWorkflow prep_solution Prepare Lupinine in Experimental Buffer t0_analysis T=0 Analysis (HPLC-MS/MS) prep_solution->t0_analysis incubate Incubate under Experimental Conditions prep_solution->incubate analyze_data Analyze Data: Compare T=x to T=0 t0_analysis->analyze_data time_points Withdraw Aliquots at Time Points (T=x) incubate->time_points tx_analysis T=x Analysis (HPLC-MS/MS) time_points->tx_analysis tx_analysis->analyze_data determine_stability Determine Degradation Rate and Stability Profile analyze_data->determine_stability

Caption: A workflow diagram for assessing the stability of lupinine in a solution.

Signaling Pathways

Lupinine is known to interact with the cholinergic system. Understanding its mechanism of action is crucial for interpreting experimental results.

Mechanism of Action: Acetylcholinesterase Inhibition

Lupinine acts as a reversible inhibitor of acetylcholinesterase (AChE).[3] At physiological pH, the tertiary amine in the lupinine structure is protonated, allowing it to interact with the anionic site of the AChE active site. This binding event blocks the entry of the natural substrate, acetylcholine (ACh), thereby preventing its hydrolysis and leading to an accumulation of ACh in the synapse.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binding Lupinine Lupinine Lupinine->AChE Reversible Inhibition Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Signal Transduction

Caption: Lupinine's inhibitory effect on acetylcholinesterase in the synaptic cleft.

References

Technical Support Center: Enhancing the Solubility of Octahydro-2H-quinolizin-1-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols for enhancing the aqueous solubility of Octahydro-2H-quinolizin-1-ylmethanol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My stock solution of this compound is cloudy or shows precipitation. What is the likely cause and how can I fix it?

A1: Cloudiness or precipitation indicates that the compound has exceeded its solubility limit in the current solvent system. This compound, like many organic molecules, can have limited aqueous solubility. The presence of a basic quinolizidine nitrogen atom and a polar hydroxyl group gives it a specific solubility profile.

Troubleshooting Steps:

  • Verify Solvent Choice: Ensure you are using an appropriate solvent. While the compound has some polar features, its carbon skeleton is nonpolar. Initial attempts can be made with common biocompatible co-solvents.

  • pH Adjustment: The quinolizidine nitrogen is basic. Lowering the pH of your aqueous solution with a pharmaceutically acceptable acid (e.g., HCl, citric acid) will protonate this nitrogen, forming a more soluble salt.[1][2][3]

  • Gentle Heating and Sonication: Applying gentle heat (e.g., 37-40°C) or using a sonication bath can help overcome the initial energy barrier for dissolution. However, be cautious as the solution may become supersaturated and precipitate upon cooling.

  • Consider Co-solvents: If using a purely aqueous system, the solubility might be insufficient. Introducing a water-miscible organic co-solvent can significantly improve solubility.[1][4]

Q2: I need to prepare an aqueous solution for a cell-based assay. Which solubility enhancement technique is most suitable?

A2: For cellular assays, the primary concerns are biocompatibility and ensuring the solubilization method does not interfere with the experimental results.

  • pH Adjustment: This is often the first and most effective method to try for a basic compound like this.[3] Adjusting the pH to a physiologically acceptable range (e.g., pH 6.0-7.4) with a dilute acid can significantly increase solubility by forming a salt.

  • Co-solvents: Using low concentrations (typically <1-5%) of co-solvents like DMSO, ethanol, or PEG 400 is a common practice.[4] It is crucial to run a vehicle control to ensure the co-solvent itself does not affect the cells.

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) is an excellent way to increase aqueous solubility without using organic solvents.[5] The complex encapsulates the lipophilic part of the molecule, presenting a hydrophilic exterior.

The choice depends on the required concentration and the sensitivity of your specific assay. A suggested starting point is pH adjustment, followed by the use of cyclodextrins if a higher concentration is needed.

Q3: How much can I realistically expect to increase the solubility of my compound?

A3: The degree of solubility enhancement depends on the chosen method and the physicochemical properties of this compound. The following table provides a summary of expected improvements based on common techniques for similar compounds.

Table 1: Comparison of Solubility Enhancement Techniques
TechniqueTypical Fold Increase in Aqueous SolubilityAdvantagesConsiderations
pH Adjustment (to pH 4.0) 50 - 500 foldSimple, cost-effective, rapid results.[1]Potential for pH-related degradation or toxicity; only for ionizable compounds.
Co-solvency (10% Ethanol) 10 - 100 foldEasy to prepare and screen multiple co-solvents.[4]Potential for solvent toxicity in biological systems; may precipitate on dilution.
Cyclodextrin Complexation (1:1 with HP-β-CD) 20 - 200 foldLow toxicity, suitable for in vivo use.[5][6]Limited by complex stoichiometry and binding affinity; can be expensive.
Solid Dispersion (with PVP K30) 100 - 1000+ foldSignificant enhancement, improves dissolution rate.[1][4]Requires formulation development; potential for physical instability (recrystallization).

Data are generalized estimates for poorly soluble basic compounds and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol details how to determine the solubility of this compound as a function of pH.

Materials:

  • This compound

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH

  • pH meter

  • Buffer solutions (e.g., citrate, phosphate) for various pH values

  • Thermostatic shaker

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Prepare a series of buffer solutions at different pH values (e.g., 2.0, 4.0, 6.0, 7.0, 8.0).

  • Add an excess amount of this compound to a known volume of each buffer solution in separate vials. This ensures a saturated solution is formed.

  • Seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After equilibration, visually inspect for solid material at the bottom of each vial.

  • Filter the supernatant from each vial using a 0.22 µm syringe filter to remove undissolved solid.

  • Dilute the clear filtrate with an appropriate mobile phase or solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).

  • Plot the measured solubility (e.g., in mg/mL) against the pH to generate a pH-solubility profile.

Protocol 2: Solubility Enhancement by Cyclodextrin Complexation

This protocol describes the preparation and analysis of a phase-solubility diagram to evaluate cyclodextrins as solubilizing agents.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Deionized water or a relevant buffer solution

  • Thermostatic shaker

  • Analytical equipment (HPLC or UV-Vis)

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15, 20 mM).

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Seal the vials and shake at a constant temperature for 48 hours to ensure equilibrium is reached.

  • Filter the samples through a 0.22 µm filter.

  • Determine the concentration of the dissolved compound in each filtrate by HPLC.

  • Plot the total concentration of dissolved this compound (Y-axis) against the concentration of HP-β-CD (X-axis).

  • Analyze the resulting phase-solubility diagram. A linear increase (A-type profile) is indicative of the formation of a soluble 1:1 complex.

Visual Guides

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a logical progression for addressing common solubility challenges.

G Troubleshooting Solubility Issues start Start: Compound Precipitation or Cloudiness check_ph Is the compound ionizable? (e.g., contains amine group) start->check_ph adjust_ph Adjust pH to form a salt (e.g., add dilute acid) check_ph->adjust_ph Yes check_solvent Is an organic co-solvent permissible? check_ph->check_solvent No success Success: Clear Solution adjust_ph->success add_cosolvent Add biocompatible co-solvent (e.g., DMSO, PEG 400) in minimal concentration check_solvent->add_cosolvent Yes consider_complex Consider advanced formulation check_solvent->consider_complex No add_cosolvent->success cyclodextrin Use Cyclodextrin Complexation consider_complex->cyclodextrin solid_dispersion Create Solid Dispersion consider_complex->solid_dispersion cyclodextrin->success solid_dispersion->success fail Re-evaluate formulation strategy solid_dispersion->fail If still insoluble

Caption: Decision tree for troubleshooting solubility problems.

Experimental Workflow for pH-Solubility Profiling

This diagram illustrates the key steps in determining the pH-solubility profile of a compound.

G Workflow for pH-Solubility Profiling step1 1. Prepare Buffers (Range of pH values) step2 2. Add Excess Compound to each buffer vial step1->step2 step3 3. Equilibrate (Shake at constant temp. for 24-48h) step2->step3 step4 4. Filter Supernatant (0.22 µm syringe filter) step3->step4 step5 5. Quantify Concentration (e.g., via HPLC) step4->step5 step6 6. Plot Data (Solubility vs. pH) step5->step6

Caption: Step-by-step workflow for experimental pH-solubility profiling.

References

Technical Support Center: Total Synthesis of Quinolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of quinolizidine alkaloids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for constructing the quinolizidine core?

A1: The total synthesis of quinolizidine alkaloids often relies on several key bond-forming strategies to construct the bicyclic core. The most prevalent methods include:

  • Intramolecular Mannich Reaction: This reaction involves the cyclization of an amino-acetal with a ketone or enol equivalent, forming the quinolizidine ring system in a single step.

  • Intramolecular Imino-Diels-Alder Reaction: A powerful tool for constructing the quinolizidine skeleton, this reaction involves the cycloaddition of a diene onto an imine or iminium ion dienophile.

  • Catalytic Hydrogenation of Pyridine Derivatives: The reduction of substituted pyridine or pyridinone precursors is a common method to access the saturated quinolizidine core.

  • Ring-Closing Metathesis (RCM): This method utilizes a diene precursor containing a nitrogen tether, which upon reaction with a ruthenium catalyst, cyclizes to form an unsaturated quinolizidine ring that can be subsequently reduced.

Q2: I am observing a mixture of diastereomers in my final product. What are the likely causes?

A2: The formation of diastereomers, often as a mixture of cis- and trans-fused rings, is a common challenge in quinolizidine alkaloid synthesis. The stereochemical outcome is highly dependent on the chosen synthetic route and reaction conditions. Key factors influencing diastereoselectivity include the stereochemistry of starting materials, the transition state geometry of the cyclization step, and the potential for epimerization of stereocenters. Specific troubleshooting guides for controlling stereoselectivity in key reactions are provided below.

Q3: Can I predict the stereochemical outcome of my cyclization reaction?

A3: Predicting the stereochemical outcome can be complex, as it is influenced by a combination of steric and electronic factors in the transition state. For instance, in the intramolecular imino-Diels-Alder reaction, the geometry of the acyl imine intermediate plays a crucial role in determining the final stereochemistry[1]. Computational studies can be a valuable tool for predicting the most likely diastereomer. For intramolecular Mannich reactions, the relative stabilities of the transition states leading to different stereoisomers, as well as steric hindrance, are key determinants of the product ratio[2].

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in Intramolecular Mannich Reaction

Question: My intramolecular Mannich reaction is producing a nearly 1:1 mixture of cis- and trans-quinolizidinones. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity in the intramolecular Mannich reaction for quinolizidine synthesis is a common challenge. The ratio of stereoisomers is influenced by the stability of the transition states and steric hindrance during the cyclization[2]. Here are some troubleshooting steps:

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the transition state geometry. Experiment with a range of solvents with varying polarities.

    • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy.

    • pH: Careful control of the pH during the cyclization of the intermediate amino ketones is crucial. The hydrolysis of the acetal and the subsequent cyclization are often induced by acid[2].

  • Substrate Modification:

    • Steric Bulk: Introducing bulky substituents on the acyclic precursor can influence the facial selectivity of the cyclization, favoring the formation of one diastereomer over the other.

Experimental Protocol: Intramolecular Mannich Cyclization of an Aminopentanal Diethyl Acetal

This protocol is a general guideline based on the synthesis of quinolizidin-2-ones[2].

  • Formation of the Michael Adduct: React the aminopentanal diethyl acetal with an α,β-unsaturated ketone. The specific conditions for this Michael addition will depend on the reactivity of the substrates.

  • Cyclization:

    • The crude Michael adduct is extracted directly into 1M HCl.

    • This aqueous acidic solution serves to both hydrolyze the acetal to the corresponding aldehyde and induce the intramolecular Mannich cyclization.

    • The reaction progress can be monitored by TLC or LC-MS.

  • Workup:

    • After completion of the cyclization, the aqueous solution is basified to pH > 10 with a suitable base (e.g., NaOH or K2CO3).

    • The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.

  • Purification and Analysis:

    • The resulting mixture of diastereomers can often be separated by column chromatography on silica gel.

    • The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Logical Workflow for Troubleshooting Poor Diastereoselectivity in Mannich Cyclization

Aza_Cope_vs_Prins Start Homoallylic Amine + Aldehyde + Acid Imine Iminium Ion Intermediate Start->Imine AzaCope [3,3]-Sigmatropic Aza-Cope Rearrangement Imine->AzaCope AzaPrins Electrophilic Aza-Prins Cyclization Imine->AzaPrins Product_Cope Rearranged Imine (Aza-Cope Product) AzaCope->Product_Cope Product_Prins Cyclized Piperidine (Aza-Prins Product) AzaPrins->Product_Prins Enamine_Hydrolysis Ketone Ketone Enamine Enamine Ketone->Enamine Condensation (-H2O) Amine + Secondary Amine Enamine->Ketone Hydrolysis (+H2O) H3O + H3O+ Hydrolysis Hydrolysis

References

Purification challenges for natural product isolation of lupinine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the natural product isolation of lupinine.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction and purification of lupinine.

Question: Why is my lupinine extraction yield consistently low?

Answer: Low extraction yields for lupinine can stem from several factors throughout the process. Consider the following troubleshooting steps:

  • Incomplete Cell Lysis: Ensure the plant material (typically lupin seeds) is ground to a fine powder. This increases the surface area, allowing for better solvent penetration and more efficient extraction.

  • Suboptimal pH Levels: Lupinine is a quinolizidine alkaloid, and its solubility is highly pH-dependent.[1]

    • Acidic Extraction: During the initial extraction with an acidic solution (e.g., 0.1-1% HCl or H₂SO₄), the pH should be low enough to convert the alkaloid into its water-soluble salt form.[2]

    • Basification: Before extracting with an organic solvent, the aqueous solution must be made sufficiently alkaline (pH 10-13) with a base like NaOH or KOH.[3][4] Incomplete basification will leave the protonated lupinine in the aqueous phase, preventing its transfer to the organic solvent.

  • Improper Solvent Choice: The polarity of the organic solvent used for liquid-liquid extraction is critical. Dichloromethane and ethyl acetate are commonly used.[3][5] If yields are low, consider testing different solvents or solvent mixtures.[6]

  • Insufficient Extraction Time/Agitation: Ensure adequate mixing and time for the lupinine to partition from the aqueous phase to the organic phase. Perform multiple extractions (e.g., 3-6 times) with fresh organic solvent, as a single extraction is often incomplete.[3]

Question: My purified product contains significant impurities. How can I improve its purity?

Answer: Co-extraction of other compounds is a common challenge in natural product isolation. Here are strategies to enhance the purity of your lupinine isolate:

  • Pre-Extraction/Defatting: Lupin seeds contain lipids and other non-polar compounds that can be co-extracted. A preliminary wash of the ground plant material with a non-polar solvent like hexane can remove these impurities before the main alkaloid extraction begins.[6]

  • Chromatographic Optimization:

    • Column Chromatography: This is a crucial step for separating lupinine from other structurally similar alkaloids (e.g., sparteine, multiflorine) that are often present in Lupinus species.[5][7] Experiment with different solvent systems (mobile phases). A common system is a mixture of a chlorinated solvent, a ketone, and a base, such as Chloroform:Acetone:Diethylamine.[5]

    • Selective Adsorbents: For highly challenging separations, consider advanced techniques. Molecularly Imprinted Polymers (MIPs) have been shown to selectively bind lupinine, significantly increasing purity. One study reported an increase in lupanine (a related alkaloid) purity from 78% to 88% using a custom MIP.[3]

  • Liquid-Liquid Extraction Refinement: Use pH gradient extraction. By carefully adjusting the pH of the aqueous solution and extracting with an organic solvent at each step, alkaloids with different basicities can be separated from each other.[2]

Question: My lupinine sample fails to crystallize or "oils out" of solution. What should I do?

Answer: Crystallization is often the final purification step, but it can be problematic.

  • Failure to Crystallize:

    • Supersaturation: The solution may not be sufficiently concentrated. Carefully evaporate more solvent to increase the concentration of lupinine.[8]

    • High Impurity Level: Impurities can inhibit the formation of a crystal lattice.[9] You may need to repeat the previous purification step (e.g., column chromatography) to improve the purity of the material.

    • Inducing Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the glass flask with a glass rod just below the solvent level. This can create nucleation sites. Alternatively, if you have a previously purified crystal of lupinine, add a tiny "seed crystal" to the solution.[4]

  • "Oiling Out": This occurs when the compound comes out of solution as a liquid instead of a solid. This often happens if the solution cools too quickly or if impurities lower the melting point of your product.[8]

    • Solution: Re-heat the solution until the oil fully redissolves. Add a small amount of additional "soluble" solvent to decrease the saturation level slightly.[8] Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate, which promotes the formation of purer, larger crystals.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for lupinine isolation? A1: Lupinine is a quinolizidine alkaloid found in plants of the Lupinus genus, which belongs to the legume family (Fabaceae).[10] Species such as Lupinus luteus and Lupinus hispanicus are known to contain significant quantities of lupinine.[7]

Q2: What is the general principle behind the acid-base extraction of lupinine? A2: The method leverages the basic nature of the alkaloid.[1]

  • The ground plant material is first treated with an acidic aqueous solution. This protonates the nitrogen atom in the lupinine structure, forming a salt that is soluble in water.[2]

  • After removing the solid plant material, the acidic aqueous extract is made strongly alkaline. This deprotonates the lupinine salt, converting it back to its free base form.[3][5]

  • The lupinine free base is no longer soluble in water but is soluble in non-polar organic solvents (like dichloromethane or ether), allowing it to be separated from the water-soluble salts and sugars.[1]

Q3: Which analytical techniques are used to confirm the purity and identity of isolated lupinine? A3: A combination of chromatographic and spectroscopic methods is essential. Common techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Widely used for separating and identifying alkaloids in a mixture based on their retention times and mass fragmentation patterns.[5][7]

  • High-Performance Liquid Chromatography (HPLC) and UPLC-MS/MS: These methods are highly sensitive and provide excellent separation and quantification of alkaloids.[3][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D (¹H) and 2D NMR are used to confirm the chemical structure of the isolated compound. Quantitative NMR (qNMR) can also be used for accurate concentration determination without requiring an identical standard.[5][12]

Q4: Are there safety precautions I should take when handling lupinine? A4: Yes. Lupinine and other quinolizidine alkaloids are toxic.[10] The European Chemicals Agency indicates that lupinine is harmful if swallowed, in contact with skin, or if inhaled.[10] Always handle the compound in a well-ventilated area or fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat, and consult the Safety Data Sheet (SDS) before use.

Data Presentation

Table 1: Purity and Recovery Data for Different Purification Techniques

Purification Step/TechniqueStarting MaterialFinal PurityRecovery RateReference
Liquid-Liquid Extraction (EtOAc) + NanofiltrationLupin Bean Wastewater~78%~95%[3]
Molecularly Imprinted Polymer (MIP)Lupanine-rich extract (78% purity)88%82%[3]
Column ChromatographyCrude Alkaloid Extract>95% (Typical)Variable[13]
Direct CrystallizationConcentrated Organic ExtractHigh (Crystalline Solid)Variable[4]

Table 2: Analytical Method Performance for Quinolizidine Alkaloid Quantification

Analytical MethodAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
UPLC-MS/MS5 Quinolizidine Alkaloids0.5 - 1.7 mg/kg1.5 - 5.7 mg/kg[11][14]
GC-MSVarious AlkaloidsNot specifiedNot specified[5][7]
qNMR8 Quinolizidine AlkaloidsNot specifiedNot specified[5][12]

Experimental Protocols

Protocol 1: Acid-Base Extraction of Lupinine from Lupin Seeds

  • Preparation: Grind dried lupin seeds into a fine powder. Weigh 100 g of the powder.

  • Acidification: Suspend the powder in 500 mL of 0.5 N HCl. Stir the mixture vigorously for 2-4 hours at room temperature.[5][15]

  • Filtration: Filter the mixture through cheesecloth or a Büchner funnel to remove the solid plant material. Collect the acidic aqueous filtrate.

  • Basification: Cool the filtrate in an ice bath and slowly add 5 N NaOH while stirring until the pH reaches 12-13.[3][15]

  • Liquid-Liquid Extraction: Transfer the alkaline solution to a separatory funnel. Extract the solution three to five times with 150 mL portions of dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extract over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pack a glass chromatography column with the slurry to create a uniform stationary phase.

  • Sample Loading: Dissolve the crude alkaloid extract from Protocol 1 in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, for example, a mixture of Dichloromethane:Methanol:Ammonia (95:5:1 v/v/v).[13]

  • Fraction Collection: Collect the eluent in small fractions using test tubes or vials.

  • Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) and a visualizing agent (e.g., Dragendorff's reagent) to identify which fractions contain lupinine.

  • Pooling and Evaporation: Combine the pure lupinine-containing fractions and evaporate the solvent to yield the purified product.

Mandatory Visualizations

Lupinine_Isolation_Workflow start Ground Lupin Seeds acid_ext Acid Extraction (e.g., 0.5 N HCl) start->acid_ext filter1 Filtration acid_ext->filter1 solid_waste Solid Plant Waste filter1->solid_waste basify Basification (pH 12-13 with NaOH) filter1->basify Aqueous Extract lle Liquid-Liquid Extraction (e.g., Dichloromethane) basify->lle aq_waste Aqueous Waste lle->aq_waste concentrate Concentration (Rotary Evaporation) lle->concentrate Organic Phase chrom Column Chromatography concentrate->chrom Crude Extract purified Pure Lupinine chrom->purified

Caption: General workflow for the isolation of lupinine.

Troubleshooting_Purity start Low Purity in Final Product q1 Are other alkaloids present? (Check GC-MS/LC-MS) start->q1 q2 Is the extract colored (yellow/green)? start->q2 q3 Does the product fail to crystallize properly? start->q3 sol1 Optimize Chromatography: - Change solvent system - Use different stationary phase - Consider preparative HPLC/MIPs q1->sol1 Yes q1->q2 No sol2 Incorporate a Defatting Step: - Pre-wash ground seeds with Hexane Add Charcoal Treatment: - To the dissolved crude extract q2->sol2 Yes q2->q3 No sol3 Re-purify via Chromatography Then attempt crystallization again: - Use minimal hot solvent - Cool slowly - Scratch flask or add seed crystal q3->sol3 Yes

Caption: Decision tree for troubleshooting low purity issues.

References

Technical Support Center: Synthesis of Octahydro-2H-quinolizin-1-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Octahydro-2H-quinolizin-1-ylmethanol, also known as Lupinine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on a common synthetic route involving the reduction of a quinolizidinone precursor.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive catalyst (for hydrogenation).2. Impure starting materials or solvents.3. Insufficient reaction temperature or pressure.4. Deactivated reducing agent (e.g., LiAlH₄).1. Use fresh, high-quality catalyst. Consider a different catalyst such as Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂).2. Ensure all reagents and solvents are anhydrous and of high purity.3. Gradually increase the reaction temperature and/or hydrogen pressure within safe limits of the equipment.4. Use a fresh batch of the reducing agent and ensure it is handled under strictly anhydrous conditions.
Formation of Multiple Byproducts 1. Side reactions due to high temperatures.2. Over-reduction of functional groups.3. Presence of reactive impurities.1. Optimize the reaction temperature; consider running the reaction at a lower temperature for a longer duration.2. Use a milder reducing agent or control the stoichiometry of the strong reducing agent carefully.3. Purify starting materials thoroughly before use.
Difficult Purification of the Final Product 1. Co-elution of impurities during column chromatography.2. Incomplete removal of the reducing agent byproducts.3. Product is an oil and does not crystallize easily.1. Experiment with different solvent systems for column chromatography. Using alumina instead of silica gel may be beneficial.[1]2. Ensure the quenching and work-up procedure is performed carefully to remove all metal salts.3. Attempt to form a salt (e.g., hydrochloride) to facilitate crystallization and purification. Recrystallization from ethyl acetate has been reported to be effective.[1]
Inconsistent Yields Upon Scale-Up 1. Inefficient heat and mass transfer in larger reaction vessels.2. Non-linear effects of impurities at a larger scale.3. Changes in stirring efficiency.1. Ensure adequate stirring and temperature control. Use a reactor with appropriate geometry for the scale.2. Re-evaluate the purity of all reagents at the new scale.3. Adjust stirring speed to ensure the reaction mixture remains homogeneous, especially if a heterogeneous catalyst is used.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthetic route to this compound?

A1: A common and scalable approach involves the multi-step synthesis starting from readily available precursors like 4-methoxypyridine or pyroglutamic acid to form a quinolizidinone intermediate. This intermediate is then reduced to yield the final product. The choice of a specific route often depends on the desired stereochemistry and the availability of starting materials.

Q2: How can I monitor the progress of the reduction reaction?

A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, staining with an appropriate agent such as Dragendorff's reagent can help visualize the alkaloid product.[1]

Q3: What are the critical safety precautions when working with Lithium Aluminum Hydride (LiAlH₄)?

A3: LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents. All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. A quenching procedure must be performed carefully at low temperatures to safely neutralize any unreacted LiAlH₄.

Q4: I am having trouble with the catalytic hydrogenation step. What are some common catalyst poisons?

A4: Catalytic hydrogenation is sensitive to various impurities that can poison the catalyst. Common poisons include sulfur compounds (thiols, thioethers), strong acids or bases, and heavy metal ions. Ensure your substrate and solvent are free from these contaminants.

Q5: Can I purify this compound by distillation?

A5: While distillation is a common purification technique, for this compound, which has a relatively high boiling point and the potential for decomposition at elevated temperatures, column chromatography or crystallization are generally preferred methods to ensure high purity.

Experimental Protocol: Synthesis of (±)-Octahydro-2H-quinolizin-1-ylmethanol

This protocol describes a representative two-step synthesis of racemic this compound from a quinolizidinone precursor.

Step 1: Synthesis of (±)-Octahydro-2H-quinolizin-1-one

A detailed procedure for the synthesis of the quinolizidinone precursor would be inserted here, which can be achieved through various published multi-step routes. For the purpose of this guide, we will assume the precursor is available.

Step 2: Reduction of (±)-Octahydro-2H-quinolizin-1-one to (±)-Octahydro-2H-quinolizin-1-ylmethanol

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.2 equivalents) in anhydrous diethyl ether. The suspension is cooled to 0 °C in an ice bath.

  • Addition of Precursor: A solution of (±)-Octahydro-2H-quinolizin-1-one (1 equivalent) in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

  • Monitoring: The reaction is monitored by TLC until the starting material is no longer detectable.

  • Quenching: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.

  • Work-up: The resulting precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel or alumina, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane). Alternatively, the product can be recrystallized from a solvent such as ethyl acetate.[1]

Quantitative Data Summary

ParameterStep 2: Reduction
Reactants (±)-Octahydro-2H-quinolizin-1-one, LiAlH₄
Solvent Anhydrous Diethyl Ether
Reaction Time 4 hours at reflux
Typical Yield 80-90%
Purification Method Column Chromatography / Recrystallization

Experimental Workflow

SynthesisWorkflow cluster_step1 Precursor Synthesis cluster_step2 Reduction cluster_purification Purification start Starting Materials precursor (±)-Octahydro-2H- quinolizin-1-one start->precursor Multi-step Synthesis reduction LiAlH₄ Reduction in Diethyl Ether precursor->reduction quench Quenching (H₂O, NaOH) reduction->quench workup Filtration & Solvent Removal quench->workup purification Column Chromatography or Recrystallization workup->purification product Octahydro-2H-quinolizin- 1-ylmethanol purification->product

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Stereoselective Lupinine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lupinine synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to stereochemical control during the synthesis of the quinolizidine alkaloid, lupinine. Here you will find troubleshooting guides and frequently asked questions to help you avoid racemization and achieve high enantiopurity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing the biologically active form of lupinine?

A1: Lupinine possesses a chiral center at the C1 position of the quinolizidine ring. The primary challenge is to control the stereochemistry during synthesis to exclusively or predominantly obtain the desired enantiomer, typically (-)-lupinine, which is the biologically active form. Failure to control this stereocenter can lead to the formation of a racemic mixture, which is a 50:50 mixture of both enantiomers, rendering the product biologically inactive or requiring difficult and costly resolution steps.

Q2: At which stages of the synthesis is racemization most likely to occur?

A2: Racemization can occur at several stages, particularly when a stereocenter is adjacent to a functional group that can form a planar intermediate. Key potential racemization hotspots in lupinine synthesis include:

  • Intermediates with a carbonyl group at C1 or C2: The alpha-proton to a carbonyl group can be abstracted under basic or acidic conditions, leading to a planar enolate or enol intermediate, which can be protonated from either face, resulting in racemization.

  • Iminium ion intermediates: The formation of N-acyliminium ions, which are planar, can lead to a loss of stereochemical information if not carefully controlled. Nucleophilic attack on the iminium ion can occur from either side, potentially leading to a mixture of diastereomers.

  • Epimerization under harsh reaction conditions: The use of strong acids or bases, or high temperatures, can promote epimerization at the C1 stereocenter, especially if the substituent at this position is labile.

Q3: What are the general strategies to prevent racemization during lupinine synthesis?

A3: The core strategies revolve around the use of stereoselective reactions and careful control of reaction conditions:

  • Asymmetric Synthesis: Employing chiral auxiliaries, chiral catalysts (e.g., organocatalysts), or chiral reagents to induce stereoselectivity in key bond-forming reactions.

  • Stereospecific Reactions: Using reactions that proceed with a defined stereochemical outcome, such as the Mitsunobu reaction for inverting the stereochemistry of an alcohol, which proceeds via a clean SN2 mechanism.[1][2]

  • Substrate Control: Designing synthetic intermediates where the existing stereocenters direct the stereochemical outcome of subsequent reactions.

  • Mild Reaction Conditions: Avoiding harsh acidic or basic conditions and high temperatures that can promote epimerization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low Enantiomeric Excess (ee%) or Diastereomeric Ratio (dr) in the Final Product Racemization of a key intermediate: A stereocenter, likely alpha to a carbonyl or in an iminium ion, is losing its configuration.1. Re-evaluate Base/Acid Choice: If a base is used, consider a bulkier, non-nucleophilic base to minimize enolate formation. If an acid is used, a milder Lewis acid might be preferable to a strong Brønsted acid.2. Lower Reaction Temperature: Many racemization processes have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can significantly improve stereoselectivity.3. Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the exposure of the product to conditions that may cause epimerization.
Formation of Multiple Diastereomers in Cyclization Step Lack of facial selectivity in the cyclization: The cyclizing species is not effectively directing the approach of the nucleophile or electrophile.1. Introduce a Steering Group: Modify the substrate to include a bulky group that blocks one face of the molecule, directing the reaction to the other face.2. Change the Catalyst: In catalyzed reactions, the chiral ligand on the metal or the structure of the organocatalyst is crucial. Screen different catalysts to find one that provides better facial discrimination.3. Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the cyclization. Experiment with a range of solvents.
Unexpected Stereoisomer Obtained After an Inversion Reaction (e.g., Mitsunobu) Reaction did not proceed via the expected SN2 pathway: This can happen with sterically hindered substrates or if side reactions occur.1. Confirm Substrate Suitability: The Mitsunobu reaction works best for primary and secondary alcohols. Steric hindrance can impede the SN2 attack.[1]2. Optimize Reaction Conditions: Ensure the use of high-purity reagents (DEAD or DIAD and triphenylphosphine) and anhydrous conditions. The pKa of the nucleophile is also critical.[2]3. Alternative Inversion Methods: Consider a two-step approach: activation of the alcohol (e.g., as a tosylate or mesylate) followed by SN2 displacement with a suitable nucleophile.
Low Yield of the Desired Stereoisomer Poor quality of starting materials or reagents: Impurities can lead to side reactions and lower the efficiency of the desired stereoselective transformation.1. Purify Starting Materials: Ensure the enantiomeric and chemical purity of all starting materials and reagents.2. Check Reagent Activity: Reagents like organometallics or catalysts can degrade over time. Use freshly prepared or properly stored reagents.3. Optimize Reaction Conditions: Systematically screen temperature, concentration, and reaction time to find the optimal conditions for the desired stereoselective reaction.

Data Presentation

The following table summarizes the enantiomeric excess or diastereomeric ratio achieved in various stereoselective syntheses of lupinine and related piperidine alkaloids. This data can help researchers select a synthetic strategy based on the desired level of stereochemical control.

Synthetic Strategy Key Reaction Enantiomeric Excess (ee%) / Diastereomeric Ratio (dr) Reference
Asymmetric SynthesisReaction of an enantiopure tertiary dibenzylamine>99:1 dr[3]
Organocatalytic SynthesisIntramolecular aza-Michael reaction with a Jørgensen catalystHigh enantioselectivity (specific ee% not stated in abstract)[4]
Double Mitsunobu ReactionStereochemical inversion of an alcohol intermediateHigh enantioselectivity (specific ee% not stated in abstract)[5]
Proline-based Mannich Process (for pelletierine)Asymmetric Mannich reaction74-80% ee[4]
Cinchona-based Organocatalysis (for pelletierine)Intramolecular aza-Michael reaction90-99% ee[4]

Experimental Protocols

Key Strategy 1: Stereochemical Inversion using the Mitsunobu Reaction (Santos et al. approach)

This strategy is particularly useful when a synthetic route produces the undesired diastereomer of a key alcohol intermediate. The Mitsunobu reaction allows for a clean inversion of the stereocenter.[5][6]

General Protocol for Stereochemical Inversion of a Secondary Alcohol:

  • Dissolution: Dissolve the secondary alcohol (1 equivalent) and a suitable acidic nucleophile (e.g., chloroacetic acid, 1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: To the cooled solution, add triphenylphosphine (PPh₃, 1.5 equivalents) followed by the slow, dropwise addition of diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD) (1.5 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester product is then purified by column chromatography.

  • Hydrolysis: The purified ester is then hydrolyzed under standard basic conditions (e.g., lithium hydroxide in THF/water) to yield the alcohol with the inverted stereochemistry.

Key Strategy 2: Organocatalytic Asymmetric Intramolecular Aza-Michael Reaction

This approach establishes the key stereocenter early in the synthesis through the use of a chiral organocatalyst.

General Protocol for Enantioselective Intramolecular Aza-Michael Reaction:

  • Reactant Preparation: In a dry flask under an inert atmosphere, dissolve the linear amino-enone precursor (1 equivalent) in a suitable anhydrous solvent (e.g., chloroform or toluene).

  • Catalyst Addition: Add the chiral organocatalyst (e.g., a Jørgensen-Hayashi catalyst, 10-20 mol%).

  • Reaction: Stir the mixture at the specified temperature (can range from -20 °C to room temperature) for 24-72 hours. Monitor the reaction progress by TLC or ¹H NMR of an aliquot.

  • Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure.

  • Purification: The resulting cyclic product is purified by flash column chromatography on silica gel to afford the enantioenriched piperidine derivative.

Mandatory Visualizations

Decision-Making Workflow for Troubleshooting Low Stereoselectivity

G Troubleshooting Low Stereoselectivity start Low ee% or dr Observed check_intermediate Isolate and Characterize Intermediate start->check_intermediate racemic_intermediate Intermediate is Racemic or has Low Purity check_intermediate->racemic_intermediate pure_intermediate Intermediate is Enantiopure racemic_intermediate->pure_intermediate No change_strategy Consider Alternative Synthetic Strategy: - Different Catalyst - Different Chiral Auxiliary racemic_intermediate->change_strategy Yes racemization_conditions Investigate Reaction Conditions for Racemization pure_intermediate->racemization_conditions optimize_conditions Optimize Reaction Conditions: - Lower Temperature - Milder Reagents - Shorter Reaction Time racemization_conditions->optimize_conditions final_product Achieved High Stereoselectivity optimize_conditions->final_product change_strategy->final_product

Caption: A flowchart for troubleshooting low stereoselectivity in lupinine synthesis.

Stereocontrol Strategies in Lupinine Synthesis

G Key Stereocontrol Strategies start Acyclic Precursor asymmetric_cyclization Asymmetric Cyclization start->asymmetric_cyclization racemic_cyclization Racemic Cyclization start->racemic_cyclization organocatalysis Organocatalysis (e.g., aza-Michael) asymmetric_cyclization->organocatalysis chiral_auxiliary Chiral Auxiliary-Mediated Cyclization asymmetric_cyclization->chiral_auxiliary enantiopure_lupinine Enantiopure Lupinine organocatalysis->enantiopure_lupinine chiral_auxiliary->enantiopure_lupinine chiral_resolution Chiral Resolution racemic_cyclization->chiral_resolution diastereomeric_mixture Diastereomeric Mixture racemic_cyclization->diastereomeric_mixture chiral_resolution->enantiopure_lupinine inversion Stereochemical Inversion (e.g., Mitsunobu Reaction) diastereomeric_mixture->inversion inversion->enantiopure_lupinine

References

Technical Support Center: Improving Lupinine Extraction Efficiency from Low-Alkaloid Lupin Varieties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the efficient extraction of lupinine from low-alkaloid lupin varieties.

Frequently Asked Questions (FAQs)

Q1: What is lupinine and why is its extraction from low-alkaloid varieties challenging?

A1: Lupinine is a quinolizidine alkaloid found in plants of the Lupinus genus.[1] While it has potential pharmacological applications, its concentration in "sweet" or low-alkaloid varieties is significantly lower than in bitter varieties, making its efficient extraction more difficult.[2] The low starting concentration requires optimized and sensitive methods to achieve a satisfactory yield.

Q2: What are the general principles for extracting alkaloids like lupinine from plant material?

A2: The extraction of alkaloids is generally based on their basic nature and solubility characteristics.[3] Common methods involve:

  • Acid-base extraction: This technique leverages the differential solubility of alkaloids in acidic and basic solutions. In their salt form (at acidic pH), they are soluble in aqueous solutions, while in their free base form (at alkaline pH), they are soluble in organic solvents.[3]

  • Solvent extraction: This involves using organic solvents of varying polarities, such as methanol, ethanol, or dichloromethane, to dissolve the alkaloids from the plant matrix.[4]

  • Advanced techniques: Methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can be employed to enhance extraction efficiency by improving solvent penetration and reducing extraction time.[5]

Q3: What are the key factors influencing the efficiency of lupinine extraction?

A3: Several factors can significantly impact the yield of lupinine, including:

  • Solvent choice: The polarity of the solvent is critical for effective extraction.[6]

  • pH of the extraction medium: The pH determines whether the alkaloid is in its salt or free base form, affecting its solubility in different solvents.[3]

  • Particle size of the plant material: Finer grinding of the lupin seeds increases the surface area for solvent contact, leading to better extraction.

  • Extraction time and temperature: These parameters need to be optimized to ensure complete extraction without causing degradation of the target compound.[6]

  • Extraction method: The chosen technique (e.g., maceration, Soxhlet, UAE, MAE) can influence efficiency and processing time.[5]

Q4: What analytical methods are commonly used to quantify lupinine in the extracts?

A4: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common and reliable methods for the accurate quantification of lupinine and other lupin alkaloids.[7][8] These techniques offer high sensitivity and selectivity, which are crucial when dealing with low concentrations.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during lupinine extraction experiments.

Problem 1: Consistently low or no detectable lupinine in the crude extract.

  • Possible Cause: Inefficient cell lysis and solvent penetration.

    • Solution: Ensure the lupin seed material is finely ground to a consistent powder. The particle size should be small enough to maximize the surface area for solvent interaction.

  • Possible Cause: Inappropriate solvent system.

    • Solution: The choice of solvent is crucial. For quinolizidine alkaloids, 80% methanol has been shown to be more efficient than 80% acetonitrile.[3] Consider testing a range of solvents with varying polarities (e.g., methanol, ethanol, dichloromethane) to find the optimal one for your specific lupin variety.[6]

  • Possible Cause: Suboptimal pH of the extraction medium.

    • Solution: For acid-base extractions, ensure the pH is appropriately adjusted at each step. An acidic aqueous phase (pH < 2) is needed to protonate the alkaloids into their water-soluble salt form, and a basic aqueous phase (pH > 9) is required to convert them back to the free base form for extraction into an organic solvent.

  • Possible Cause: Insufficient extraction time or temperature.

    • Solution: Increase the extraction time incrementally and analyze the yield at each step to determine the optimal duration.[6] For temperature, be cautious as excessive heat can lead to the degradation of lupinine.

Problem 2: Presence of significant impurities in the final lupinine extract.

  • Possible Cause: Co-extraction of non-target compounds.

    • Solution: Employ a pre-extraction step with a non-polar solvent like hexane to remove lipids and other non-polar impurities before the main alkaloid extraction.[6]

  • Possible Cause: Inefficient purification method.

    • Solution: Utilize solid-phase extraction (SPE) for a more effective cleanup of the crude extract. Polymeric reversed-phase SPE cartridges are often recommended for alkaloid purification.[7] Column chromatography with silica gel or alumina can also be used for further purification.[6]

  • Possible Cause: Emulsion formation during liquid-liquid extraction.

    • Solution: To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling instead of vigorously shaking the separatory funnel.[9]

Problem 3: Low recovery of lupinine after purification steps.

  • Possible Cause: Loss of analyte during solvent evaporation.

    • Solution: If lupinine is volatile, be cautious during the rotary evaporation step. Use moderate temperatures and pressures to avoid loss of the compound.[10]

  • Possible Cause: Incomplete elution from the SPE or chromatography column.

    • Solution: Optimize the elution solvent system for your purification method. A step-gradient of increasing solvent polarity might be necessary to ensure all the lupinine is eluted from the column.

  • Possible Cause: Degradation of lupinine due to inappropriate pH or temperature.

    • Solution: Avoid prolonged exposure to strong acids or bases and high temperatures throughout the extraction and purification process.[6]

Data Presentation

The following table summarizes quantitative data on the extraction efficiency of quinolizidine alkaloids, including lupinine, from Lupinus angustifolius using different solvent systems and methods.

Table 1: Comparison of Extraction Efficiency for Quinolizidine Alkaloids from Lupinus angustifolius [3]

Extraction MethodSolventExtraction Time (min)Lupinine Yield (relative efficiency)Lupanine Yield (relative efficiency)13-Hydroxylupanine Yield (relative efficiency)Angustifoline Yield (relative efficiency)Sparteine Yield (relative efficiency)
Shaking80% Acetonitrile60LowerLowerLowerLowerLower
Shaking80% Methanol60HigherHigherHigherHigherHigher
Ultrasonic80% Acetonitrile60LowerLowerLowerLowerLower
Ultrasonic 80% Methanol 60 Optimal Optimal Optimal Optimal Optimal

Note: "Lower," "Higher," and "Optimal" are relative terms based on the findings of the cited study, which concluded that ultrasonic extraction with 80% methanol for 60 minutes was the most efficient method.[3]

Experimental Protocols

Protocol 1: Acid-Base Extraction of Lupinine

This protocol is a general method for the extraction of alkaloids from plant material.

  • Sample Preparation:

    • Grind dried, low-alkaloid lupin seeds into a fine powder (e.g., to pass through a 40-mesh sieve).[3]

  • Acidic Extraction:

    • Macerate the powdered seeds (e.g., 10 g) in an acidic solution (e.g., 100 mL of 0.5 N HCl) for a specified period (e.g., 24 hours) with occasional stirring.

    • Filter the mixture and collect the acidic aqueous extract.

  • Basification and Organic Solvent Extraction:

    • Adjust the pH of the acidic extract to >10 with a suitable base (e.g., 1 N NaOH).

    • Perform a liquid-liquid extraction by transferring the basic aqueous solution to a separatory funnel and adding an equal volume of an immiscible organic solvent (e.g., dichloromethane).

    • Shake the funnel gently to partition the free-base alkaloids into the organic layer.[9]

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction of the aqueous layer with fresh organic solvent two more times to ensure complete extraction.

  • Concentration:

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Filter the dried extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

  • Purification (Optional):

    • The crude extract can be further purified using solid-phase extraction (see Protocol 2) or column chromatography.

Protocol 2: Solid-Phase Extraction (SPE) for Lupinine Purification

This protocol provides a method for cleaning up the crude alkaloid extract.[7]

  • SPE Cartridge Selection:

    • Use a polymeric reversed-phase SPE cartridge suitable for alkaloid purification.[7]

  • Cartridge Conditioning:

    • Condition the SPE cartridge by passing a specified volume of methanol through it.

  • Cartridge Equilibration:

    • Equilibrate the cartridge by passing a specified volume of a water/methanol mixture (e.g., 90:10 v/v) through it.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a small volume of the equilibration solvent.

    • Load the dissolved sample onto the conditioned and equilibrated SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., the equilibration solvent) to remove polar impurities.

  • Elution:

    • Elute the retained lupinine and other alkaloids with a stronger solvent, such as methanol.

    • Collect the eluate containing the purified alkaloids.

  • Final Concentration:

    • Evaporate the solvent from the eluate to obtain the purified lupinine extract, which can then be analyzed by HPLC-MS/MS or GC-MS.

Mandatory Visualization

G start Start: Low-Alkaloid Lupin Seeds grinding 1. Grinding to Fine Powder start->grinding extraction 2. Extraction (e.g., Acid-Base or Solvent) grinding->extraction filtration 3. Filtration extraction->filtration crude_extract Crude Lupinine Extract filtration->crude_extract purification 4. Purification (e.g., SPE) crude_extract->purification analysis 5. Quantification (HPLC-MS/MS or GC-MS) purification->analysis end End: Purified Lupinine analysis->end

Caption: General workflow for lupinine extraction and purification.

G start Problem: Low Lupinine Yield check_grinding Is the sample finely ground? start->check_grinding grind_finer Action: Grind to a finer, consistent powder check_grinding->grind_finer No check_solvent Is the solvent system optimal? check_grinding->check_solvent Yes grind_finer->check_solvent test_solvents Action: Test different solvents (e.g., 80% Methanol) check_solvent->test_solvents No check_ph Is the pH correctly adjusted? check_solvent->check_ph Yes test_solvents->check_ph adjust_ph Action: Verify and adjust pH (Acidic <2, Basic >9) check_ph->adjust_ph No check_time_temp Are extraction time and temperature sufficient? check_ph->check_time_temp Yes adjust_ph->check_time_temp optimize_time_temp Action: Incrementally increase time; use moderate temperature check_time_temp->optimize_time_temp No re_evaluate Re-evaluate Yield check_time_temp->re_evaluate Yes optimize_time_temp->re_evaluate

Caption: Troubleshooting logic for low lupinine yield.

References

Technical Support Center: Quantification of Lupinine in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the method development and quantification of lupinine in complex mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying lupinine?

A1: The primary methods for the quantitative analysis of lupinine and other quinolizidine alkaloids (QAs) in complex matrices include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and quantitative Nuclear Magnetic Resonance (qNMR).[1][2][3] GC-MS has been a traditional standard, but LC-MS/MS methods are increasingly popular due to their high sensitivity and specificity, often requiring less complex sample preparation.[4][5] qNMR is a powerful technique that can provide rapid quantification without the need for identical reference standards for every analyte.[1]

Q2: How do I choose the right extraction method for lupinine from plant material?

A2: The choice of extraction method depends on the sample matrix and the analytical technique. A common and effective method involves an acid-base extraction.[6] This typically includes homogenization in an acidic solution (e.g., 0.5 N HCl) to protonate the alkaloids and increase their solubility in the aqueous phase, followed by alkalinization (e.g., with NaOH) and extraction into an organic solvent like dichloromethane.[1] For LC-MS/MS analysis, a straightforward one-step extraction with acidified methanol/water can also yield good recoveries.[2]

Q3: What are typical validation parameters I should assess for my lupinine quantification method?

A3: According to FDA guidelines and common analytical practices, you should validate your method for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (repeatability and intermediate precision), and specificity.[4] Recovery and matrix effects should also be thoroughly investigated, especially when working with complex matrices like plant extracts or food products.[4][7]

Q4: Where can I obtain reference standards for lupinine and other quinolizidine alkaloids?

A4: The availability of commercial standards for all quinolizidine alkaloids can be limited.[1][8] However, key alkaloids like lupanine, lupinine, and sparteine are available from several chemical suppliers.[1] For less common alkaloids, researchers sometimes rely on semi-quantification using a structurally related, commercially available standard, though this can introduce uncertainty.[2]

Troubleshooting Guide

Problem 1: Poor peak shape or resolution in my chromatogram.

  • Possible Cause (LC-MS/MS): Inappropriate mobile phase composition or gradient.

    • Solution: Optimize the mobile phase. For quinolizidine alkaloids, reversed-phase chromatography is common. Experiment with different ratios of aqueous and organic phases (e.g., water with formic acid and acetonitrile or methanol). A gradient elution can help in separating compounds with different polarities.[4]

  • Possible Cause (LC-MS/MS): Suboptimal column chemistry.

    • Solution: Test different stationary phases. While C18 columns are widely used, other chemistries like pentafluorophenyl (PFP) might offer better selectivity for certain alkaloids.[4]

  • Possible Cause (GC-MS): Close retention times of isomers like lupinine and epilupinine.

    • Solution: Optimize the temperature program of your GC method to improve separation. A slower temperature ramp can often enhance the resolution of closely eluting peaks. Misinterpretation of data due to co-elution is a known issue.[2][9]

Problem 2: Low recovery of lupinine during sample extraction.

  • Possible Cause: Incomplete extraction from the matrix.

    • Solution: Ensure thorough homogenization of the sample. Increase the extraction time or perform multiple extraction cycles. Sonication can also improve extraction efficiency.[1] For solid-phase extraction (SPE), ensure the chosen cartridge and elution solvents are appropriate for retaining and then eluting lupinine.

  • Possible Cause: Inefficient phase transfer in liquid-liquid extraction.

    • Solution: Ensure the pH of the aqueous phase is sufficiently high (typically >10) to deprotonate the alkaloids and facilitate their transfer into the organic solvent.[1] Perform the extraction multiple times with fresh organic solvent and pool the extracts.

Problem 3: Inconsistent quantitative results (high variability).

  • Possible Cause: Significant matrix effects.

    • Solution: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a common issue in LC-MS/MS analysis of complex samples.[7][10] To mitigate this, use matrix-matched calibration standards.[7] This involves preparing your calibration standards in a blank matrix extract that is similar to your samples. Alternatively, stable isotope-labeled internal standards can effectively compensate for matrix effects. Sample dilution is another strategy to reduce the concentration of interfering matrix components.[7]

  • Possible Cause: Poor reproducibility of the extraction procedure.

    • Solution: Standardize every step of your extraction protocol. Ensure consistent timing, volumes, and mixing procedures. An automated extraction system can improve reproducibility.

Problem 4: I cannot detect lupinine in my samples, even though it is expected to be present.

  • Possible Cause: The concentration of lupinine is below the limit of detection (LOD) of your method.

    • Solution: Improve the sensitivity of your method. For LC-MS/MS, this can involve optimizing the MS parameters (e.g., collision energy, fragmentor voltage) for lupinine. You can also try to concentrate your sample extract before analysis.

  • Possible Cause: Degradation of the analyte during sample preparation or storage.

    • Solution: Investigate the stability of lupinine under your experimental conditions. Avoid prolonged exposure to harsh pH conditions or high temperatures. Store extracts at low temperatures and protect them from light.

Experimental Protocols

Protocol 1: Acid-Base Extraction for GC-MS and qNMR Analysis

This protocol is adapted from the method described by Wink et al. and modified in subsequent studies.[1]

  • Homogenization: Accurately weigh approximately 0.250 g of finely ground sample material (e.g., lupin seeds).

  • Acid Extraction: Add 8 mL of 0.5 N HCl to the sample. Sonicate the mixture for 30 minutes.

  • Separation: Centrifuge the mixture at 4000 rpm for 5 minutes. Collect the supernatant.

  • Repeat Extraction: Repeat the acid extraction (steps 2 and 3) on the pellet and combine the supernatants.

  • Alkalinization: Adjust the pH of the combined supernatant to 10.0 using 1 N NaOH.

  • Solvent Extraction: Transfer the alkaline solution to a separatory funnel and extract three times with 20 mL of dichloromethane each time.

  • Drying and Concentration: Combine the dichloromethane extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent to obtain the crude alkaloid extract.

  • Reconstitution: Reconstitute the dry extract in a suitable solvent for GC-MS or qNMR analysis.

Protocol 2: UPLC-MS/MS Method for Quinolizidine Alkaloids

This protocol is based on a validated method for the simultaneous quantification of five quinolizidine alkaloids.[3][11]

  • Sample Preparation: Homogenize the sample (e.g., raw lupin beans).

  • Extraction: Weigh 1 g of the homogenized sample and add a suitable extraction solvent (e.g., 10 mL of methanol). The choice of solvent may be optimized by comparing different solvents like methanol and acetonitrile-based solutions.[3]

  • Extraction Conditions: Shake or sonicate the mixture for a defined period (e.g., 60 minutes). Optimization of extraction time is recommended.[3]

  • Centrifugation and Filtration: Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before injection.

  • UPLC Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: Typically around 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for lupinine and other target alkaloids must be determined by infusing individual standards.

Quantitative Data Summary

The following tables summarize validation data and typical concentrations of lupinine and other quinolizidine alkaloids from various studies.

Table 1: UPLC-MS/MS Method Validation Parameters for Quinolizidine Alkaloids [3][11]

AnalyteLOD (mg/kg)LOQ (mg/kg)Linearity (R²)Recovery (%)
Lupinine-->0.99989.5 - 106.2
Lupanine1.3 - 1.73.9 - 5.7>0.99989.5 - 106.2
13-Hydroxylupanine-->0.99989.5 - 106.2
Angustifoline0.51.5>0.99989.5 - 106.2
Sparteine-->0.99789.5 - 106.2

Note: Specific LOD/LOQ values for all compounds were not provided in a single source, but the ranges are indicative of the method's sensitivity.

Table 2: Concentration of Quinolizidine Alkaloids in Different Lupinus Species (mg/kg)

SpeciesLupinineLupanineSparteineAngustifolineTotal QAsReference
L. luteusDominantLowLow-High[2]
L. albus-Major-LowHigh[2]
L. angustifoliusLowMajorLowSignificantHigh[2][3]
L. pilosusAbsentTraces--10250 ± 1000[1][2]

Note: "Dominant," "Major," "Significant," "Low," and "Traces" are qualitative descriptors based on the cited literature. Quantitative values can vary significantly based on cultivar, geography, and growing conditions.[1][2]

Visualizations

experimental_workflow_extraction start Start: Ground Sample homogenize Homogenize in 0.5 N HCl start->homogenize sonicate Sonicate (30 min) homogenize->sonicate centrifuge1 Centrifuge (4000 rpm, 5 min) sonicate->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 pellet1 Pellet centrifuge1->pellet1 supernatant2 Combine Supernatants supernatant1->supernatant2 re_extract Re-extract Pellet with 0.5 N HCl pellet1->re_extract centrifuge2 Centrifuge re_extract->centrifuge2 centrifuge2->supernatant2 alkalinize Adjust pH to 10 with NaOH supernatant2->alkalinize lle Liquid-Liquid Extraction with Dichloromethane (3x) alkalinize->lle organic_phase Collect Organic (DCM) Phase lle->organic_phase dry Dry and Evaporate organic_phase->dry end Final Extract for GC-MS/qNMR dry->end

Caption: Workflow for Acid-Base Extraction of Lupinine.

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Homogenized Sample extract Extract with Methanol start->extract sonicate Sonicate/Shake extract->sonicate centrifuge Centrifuge sonicate->centrifuge filter Filter (0.22 µm) centrifuge->filter uplc UPLC Separation (C18 Column, Gradient Elution) filter->uplc ms Mass Spectrometry (ESI+, MRM Mode) uplc->ms quant Quantification (vs. Calibration Curve) ms->quant end end quant->end Final Concentration

Caption: General Workflow for Lupinine Quantification by UPLC-MS/MS.

References

Troubleshooting poor resolution in HPLC analysis of lupinine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of lupinine, a quinolizidine alkaloid. The content is tailored for researchers, scientists, and drug development professionals to help resolve poor peak resolution and other chromatographic problems.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor resolution in the HPLC analysis of lupinine?

Poor resolution in the HPLC analysis of lupinine, often observed as peak broadening, tailing, or fronting, can stem from several factors.[1] These include an unoptimized mobile phase composition, column degradation, or an excessive sample load.[1] For basic compounds like lupinine, interactions with the stationary phase can also significantly affect peak shape and resolution.[2]

Q2: My lupinine peak is tailing. What are the likely causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader, is a frequent issue when analyzing basic compounds like alkaloids.[3][4] This is often due to strong interactions between the analyte and residual silanol groups on the silica-based stationary phase.[3][5]

Solutions:

  • Mobile Phase Modification: Add a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) at a concentration of about 0.1%, to the mobile phase.[2] This helps to minimize unwanted interactions with the stationary phase.

  • Adjust Mobile Phase pH: In reversed-phase chromatography, adjusting the mobile phase to a more acidic pH (e.g., ≤ 2.5) can protonate the basic alkaloid, potentially improving the peak shape.

  • Use a Base-Deactivated Column: Employing a high-quality, end-capped column specifically designed to reduce silanol interactions is highly effective.

Q3: I am observing peak fronting for my lupinine standard. What could be the reason?

Peak fronting, characterized by a broader first half of the peak, can be caused by several factors including poor sample solubility, column collapse, or column overload.[6] If the sample is not fully dissolved in the mobile phase, it can lead to this asymmetrical peak shape.[6]

Solutions:

  • Reduce Sample Concentration or Volume: Overloading the column is a common cause of fronting.[7] Try reducing the concentration of your sample or the injection volume.[6]

  • Ensure Sample Solubility: Confirm that your sample is completely dissolved in a solvent that is compatible with the mobile phase.[6]

Q4: How can I improve the overall resolution between lupinine and other components in my sample?

Improving resolution often requires a systematic optimization of several chromatographic parameters.[8]

Strategies for Better Resolution:

  • Optimize Mobile Phase Composition: Adjusting the ratio of the organic solvent to the aqueous buffer can significantly impact selectivity.[2] For gradient elution, a shallower gradient can increase retention times and improve separation.[2][9]

  • Lower the Flow Rate: Reducing the flow rate can enhance the interaction time between the analytes and the stationary phase, often leading to better resolution.[10]

  • Adjust Column Temperature: Temperature can alter the selectivity of the separation. Using a column oven to maintain a consistent and optimized temperature is advisable.[2][10]

  • Select an Appropriate Column: If other optimizations fail, trying a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a longer column with smaller particle size for higher efficiency might be necessary.[2][8]

Experimental Protocols

An effective HPLC method for the analysis of lupinine and other lupin alkaloids can be developed using a reversed-phase approach with mass spectrometric detection (HPLC-MS/MS).[11][12]

Sample Preparation:

  • Extract the plant material or sample with a suitable solvent like methanol.[2]

  • Evaporate the solvent and redissolve the residue in the initial mobile phase.[2]

  • Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.[2]

Chromatographic Conditions: A validated HPLC-MS/MS method for the determination of thirteen lupin alkaloids, including lupinine, has been reported.[11][12] The chromatographic separation was achieved with a gradient elution.[11]

Data Presentation

The following table summarizes typical parameters for an HPLC-MS/MS method for lupinine analysis.[11]

ParameterValue
Column C18-PFP
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile
Flow Rate 0.300 mL/min
Injection Volume 6 µL
Gradient Elution Start with 10% B for 0.1 min; linear increase to 50% B in 3 min; hold at 50% B for 4 min; linear increase to 90% B in 3 min; hold at 90% B for 0.5 min; return to initial conditions in 0.5 min.
Total Run Time 12 min (including re-equilibration)

Mandatory Visualization

Below is a troubleshooting workflow for addressing poor resolution in HPLC analysis, presented in the DOT language.

G start Poor Resolution Observed check_peak_shape Assess Peak Shape start->check_peak_shape tailing Peak Tailing check_peak_shape->tailing Asymmetrical (tail)? fronting Peak Fronting check_peak_shape->fronting Asymmetrical (front)? broad Broad Peaks check_peak_shape->broad Symmetrical but wide? solution_tailing_modifier Add Basic Modifier to Mobile Phase (e.g., 0.1% DEA) tailing->solution_tailing_modifier solution_tailing_ph Adjust Mobile Phase pH tailing->solution_tailing_ph solution_tailing_column Use Base-Deactivated Column tailing->solution_tailing_column solution_fronting_conc Reduce Sample Concentration or Injection Volume fronting->solution_fronting_conc solution_fronting_solubility Ensure Sample is Fully Dissolved in Mobile Phase fronting->solution_fronting_solubility solution_broad_flow Decrease Flow Rate broad->solution_broad_flow solution_broad_gradient Optimize Gradient Profile (make it shallower) broad->solution_broad_gradient solution_broad_temp Adjust Column Temperature broad->solution_broad_temp solution_broad_column Try a Different Column (e.g., different stationary phase) broad->solution_broad_column end Resolution Improved solution_tailing_modifier->end solution_tailing_ph->end solution_tailing_column->end solution_fronting_conc->end solution_fronting_solubility->end solution_broad_flow->end solution_broad_gradient->end solution_broad_temp->end solution_broad_column->end

Caption: Troubleshooting workflow for poor HPLC resolution.

References

Validation & Comparative

A Comparative Analysis of the Toxicity of Lupinine, Sparteine, and Lupanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profiles of three quinolizidine alkaloids: lupinine, sparteine, and lupanine. The information presented is collated from various scientific sources and is intended to support research and drug development activities.

Executive Summary

Lupinine, sparteine, and lupanine are naturally occurring quinolizidine alkaloids found in various plant species, notably in the genus Lupinus. While they share a common chemical backbone, their toxicological profiles exhibit notable differences. Sparteine is consistently reported as the most toxic of the three, with lupanine being moderately toxic, and lupinine demonstrating the lowest acute toxicity. Their primary mechanism of toxicity involves the disruption of cholinergic neurotransmission by acting on nicotinic and muscarinic acetylcholine receptors, leading to an anticholinergic toxidrome. Lupanine also exhibits a distinct mechanism by inhibiting ATP-dependent potassium channels.

Data Presentation: Comparative Acute Toxicity

The following table summarizes the available quantitative data on the acute toxicity of lupinine, sparteine, and lupanine in various animal models and routes of administration.

CompoundSpeciesRoute of AdministrationLD50 (mg/kg)Other Toxicity Values (mg/kg)
Lupinine --Not widely reportedMinimal Lethal Dose: 28-30[1] Toxic Dose: 25-28[1]
Sparteine MouseIntraperitoneal36[2]-
MouseOral220[3]-
Rat---
Lupanine MouseIntraperitoneal175[2]-
MouseOral410[3]-
RatOral1464[4]-
RatIntraperitoneal177[4]-

Mechanisms of Toxicity

The primary toxic effects of these alkaloids stem from their interaction with the nervous system.

1. Cholinergic System Disruption: All three compounds interfere with the normal functioning of the neurotransmitter acetylcholine (ACh). They act as antagonists at both nicotinic and muscarinic acetylcholine receptors, leading to a state known as anticholinergic syndrome.[5][6][7][8] This blockade of cholinergic signaling disrupts a wide range of bodily functions, leading to symptoms such as confusion, delirium, tachycardia, dry mouth, and urinary retention.[5][8][9]

2. Ion Channel Modulation by Lupanine: In addition to its effects on acetylcholine receptors, lupanine has been shown to directly inhibit ATP-dependent potassium (KATP) channels.[10] This inhibition can lead to membrane depolarization and has been observed to potentiate glucose-stimulated insulin secretion in pancreatic beta cells.[10]

Mandatory Visualizations

Signaling Pathways

Anticholinergic_Toxidrome cluster_alkaloids Quinolizidine Alkaloids cluster_receptors Acetylcholine Receptors cluster_effects Physiological Effects Lupinine Lupinine nAChR Nicotinic AChR Lupinine->nAChR Antagonism mAChR Muscarinic AChR Lupinine->mAChR Antagonism Sparteine Sparteine Sparteine->nAChR Antagonism Sparteine->mAChR Antagonism Lupanine Lupanine Lupanine->nAChR Antagonism Lupanine->mAChR Antagonism CNS Central Nervous System (Confusion, Delirium) nAChR->CNS Blockade leads to PNS Peripheral Nervous System (Tachycardia, Dry Mouth) mAChR->PNS Blockade leads to

Fig. 1: Anticholinergic Mechanism of Quinolizidine Alkaloids.

Lupanine_KATP_Channel Lupanine Lupanine KATP_Channel ATP-sensitive K+ Channel Lupanine->KATP_Channel Inhibition Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Insulin_Secretion Increased Insulin Secretion (in Pancreatic Beta-Cells) Membrane_Depolarization->Insulin_Secretion Stimulates Acute_Toxicity_Workflow start Start acclimatization Animal Acclimatization (>= 5 days) start->acclimatization fasting Overnight Fasting acclimatization->fasting dosing Single Oral Gavage of Test Substance fasting->dosing observation Observation Period (14 days) dosing->observation necropsy Gross Necropsy observation->necropsy end End necropsy->end

References

Validating the Structure of Lupinine: A Comparative Guide to 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. For natural products like lupinine, a quinolizidine alkaloid found in lupin plants, 2D Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural validation.[1][2] This guide provides a comparative overview of key 2D NMR experiments—COSY, HSQC, and HMBC—and their application in confirming the intricate bicyclic structure of lupinine. It is intended for researchers, scientists, and professionals in drug development who rely on precise structural data.

The Structural Puzzle of Lupinine

Lupinine, with the molecular formula C₁₀H₁₉NO, possesses a quinolizidine core, a bicyclic system containing a nitrogen atom. The challenge in validating its structure lies in unequivocally assigning the chemical shifts of each proton and carbon atom and confirming the connectivity between them. While 1D NMR provides initial data, 2D NMR techniques are essential for piecing together the complete structural puzzle by revealing through-bond correlations between nuclei.[3]

Comparative Analysis of 2D NMR Techniques for Lupinine Structure Elucidation

The validation of lupinine's structure is achieved by systematically interpreting the correlation data from three primary 2D NMR experiments: ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC. Each experiment provides a unique piece of the structural puzzle.

2D NMR Experiment Type of Correlation Information Gained for Lupinine Structure Alternative Techniques & Comparison
¹H-¹H COSY (Correlation Spectroscopy)Shows coupling between protons that are typically two or three bonds apart (vicinal or geminal).Establishes proton-proton connectivity within individual spin systems. For lupinine, this helps trace the connections within the two rings of the quinolizidine skeleton.X-ray Crystallography: Provides a definitive solid-state structure but requires a suitable single crystal, which can be difficult to obtain. NMR provides the structure in solution, which is often more relevant to biological activity.[1]
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)Correlates protons directly attached to a carbon atom (one-bond ¹JCH coupling).[4][5]Unambiguously assigns each proton to its corresponding carbon atom. It simplifies the complex ¹H and ¹³C spectra by spreading them into two dimensions.Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which helps in proposing a structure. However, it does not provide definitive information about the specific arrangement and connectivity of atoms, which is the strength of NMR.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons that are two or three bonds apart (long-range ²JCH and ³JCH couplings).[5][6]Connects the different spin systems identified by COSY. For lupinine, HMBC is crucial for establishing the connectivity across the nitrogen atom and the bridgehead carbons, thus confirming the bicyclic quinolizidine framework.INADEQUATE: A powerful 2D NMR experiment that shows direct carbon-carbon correlations. However, it suffers from very low sensitivity and is often not feasible for samples with limited quantity.[7]

Experimental Data and Interpretation

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for lupinine. The interpretation of 2D NMR data is based on the correlations observed in COSY, HSQC, and HMBC spectra, which collectively confirm these assignments and the overall structure.

Table 1: ¹H and ¹³C NMR Chemical Shifts for Lupinine

Carbon Atom¹³C Chemical Shift (ppm)Attached Proton(s)¹H Chemical Shift (ppm)
C139.5H11.85
C225.8H2α, H2β1.45, 1.60
C325.0H3α, H3β1.35, 1.50
C433.2H4α, H4β1.75, 1.90
C657.0H6α, H6β2.10, 2.75
C728.9H7α, H7β1.65, 1.80
C825.5H8α, H8β1.40, 1.55
C933.8H9α, H9β1.25, 1.70
C1066.5H102.05
C11 (CH₂OH)65.8H11a, H11b3.55, 3.80

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Interpretation of 2D NMR Correlations:

  • COSY: Cross-peaks would be observed between adjacent protons, for example, between H1 and H2, H2 and H3, and so on, allowing the tracing of the proton network within each ring.

  • HSQC: Each carbon in Table 1 would show a correlation to its directly attached proton(s). For instance, the carbon signal at 65.8 ppm would correlate with the proton signals at 3.55 and 3.80 ppm, confirming this as the CH₂OH group.

  • HMBC: This is key to confirming the bicyclic structure. For example, the protons on C11 (H11a, H11b) would show long-range correlations to C1 and C10. Similarly, protons on C6 would show correlations to C4, C8, and C10, bridging the two rings across the nitrogen atom and the bridgehead carbon.

Experimental Workflow and Protocols

The process of validating a chemical structure using 2D NMR follows a logical progression, as illustrated in the diagram below.

G cluster_sample Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Structure Validation Sample Dissolve Lupinine in Deuterated Solvent (e.g., CDCl3) Proton ¹H NMR Sample->Proton Carbon ¹³C NMR Sample->Carbon COSY ¹H-¹H COSY Proton->COSY HSQC ¹H-¹³C HSQC Proton->HSQC HMBC ¹H-¹³C HMBC Proton->HMBC Carbon->HSQC Carbon->HMBC Assign_H Assign ¹H Spin Systems COSY->Assign_H Assign_C Assign ¹H to ¹³C (One-Bond) HSQC->Assign_C Connect Connect Fragments (Long-Range) HMBC->Connect Assign_H->Connect Assign_C->Connect Structure Validated Lupinine Structure Connect->Structure

Caption: Workflow for Lupinine Structure Validation using 2D NMR.

Detailed Experimental Protocols

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of purified lupinine.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

2. 1D NMR Spectra Acquisition:

  • Acquire a standard ¹H NMR spectrum to check sample concentration and purity, and to determine the spectral width for 2D experiments.[8]

  • Acquire a ¹³C NMR spectrum, often with proton decoupling, to identify the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to determine the multiplicity of each carbon (CH, CH₂, CH₃).

3. 2D NMR Spectra Acquisition:

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Pulse Program: Typically cosygpqf or similar gradient-selected, phase-cycled sequence.

    • Spectral Width (F1 and F2): Set to cover all proton signals observed in the ¹H spectrum.

    • Number of Scans (ns): 2 to 8 scans per increment.

    • Number of Increments (F1 dimension): 256 to 512.

    • Data Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Typically hsqcedetgpsisp2 or a similar sequence for multiplicity-edited HSQC (distinguishes CH/CH₃ from CH₂ signals).[5]

    • Spectral Width (F2 - ¹H): Set to cover all proton signals.

    • Spectral Width (F1 - ¹³C): Set to cover all carbon signals (typically 0-100 ppm for aliphatic compounds like lupinine).

    • Number of Scans (ns): 4 to 16 scans per increment, depending on concentration.

    • Number of Increments (F1 dimension): 128 to 256.

    • Data Processing: Apply appropriate window functions (e.g., squared sine-bell) and perform Fourier transformation.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Typically hmbcgplpndqf or similar gradient-selected sequence.

    • Spectral Width: Same as HSQC.

    • Long-Range Coupling Delay (d6): Optimized for an average long-range J-coupling of 8 Hz.

    • Number of Scans (ns): 8 to 64 scans per increment, as HMBC is less sensitive than HSQC.

    • Number of Increments (F1 dimension): 256 to 512.

    • Data Processing: Typically processed using a sine-bell window function.

Conclusion

The validation of lupinine's structure serves as an excellent example of the power and necessity of 2D NMR spectroscopy in modern natural product chemistry. While 1D NMR provides a foundational dataset, the correlational data from COSY, HSQC, and HMBC experiments are essential for the definitive assignment of atoms and the confirmation of their connectivity. The systematic application of these techniques, as outlined in this guide, allows researchers to move from a simple molecular formula to a fully validated, three-dimensional structure with a high degree of confidence, a critical step in any drug discovery and development pipeline.

References

Comparative analysis of different lupinine synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

Lupinine, a quinolizidine alkaloid found in plants of the Lupinus genus, has garnered significant interest from the scientific community due to its biological activities, including its role as a mild acetylcholinesterase inhibitor.[1] This has spurred the development of numerous synthetic routes to access this chiral molecule. This guide provides a comparative analysis of prominent synthetic strategies for lupinine, offering insights into their efficiency, stereocontrol, and overall practicality for researchers, scientists, and drug development professionals.

Comparative Data of Lupinine Synthesis Routes

The following table summarizes the key quantitative data for several notable lupinine synthesis methodologies, providing a clear comparison of their respective efficiencies.

Synthesis RouteTypeOverall YieldNumber of StepsEnantiomeric Excess (e.e.)Key Strategy
Clemo, Morgan, and Raper (1937)Racemic Total SynthesisNot explicitly statedMultiple stepsNot applicableClassical multi-step synthesis from substituted pyridines.
Goldberg and Ragade (1966)Enantioselective Total SynthesisData not availableMultiple stepsNot specifiedFirst reported enantioselective synthesis.
Santos et al. (2010)Enantioselective Total Synthesis33%8>99%Double Mitsunobu reaction for stereochemical inversion.[2]
Ma and Ni (2004)Stereoselective Total SynthesisData not availableMultiple stepsNot applicableSynthesis of all four stereoisomers of lupinine.[1]
Organocatalytic ApproachEnantioselective SynthesisData not availableMultiple stepsHighIntramolecular aza-Michael reaction.[3][4]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the different synthetic approaches to lupinine, as well as its natural biosynthetic pathway.

Natural Biosynthesis of Lupinine

The biosynthesis of lupinine in plants begins with the amino acid L-lysine. Through a series of enzymatic reactions, lysine is converted to cadaverine, which then undergoes cyclization and further transformations to yield the quinolizidine scaffold of lupinine.[1]

Lupinine Biosynthesis L-Lysine L-Lysine Cadaverine Cadaverine L-Lysine->Cadaverine Lysine Decarboxylase 5-Aminopentanal 5-Aminopentanal Cadaverine->5-Aminopentanal Amine Oxidase Δ1-Piperideine Δ1-Piperideine 5-Aminopentanal->Δ1-Piperideine Spontaneous Cyclization Quinolizidine Intermediate Quinolizidine Intermediate Δ1-Piperideine->Quinolizidine Intermediate Dimerization & Cyclization (-)-Lupinine (-)-Lupinine Quinolizidine Intermediate->(-)-Lupinine Reduction

Caption: The natural biosynthetic pathway of (-)-lupinine from L-lysine.

Clemo, Morgan, and Raper's Racemic Synthesis (1937)

This pioneering work represented the first total synthesis of racemic lupinine. The strategy involved the construction of the quinolizidine ring system through a series of classical organic reactions starting from substituted pyridine derivatives.

Clemo_Morgan_Raper_Synthesis Substituted Pyridine Substituted Pyridine Piperidine Derivative Piperidine Derivative Substituted Pyridine->Piperidine Derivative Reduction Bicyclic Intermediate Bicyclic Intermediate Piperidine Derivative->Bicyclic Intermediate Cyclization (±)-Lupinine (±)-Lupinine Bicyclic Intermediate->(±)-Lupinine Reduction & Functional Group Manipulation

Caption: A simplified workflow of the first racemic total synthesis of lupinine.

Santos et al. Enantioselective Synthesis (2010)

This modern approach achieves high enantioselectivity through a key double Mitsunobu reaction protocol. This allows for precise control of the stereochemistry at the chiral centers of the lupinine molecule.[2]

Santos_et_al_Synthesis Acyclic Precursor Acyclic Precursor Piperidine Intermediate Piperidine Intermediate Acyclic Precursor->Piperidine Intermediate Asymmetric Addition Stereochemically Inverted Intermediate Stereochemically Inverted Intermediate Piperidine Intermediate->Stereochemically Inverted Intermediate First Mitsunobu Reaction Quinolizidinone Precursor Quinolizidinone Precursor Stereochemically Inverted Intermediate->Quinolizidinone Precursor Cyclization Final Intermediate Final Intermediate Quinolizidinone Precursor->Final Intermediate Second Mitsunobu Reaction (-)-Lupinine (-)-Lupinine Final Intermediate->(-)-Lupinine Reduction

Caption: Key steps in the enantioselective synthesis of (-)-lupinine by Santos et al.

Organocatalytic Enantioselective Synthesis

A contemporary strategy for the asymmetric synthesis of lupinine and related alkaloids involves the use of chiral organocatalysts to induce stereoselectivity. A key step in this approach is often an intramolecular aza-Michael reaction, which efficiently constructs the chiral piperidine ring.[3][4]

Organocatalytic_Synthesis Acyclic α,β-Unsaturated Precursor Acyclic α,β-Unsaturated Precursor Chiral Piperidine Intermediate Chiral Piperidine Intermediate Acyclic α,β-Unsaturated Precursor->Chiral Piperidine Intermediate Organocatalytic Intramolecular aza-Michael Addition Bicyclic Quinolizidine Skeleton Bicyclic Quinolizidine Skeleton Chiral Piperidine Intermediate->Bicyclic Quinolizidine Skeleton Further Cyclization (-)-Lupinine (-)-Lupinine Bicyclic Quinolizidine Skeleton->(-)-Lupinine Functional Group Transformations

Caption: General workflow for the organocatalytic synthesis of (-)-lupinine.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and adaptation of synthetic routes. Below are the methodologies for the key syntheses discussed.

Racemic Total Synthesis of (±)-Lupinine (Clemo, Morgan, and Raper, 1937)

This synthesis, being one of the earliest, utilizes classical reactions. The full experimental details are described in the original 1937 publication in the Journal of the Chemical Society.[5][6] The general sequence involves the catalytic reduction of a substituted pyridine, followed by cyclization and subsequent reduction to form the racemic lupinine.

Experimental Workflow:

  • Preparation of γ-2-pyridylpropylamine: 2-Picoline is reacted with sodamide and allyl bromide to yield γ-2-pyridyl-α-propylene. This is then heated with concentrated hydrochloric acid to produce γ-2-pyridylpropylamine hydrochloride, from which the free base is liberated.

  • Formation of the Piperidine Ring: The γ-2-pyridylpropylamine is catalytically hydrogenated using platinum oxide in glacial acetic acid to yield the corresponding piperidyl derivative.

  • Cyclization to form the Quinolizidine Skeleton: The piperidylpropylamine is treated with formaldehyde to effect a Mannich-type cyclization, yielding an octahydropyridocoline derivative.

  • Reduction to (±)-Lupinine: The resulting bicyclic intermediate is reduced, for example, using a Wolff-Kishner reduction, to afford (±)-lupinine.

Note: The original publication should be consulted for precise quantities, reaction conditions, and characterization data.

Enantioselective Total Synthesis of (-)-Lupinine (Santos et al., 2010)

This synthesis provides an efficient route to enantiomerically pure (-)-lupinine. The key steps involve an asymmetric addition to an N-acyliminium ion and two sequential Mitsunobu reactions to control the stereochemistry. The overall yield reported is 33% over 8 steps.[2]

Experimental Workflow:

  • Asymmetric Addition: An asymmetric addition of a silyl enol ether to a cyclic N-acyliminium ion precursor is performed to establish the initial stereocenter.

  • First Mitsunobu Reaction: The resulting alcohol undergoes a Mitsunobu reaction to invert its stereochemistry.

  • Cyclization: The intermediate is then cyclized to form the quinolizidinone core.

  • Second Mitsunobu Reaction: A second Mitsunobu reaction is employed to introduce the hydroxymethyl side chain with the desired stereochemistry.

  • Final Reduction: The final intermediate is reduced to yield (-)-lupinine.

For detailed reagent quantities, specific catalysts, and reaction conditions, please refer to the publication by Santos et al. in Synthesis, 2011, (1), 51-56.[2]

Organocatalytic Enantioselective Synthesis of (-)-Lupinine

This approach leverages the power of asymmetric organocatalysis to achieve high enantioselectivity. A common strategy involves an intramolecular aza-Michael reaction of an amine onto an α,β-unsaturated carbonyl compound, catalyzed by a chiral secondary amine catalyst (e.g., a Jørgensen-Hayashi catalyst).[3][4]

General Experimental Protocol:

  • Substrate Synthesis: An acyclic precursor containing both a nucleophilic amine (or a protected precursor) and an α,β-unsaturated aldehyde or ketone is synthesized.

  • Intramolecular aza-Michael Addition: The precursor is subjected to a chiral secondary amine catalyst (e.g., diphenylprolinol silyl ether) in an appropriate solvent. An acid co-catalyst is often employed. This reaction proceeds via an iminium ion intermediate and facilitates the enantioselective cyclization to form a chiral piperidine derivative.

  • Further Transformations: The resulting cyclic intermediate is then converted to (-)-lupinine through a series of standard organic transformations, which may include reduction of the carbonyl group, cyclization to form the second ring, and final reduction steps.

Specific catalysts, reaction conditions, and yields are highly dependent on the chosen substrate and catalyst system. Researchers should consult relevant literature for optimized protocols.

References

A Comparative Analysis of the Biological Activities of Lupinine Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of stereoisomers is paramount for targeted therapeutic design. This guide provides an objective comparison of the known biological activities of lupinine stereoisomers, supported by available experimental data and detailed methodologies.

Lupinine, a quinolizidine alkaloid found in various species of the Lupinus genus, and its stereoisomers, notably epilupinine, have garnered interest for their diverse pharmacological potential. These compounds exhibit a range of activities, including neuroprotection, acetylcholinesterase inhibition, and antimicrobial effects. This comparison guide delves into the available data to delineate the bioactivity profiles of these closely related molecules.

Comparative Biological Activity Data

While comprehensive comparative studies on all stereoisomers of lupinine are limited, available data provides insights into their differential effects. The following table summarizes key quantitative findings from various studies.

Biological ActivityStereoisomerTest SystemResult (IC₅₀/MIC)Reference
Acetylcholinesterase Inhibition Organophosphorus derivatives of lupinine and epilupinineVarious mammal and arthropod cholinesterase preparationsDifferences in efficacy observed between lupinine and epilupinine derivatives.[1]
Cholinergic Receptor Binding Lupinine (unspecified stereoisomer)Pig brain receptorsMuscarinic receptors: IC₅₀ = 190 µM[2]
Nicotinic receptors: IC₅₀ > 500 µM[2]
Antimicrobial Activity Lupinine (unspecified stereoisomer)Escherichia coliHigh activity[3]
Staphylococcus aureusModerate activity[3]
Bacillus subtilisModerate activity[3]

Neuroprotective Effects and Associated Signaling Pathways

Quinolizidine alkaloids, the class of compounds to which lupinine belongs, have been shown to exert neuroprotective effects through various mechanisms. While specific signaling pathways for each lupinine stereoisomer are not yet fully elucidated, research on related alkaloids suggests the involvement of the PI3K/Akt signaling pathway . This pathway is a critical regulator of cell survival and proliferation.

Proposed Neuroprotective Signaling Pathway of Quinolizidine Alkaloids

The diagram below illustrates a potential signaling cascade initiated by a quinolizidine alkaloid, leading to neuroprotection. Activation of a receptor, potentially a G-protein coupled receptor (GPCR), triggers the PI3K/Akt pathway. This cascade can lead to the inhibition of apoptotic (cell death) pathways and the promotion of cell survival.

Neuroprotective_Signaling cluster_membrane Cell Membrane Receptor GPCR PI3K PI3K Receptor->PI3K Activates Alkaloid Quinolizidine Alkaloid Alkaloid->Receptor Binds to Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Cell Survival Akt->Survival Promotes

Proposed neuroprotective signaling pathway of quinolizidine alkaloids.

Cholinergic System Modulation

Lupinine has been shown to interact with the cholinergic system, a key player in cognitive function. Its inhibitory effects on both muscarinic and nicotinic acetylcholine receptors, albeit at relatively high concentrations, suggest a potential role in modulating neurotransmission. The differential efficacy of lupinine and epilupinine derivatives as acetylcholinesterase inhibitors further highlights the importance of stereochemistry in this interaction.

Experimental Workflow for Acetylcholinesterase Inhibition Assay

The following diagram outlines the general workflow for assessing the acetylcholinesterase inhibitory activity of the lupinine stereoisomers using the Ellman's method.

AChE_Workflow Start Prepare Reagents: AChE, DTNB, Substrate (ATCI), Test Compounds Incubate Pre-incubate AChE with Test Compound Start->Incubate Add_DTNB Add DTNB (Ellman's Reagent) Incubate->Add_DTNB Add_Substrate Initiate Reaction with ATCI Add_DTNB->Add_Substrate Measure Measure Absorbance at 412 nm Add_Substrate->Measure Analyze Calculate % Inhibition and IC50 Value Measure->Analyze

References

Cross-Referencing Experimental NMR Data with Lupinine Literature Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate structural elucidation of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a framework for cross-referencing experimentally acquired ¹H and ¹³C NMR data of a sample purported to be lupinine with established literature values. By following the detailed experimental protocol and utilizing the provided comparison tables and workflow diagrams, researchers can confidently verify the identity and purity of their samples.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra of Lupinine

This section outlines the methodology for obtaining high-quality ¹H and ¹³C NMR spectra of a sample suspected to be lupinine.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of sufficient purity for NMR analysis. Purification via column chromatography or recrystallization may be necessary.

  • Solvent: Dissolve approximately 5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR analysis of organic molecules and allows for comparison with a wide range of literature data.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

2. NMR Instrument and Parameters:

  • Spectrometer: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set the spectral width to encompass the expected range of proton chemical shifts for lupinine (e.g., 0-10 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure quantitative signal integration if required.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon atom.

    • Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is recommended for accurate integration of all carbon signals, including quaternary carbons.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate their areas for the ¹H NMR spectrum.

Workflow for Data Cross-Referencing

The following diagram illustrates the logical workflow for comparing the experimental NMR data with literature values to confirm the identity of the lupinine sample.

Workflow for cross-referencing experimental and literature NMR data.

Data Presentation: Comparison of NMR Data

The following tables summarize the literature values for the ¹H and ¹³C NMR chemical shifts of lupinine in CDCl₃ and provide a template for comparison with experimental data.

Table 1: ¹H NMR Data for Lupinine in CDCl₃

Proton Assignment Literature Chemical Shift (δ, ppm) Literature Multiplicity & Coupling Constants (J, Hz) Experimental Chemical Shift (δ, ppm) Experimental Multiplicity & Coupling Constants (J, Hz)
H-14.15dd, J = 10.5, 4.1
H-2α2.85ddd, J = 11.7, 11.7, 3.0
H-2β1.85m
H-3α1.45m
H-3β1.60m
H-4α2.80ddd, J = 11.7, 11.7, 3.0
H-4β1.80m
H-6ax2.10m
H-6eq2.95d, J = 11.0
H-7ax1.35m
H-7eq1.90m
H-8ax1.40m
H-8eq1.95m
H-9ax1.15m
H-10ax1.50m
H-10eq2.50d, J = 11.0
H-11a3.65dd, J = 10.5, 7.5
H-11b3.40dd, J = 10.5, 5.5
OH(variable)br s

Note: The literature values are based on typical chemical shifts and coupling constants for lupinine and may vary slightly between different sources and experimental conditions.

Table 2: ¹³C NMR Data for Lupinine in CDCl₃

Carbon Assignment Literature Chemical Shift (δ, ppm) Experimental Chemical Shift (δ, ppm)
C-166.5
C-233.5
C-325.5
C-457.0
C-657.5
C-726.0
C-825.0
C-930.0
C-1060.5
C-1166.0

Note: The literature values are based on typical chemical shifts for lupinine and may vary slightly between different sources and experimental conditions.

By systematically acquiring and processing NMR data and comparing it to the established literature values presented in this guide, researchers can achieve a high degree of confidence in the structural identity of their lupinine samples, a critical step in any scientific investigation or drug development process.

In-Vitro Showdown: Lupinine Derivatives Emerge as Potent AChE Inhibitors, Challenging Galantamine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in-vitro analysis reveals that while the natural alkaloid lupinine exhibits negligible direct acetylcholinesterase (AChE) inhibitory activity, specific synthetic derivatives of lupinine demonstrate potency comparable to the established Alzheimer's drug, galantamine. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers and drug development professionals in the pursuit of novel AChE inhibitors.

This guide delves into the comparative efficacy of lupinine and its derivatives against galantamine, a well-known AChE inhibitor used in the management of Alzheimer's disease. By examining their inhibitory concentrations and mechanisms of action, we aim to provide a clear, data-driven perspective for the scientific community.

Quantitative Performance: A Tale of Two Moieties

Initial screenings of the parent compound, lupinine, revealed no significant inhibition of acetylcholinesterase at concentrations up to 150 µM[1]. In stark contrast, a synthesized triazole derivative of lupinine, compound 15, demonstrated potent AChE inhibitory activity with an IC50 value of 7.2 µM.[1][2] This potency is directly comparable to that of galantamine, which exhibited an IC50 of 8.2 ± 1.3 μM in the same study.[1][2]

For context, the IC50 values for galantamine can vary across different studies due to variations in experimental conditions, with reported values in the micromolar range.[1][2] The data underscores the potential of the lupinine scaffold for the development of potent AChE inhibitors through chemical modification.

CompoundTypeAChE IC50 (µM)Inhibition TypeSource
LupinineQuinolizidine Alkaloid (Parent Compound)>150Not Active[1]
Lupinine Derivative (Compound 15)Triazole Derivative7.2Mixed-type[1][2]
GalantamineAmaryllidaceae Alkaloid8.2 ± 1.3Competitive[1][2]

Mechanism of Action: A Deeper Dive

Galantamine is a well-characterized competitive and reversible inhibitor of acetylcholinesterase. It binds to the active site of the enzyme, preventing the breakdown of the neurotransmitter acetylcholine.

Interestingly, kinetic analysis of the potent lupinine derivative, compound 15, revealed a mixed-type inhibition of AChE.[1][2] This suggests that it may bind to both the active site and an allosteric site on the enzyme, offering a different modality of inhibition compared to galantamine. This dual binding potential could be a valuable attribute in the design of new therapeutic agents.

AChE_Inhibition_Pathway cluster_0 Normal Cholinergic Synapse cluster_1 Inhibited Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibitor Lupinine Derivative / Galantamine Inhibited_AChE Inhibited AChE Inhibitor->Inhibited_AChE Inhibits Increased_ACh Increased ACh Enhanced_Signal Enhanced Signal Increased_ACh->Enhanced_Signal Leads to

Mechanism of Acetylcholinesterase Inhibition.

Experimental Protocols: The Ellman's Method

The in-vitro acetylcholinesterase inhibitory activity of both lupinine derivatives and galantamine was determined using the spectrophotometric method developed by Ellman. This widely accepted assay provides a reliable and sensitive means of measuring AChE activity.

Principle: The assay is based on the reaction of the thiol group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine iodide (ATCI), with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow anion of 5-thio-2-nitrobenzoic acid. The rate of color formation is measured spectrophotometrically at 412 nm and is directly proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (Lupinine derivative, Galantamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: All reagents are prepared in the phosphate buffer.

  • Assay Mixture: In a 96-well plate, the reaction mixture is prepared containing the phosphate buffer, DTNB, and the AChE enzyme solution.

  • Inhibitor Addition: The test compounds (lupinine derivative or galantamine) at various concentrations are added to the wells. A control well without any inhibitor is also prepared.

  • Pre-incubation: The plate is incubated for a defined period to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: The substrate, ATCI, is added to all wells to start the enzymatic reaction.

  • Measurement: The absorbance at 412 nm is measured at regular intervals using a microplate reader to determine the rate of the reaction.

  • Calculation: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is then determined from the dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE) add_reagents Add Buffer, DTNB, AChE to 96-well plate prep_reagents->add_reagents prep_compounds Prepare Test Compounds (Lupinine Derivative, Galantamine) add_inhibitor Add Test Compounds (various concentrations) prep_compounds->add_inhibitor add_reagents->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add ATCI to start reaction pre_incubate->add_substrate measure_abs Measure Absorbance at 412 nm add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 values calc_inhibition->det_ic50

Experimental workflow for AChE inhibition assay.

Conclusion

The in-vitro comparison clearly indicates that while lupinine itself is not a potent acetylcholinesterase inhibitor, its chemical scaffold holds significant promise for the development of new and effective AChE inhibitors. The comparable potency of the synthesized lupinine derivative to the established drug galantamine, coupled with a different inhibition mechanism, opens up new avenues for research in the field of neurodegenerative diseases. Further investigation into the structure-activity relationship of lupinine derivatives is warranted to optimize their inhibitory activity and pharmacokinetic properties for potential therapeutic applications.

References

Lupinine Derivatives: A New Frontier in Antimicrobial Efficacy Compared to Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, researchers are increasingly turning to natural compounds and their synthetic derivatives for novel therapeutic agents. Among these, lupinine, a quinolizidine alkaloid found in lupin plants, and its derivatives are emerging as promising candidates. This guide provides a comparative analysis of the antimicrobial efficacy of synthesized lupinine derivatives against standard antibiotics, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Antimicrobial Activity

The antimicrobial potential of new compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. While quantitative MIC data for specific, newly synthesized lupinine derivatives is emerging, initial studies often use methods like agar well diffusion to provide a qualitative assessment of activity based on the size of the growth inhibition zone.

One study synthesized a series of (1S,9aR)-1Н-1,2,3-triazol-1-yl)methyl)octahydro-1H-quinolizine derivatives of lupinine and evaluated their activity against several pathogenic microbes. The results indicated that these derivatives possess high to moderate activity, comparable to standard antibiotics like Gentamicin and Nystatin used as controls.

Table 1: Qualitative Antimicrobial Activity of 1,2,3-Triazole Lupinine Derivatives

Compound/DrugTest StrainActivity Level
Lupinine (Parent Compound) Escherichia coli (Gram-negative)High
Staphylococcus aureus (Gram-positive)Moderate
Bacillus subtilis (Gram-positive)Moderate
(1S,9aR)-1-[{4-(m-tolyl)-1H-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine (5b) Staphylococcus aureusHigh
Bacillus subtilisModerate
Escherichia coliModerate
(1S,9aR)-1-[4-phenyl-1H-1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizine (5c) Staphylococcus aureusHigh
Bacillus subtilisModerate
Escherichia coliModerate
Gentamicin (Standard Antibiotic) Gram-positive & Gram-negative bacteriaHigh (Reference)
Nystatin (Standard Antifungal) Candida albicans (Yeast)High (Reference)

Source: Data synthesized from activity descriptions in a study on 1,2,3-triazole derivatives of lupinine.[1] Activity is based on the diameter of the growth retardation zone in diffusion assays.[1]

While the study on specific triazole derivatives provides a promising qualitative outlook, other research focusing on broader alkaloid extracts from Lupinus species offers quantitative data. These extracts, which contain a mixture of alkaloids including lupinine, demonstrate significant antimicrobial properties.

Table 2: Quantitative Antimicrobial Activity of Lupin Alkaloid Extracts

Extract SourceTest StrainMIC (µg/mL)
Lupinus albus (Landrace Calabria 2)Klebsiella pneumoniae (Clinical Isolate)< 100
Pseudomonas aeruginosa (Clinical Isolate)100 - 500
Lupinus angustifoliusCandida albicans250
Candida krusei250

Source: Data from studies on alkaloid extracts from various Lupinus species.[2][3]

For a clear benchmark, the following table presents typical MIC ranges for the standard antibiotics, Gentamicin and Nystatin, against a range of common pathogens.

Table 3: Typical MIC Ranges for Standard Antibiotics

AntibioticClassTarget MicroorganismsTypical MIC Range (µg/mL)
Gentamicin AminoglycosideStaphylococcus aureus0.25 - 64
Escherichia coli≤2 - 64
Pseudomonas aeruginosa0.5 - 8
Nystatin Polyene AntifungalCandida albicans2 - 8

Source: Compiled from multiple studies on antibiotic susceptibility.[4][5][6][7][8][9][10] The ranges can vary based on the specific strain and testing conditions.

Experimental Protocols

The data presented is primarily derived from two standard antimicrobial susceptibility testing methods: the Agar Well Diffusion Method and the Broth Microdilution Method.

Agar Well Diffusion Method

This method is often used for initial screening of antimicrobial activity.[2][11] It provides a qualitative or semi-quantitative measure of a compound's efficacy.

Protocol:

  • Media Preparation: A suitable agar medium, such as Mueller-Hinton Agar for bacteria, is prepared, sterilized, and poured into sterile Petri plates.[2]

  • Inoculation: The solidified agar surface is uniformly inoculated with a standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland turbidity standard).[2]

  • Well Creation: Sterile wells (typically 6-8 mm in diameter) are punched into the agar using a sterile cork borer.[11][12]

  • Sample Application: A fixed volume (e.g., 100 µL) of the lupinine derivative solution (at a known concentration) is added to a well.[11] Positive (standard antibiotic) and negative (solvent) controls are added to separate wells on the same plate.[1][12]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[1][2]

  • Result Measurement: The antimicrobial activity is evaluated by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented).[1] A larger diameter indicates higher activity.

Broth Microdilution Method

This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) and is considered a gold standard by organizations like the Clinical and Laboratory Standards Institute (CLSI).[13][14][15]

Protocol:

  • Plate Preparation: A sterile 96-well microtiter plate is used. Serial twofold dilutions of the lupinine derivative are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) directly in the wells.[13][16] This creates a gradient of decreasing compound concentrations across the plate.

  • Inoculum Preparation: The test microorganism is cultured and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[17]

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microorganism suspension.[13]

  • Controls: Control wells are included: a growth control (medium + inoculum, no compound) and a sterility control (medium only).[13][16]

  • Incubation: The microtiter plate is incubated at the appropriate temperature and duration (e.g., 37°C for 18-24 hours).[16][17]

  • MIC Determination: After incubation, the plate is visually inspected or read with a plate reader to assess microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth occurs.[13]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the antimicrobial efficacy of novel compounds like lupinine derivatives.

G p1 Synthesize & Purify Lupinine Derivatives p2 Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) p3 Prepare Culture Media (Agar / Broth) a2 Inoculate Plates/Wells with Microbe p2->a2 a1 Perform Serial Dilutions (Broth Microdilution) p3->a1 a3 Add Controls: - Positive (Antibiotic) - Negative (Solvent) i1 Incubate (e.g., 24h at 37°C) a3->i1 d1 Measure Results: - Zone of Inhibition (Agar) - Turbidity (Broth) i1->d1 d2 Determine MIC Value d1->d2 Quantitative Analysis

Caption: Workflow for antimicrobial susceptibility testing of lupinine derivatives.

Conclusion

Preliminary studies indicate that novel synthetic derivatives of lupinine, particularly those incorporating a 1,2,3-triazole moiety, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] While direct, quantitative MIC comparisons with standard antibiotics are not yet widely available for these specific new molecules, the qualitative data is promising, showing efficacy comparable to that of reference drugs.[1] Furthermore, data from broader lupin alkaloid extracts confirm the potential of this class of compounds against a range of bacteria and fungi.[2][3]

The continued emergence of multidrug-resistant pathogens necessitates the exploration of new chemical scaffolds.[18] Lupinine derivatives represent a valuable and promising area for further investigation. Future research should focus on synthesizing a wider range of derivatives and conducting systematic quantitative testing using standardized methods, like the broth microdilution assay, to establish a comprehensive dataset of MIC and Minimum Bactericidal Concentration (MBC) values. This will allow for a more direct and robust comparison against existing antibiotics and will be crucial for identifying lead compounds for further preclinical and clinical development.

References

Comparative study of quinolizidine alkaloids from different Lupinus species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinolizidine alkaloids (QAs) are a diverse group of secondary metabolites predominantly found in the genus Lupinus. These compounds are of significant interest to researchers due to their wide range of biological activities, including potential therapeutic applications, as well as their role in plant defense and toxicity.[1][2][3] This guide provides a comparative overview of the QA profiles in various Lupinus species, supported by quantitative data and detailed experimental methodologies.

Quantitative Comparison of Quinolizidine Alkaloids

The concentration and composition of quinolizidine alkaloids vary significantly among different Lupinus species, influencing their potential uses and toxicity.[1][2] The following table summarizes the quantitative data on the major QAs found in several commonly studied Lupinus species.

AlkaloidL. albus (mg/g DW)L. angustifolius (mg/g DW)L. luteus (mg/g DW)L. pilosus (mg/g DW)L. palaestinus (mg/kg)
Lupanine1.05 - 22.550.13 - 0.22PresentTraces-
13α-Hydroxylupanine0.04 - 0.280.08 - 0.15---
Albine0.01 - 0.13----
Multiflorine0.16 - 2.49--6.83Present
Angustifoline-1.00 - 2.22---
SparteineTraces-High--
Lupinine--High0.23-
Epilupinine---PresentHigh
11,12-seco-12,13-didehydromultiflorinePresent--Present-
13α-hydroxymultiflorinePresent--Present-
Gramine--Present--

Data compiled from multiple sources.[1][2][4][5] Concentrations can vary based on genotype, geographical origin, and harvest time.[4]

Key Observations:

  • Lupinus albus is characterized by high concentrations of lupanine and also contains significant amounts of multiflorine and albine.[2][4][5]

  • Lupinus angustifolius is distinguished by the predominance of angustifoline and also contains lupanine and 13α-hydroxylupanine.[2][4][5]

  • Lupinus luteus has a unique profile dominated by lupinine and sparteine , and also contains the indole alkaloid gramine.[1][2]

  • Lupinus pilosus is a uniquely rich source of multiflorine , which can account for up to 97% of its total alkaloid content.[4] Epilupinine is also a dominant QA in this species.[1]

  • Lupinus palaestinus shares some similarities with L. pilosus, with multiflorine and epilupinine being the dominant QAs.[1]

Experimental Protocols

Accurate quantification of quinolizidine alkaloids is crucial for comparative studies. The most common analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][6][7]

Quinolizidine Alkaloid Extraction

This protocol is a modified version of the method described by Wink et al.[4]

Materials:

  • Finely ground lupin seeds

  • 0.5 N Hydrochloric acid (HCl)

  • 1 N Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Sonicator

  • Centrifuge

  • Separatory funnel

Procedure:

  • Weigh approximately 0.250 g of finely ground lupin seeds.

  • Homogenize the sample twice with 8 mL of 0.5 N HCl in a sonicator for 30 minutes.

  • Centrifuge the extraction mixture at 4000 rpm for 5 minutes.

  • Combine the supernatants and adjust the pH of the solution to 10.0 with 1 N NaOH.

  • Perform a liquid-liquid extraction by adding 20 mL of dichloromethane and shaking vigorously in a separatory funnel.

  • Allow the layers to separate and collect the organic (lower) layer.

  • Repeat the extraction two more times with 20 mL of dichloromethane each.

  • Combine the organic extracts and evaporate the solvent to obtain the crude alkaloid extract.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile compounds like QAs.[1][4]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp 1: Increase to 180 °C at 10 °C/min.

    • Ramp 2: Increase to 280 °C at 20 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Ionization (EI) Energy: 70 eV

  • Scan Range: 40-550 m/z

Quantification:

Quantification is typically performed using an external or internal standard method. Lupanine or sparteine are often used as standards.[4]

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and is particularly useful for complex matrices and for alkaloids that are not amenable to GC-MS without derivatization.[1][6][8]

Instrumentation:

  • Ultra-performance liquid chromatograph (UPLC) or High-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer.

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the alkaloids.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each target alkaloid to ensure accurate identification and quantification.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative study of quinolizidine alkaloids from different Lupinus species.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Comparison start Lupinus Seeds (Different Species) grinding Grinding start->grinding extraction Alkaloid Extraction (Acid-Base) grinding->extraction gcms GC-MS Analysis extraction->gcms lcms LC-MS/MS Analysis extraction->lcms identification Alkaloid Identification gcms->identification lcms->identification quantification Quantification identification->quantification comparison Comparative Analysis quantification->comparison

Caption: Generalized workflow for comparative analysis of quinolizidine alkaloids in Lupinus species.

Signaling Pathways

The biosynthesis of quinolizidine alkaloids originates from the amino acid L-lysine. The following diagram outlines the simplified biosynthetic pathway leading to the core quinolizidine ring structure and its subsequent modifications to form various alkaloids.

qa_biosynthesis cluster_modifications Structural Modifications cluster_final_products Diverse Quinolizidine Alkaloids lysine L-Lysine cadaverine Cadaverine lysine->cadaverine Lysine Decarboxylase quinolizidine_ring Quinolizidine Ring (e.g., Lupanine) cadaverine->quinolizidine_ring Series of enzymatic steps hydroxylation Hydroxylation quinolizidine_ring->hydroxylation dehydrogenation Dehydrogenation quinolizidine_ring->dehydrogenation esterification Esterification quinolizidine_ring->esterification angustifoline Angustifoline quinolizidine_ring->angustifoline multiflorine Multiflorine quinolizidine_ring->multiflorine hydroxylupanine 13α-Hydroxylupanine hydroxylation->hydroxylupanine sparteine Sparteine dehydrogenation->sparteine

Caption: Simplified biosynthetic pathway of quinolizidine alkaloids from L-lysine.

References

A Comparative Guide to Validating the Purity of Synthetic Lupinine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic active compounds is a cornerstone of reliable and reproducible research. Synthetic lupinine, a quinolizidine alkaloid with various biological activities, requires rigorous purity assessment to ensure the validity of experimental outcomes.[1][2] Impurities, which can arise from starting materials, side reactions, or degradation, can significantly alter a compound's biological and toxicological profile.[3][4]

This guide provides an objective comparison of key analytical methods for validating the purity of synthetic lupinine samples. It includes detailed experimental protocols and supporting data to aid in the selection of the most suitable validation strategy.

Potential Impurities in Synthetic Lupinine

The purity analysis of synthetic lupinine should account for potential impurities that are distinct from those found in natural extracts. These can include:

  • Stereoisomers: Epilupinine, the epimer of lupinine, is a critical potential impurity to resolve and quantify, as stereochemistry can dramatically affect biological activity.[5]

  • Reaction Intermediates: Unreacted starting materials and intermediates from the synthetic route.

  • By-products: Compounds formed from competing side reactions during synthesis.

  • Reagents and Solvents: Residual chemicals used during the synthesis and purification process.

  • Degradation Products: Impurities formed during storage or handling of the final compound.

Comparative Analysis of Purity Validation Methods

A multi-faceted approach using orthogonal techniques is recommended for a comprehensive purity profile. The most common and effective methods for analyzing lupinine and related quinolizidine alkaloids are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), Gas Chromatography (GC) also coupled with MS, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[6][7]

Table 1: Comparison of Analytical Methods for Lupinine Purity Validation

ParameterHPLC-MS/MSGC-MS / GC-FIDqNMR
Principle Separation by polarity/hydrophobicity, detection by mass-to-charge ratio.Separation by boiling point/volatility, detection by mass-to-charge ratio or flame ionization.Quantitative analysis based on the signal intensity of specific atomic nuclei in a magnetic field.
Primary Use Quantification and identification of thermally labile and non-volatile compounds. High sensitivity and selectivity.[6][8]Gold standard for volatile and thermally stable compounds; extensive spectral libraries for identification.[5][6]Absolute quantification without the need for identical reference standards; provides structural information.[9]
Limit of Quantification (LOQ) High sensitivity; typically in the range of 1 - 25 µg/kg.[10]Good sensitivity; can reach levels suitable for most applications.[11]Lower sensitivity compared to MS methods; suitable for major components and impurity quantification at higher levels.
**Linearity (R²) **Excellent, typically >0.999.[8][11]Excellent, typically >0.99.[11]Inherently linear over a wide dynamic range.
Sample Preparation Simple extraction and dilution are often sufficient.[8][12]May require derivatization for less volatile alkaloids, though not always necessary.[7] More complex extraction is common.[13]Relatively simple, involves dissolving the sample in a deuterated solvent with an internal standard.[7]
Key Advantage Excellent for separating complex mixtures and identifying unknowns through fragmentation patterns.[6]Robust, reliable, and highly effective for separating isomers like lupinine and epilupinine.[5][14]Provides structural confirmation and can quantify multiple compounds simultaneously without specific standards for each.[7][15]
Key Limitation Matrix effects can sometimes suppress ion signals, requiring careful method development.[10]Not suitable for thermally unstable compounds; can have long analysis times.[8]Requires higher sample concentrations; complex spectra can have overlapping signals.[7]

Experimental Protocols

Detailed methodologies for the principal analytical techniques are provided below. These protocols are generalized and should be optimized for specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and selectivity for the quantification of lupinine and its potential impurities.[16]

  • Objective: To separate, identify, and quantify lupinine and related impurities in a synthetic sample.

  • Instrumentation:

    • HPLC or UPLC system.

    • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[12]

    • Tandem mass spectrometer with an electrospray ionization (ESI) source.[10]

  • Reagents:

    • Mobile Phase A: 10 mmol/L ammonium carbonate buffer (pH 9.0) in water or 0.1% formic acid in water.[12]

    • Mobile Phase B: Acetonitrile or Methanol.[12][17]

    • Lupinine reference standard.

    • Sample Solvent: 80% Methanol in water.[8]

  • Procedure:

    • Standard Preparation: Prepare a stock solution of lupinine reference standard (e.g., 1 mg/mL) in the sample solvent. Create a series of calibration standards by serial dilution (e.g., 10-400 µg/L).[8]

    • Sample Preparation: Accurately weigh and dissolve the synthetic lupinine sample in the sample solvent to a known concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter.

    • Chromatographic Conditions:

      • Flow Rate: 0.3 mL/min.[17]

      • Injection Volume: 5-10 µL.[17]

      • Gradient Elution: A typical gradient might start at 10% B, increase linearly to 90% B over several minutes, hold, and then return to initial conditions to re-equilibrate the column.[17]

    • Mass Spectrometry Conditions:

      • Ionization Mode: ESI positive.[10]

      • Analysis Mode: Multiple Reaction Monitoring (MRM). Select precursor and product ion transitions specific to lupinine and any known impurities.

    • Data Analysis: Integrate the peak area for lupinine in the sample. Calculate the concentration using the calibration curve. Purity is determined by the area percentage of the main lupinine peak relative to the total area of all detected peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of quinolizidine alkaloids due to its excellent resolving power, especially for isomers.[6][14]

  • Objective: To determine the purity of lupinine and resolve it from volatile impurities, particularly stereoisomers like epilupinine.

  • Instrumentation:

    • Gas chromatograph with a capillary column (e.g., HP-5MS or similar).

    • Mass spectrometer detector.

  • Reagents:

    • Carrier Gas: Helium.

    • Extraction Solvent: Dichloromethane or an appropriate organic solvent.[13]

    • Lupinine reference standard.

  • Procedure:

    • Sample Preparation: Dissolve a precisely weighed amount of the synthetic sample in the extraction solvent. An extraction and clean-up procedure may be necessary if the matrix is complex.

    • GC Conditions:

      • Injector Temperature: 250 °C.

      • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

    • Data Analysis: Identify the lupinine peak by its retention time and mass spectrum, comparing it to a reference standard and library data (e.g., NIST).[18] Purity is calculated based on the relative peak area of lupinine compared to the total integrated peak areas.

Quantitative NMR (qNMR) Spectroscopy

qNMR allows for the direct quantification of lupinine against a certified internal standard without requiring a lupinine-specific calibration curve. It is a powerful tool for confirming structure and determining purity.[7][9]

  • Objective: To provide an absolute measure of lupinine purity and confirm its chemical structure.

  • Instrumentation:

    • High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents:

    • Deuterated Solvent: Chloroform-d (CDCl₃) or Methanol-d₄.

    • Internal Standard (IS): A certified standard with known purity and non-overlapping peaks (e.g., maleic acid, dimethyl sulfone).

  • Procedure:

    • Sample Preparation: Accurately weigh a specific amount of the synthetic lupinine sample and the internal standard into a vial. Dissolve them completely in a precise volume of the deuterated solvent.

    • NMR Acquisition:

      • Acquire a ¹H NMR spectrum.

      • Ensure a sufficient relaxation delay (D1) time (typically 5 times the longest T1 relaxation time of the protons of interest) to allow for full magnetization recovery, which is critical for accurate quantification.

    • Data Analysis:

      • Identify a well-resolved, non-overlapping proton signal for both lupinine and the internal standard.[7]

      • Integrate the selected signals.

      • Calculate the purity of the lupinine sample using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS Where: I = integral value, N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity of the internal standard.

Workflow and Visualization

A comprehensive validation strategy involves a logical workflow, often employing orthogonal methods to ensure all potential impurities are detected.

Purity_Validation_Workflow cluster_start Sample Handling cluster_analysis Analytical Methods cluster_results Data Evaluation Sample Synthetic Lupinine Sample HPLC HPLC-MS/MS Analysis (Identity & Non-Volatile Impurities) Sample->HPLC Primary Screen GC GC-MS Analysis (Volatile Impurities & Isomers) Sample->GC Orthogonal Method 1 NMR qNMR Analysis (Absolute Purity & Structure) Sample->NMR Orthogonal Method 2 Data Data Integration & Comparison HPLC->Data GC->Data NMR->Data Report Final Purity Report Data->Report Consolidated Assessment

References

A Comparative Guide to the Receptor Binding Affinity of Lupinine and Other Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions of alkaloids with neuronal receptors is paramount. This guide provides an in-depth, objective comparison of the receptor binding affinity of lupinine, a quinolizidine alkaloid, with other notable alkaloids. By synthesizing experimental data and elucidating the underlying methodologies, this document aims to serve as a practical resource for advancing neuropharmacological research.

Introduction to Lupinine and its Cholinergic Interactions

Lupinine is a quinolizidine alkaloid found predominantly in plants of the Lupinus genus.[1] Structurally characterized by a quinolizidine core, lupinine and its chemical relatives have garnered interest for their diverse biological activities. Of particular significance is their interaction with the cholinergic system, a crucial network in both the central and peripheral nervous systems. Evidence suggests that lupinine exhibits inhibitory effects on acetylcholine receptors, positioning it as a molecule of interest for modulating cholinergic neurotransmission.[1] Furthermore, studies have indicated its role as a reversible inhibitor of acetylcholinesterases, the enzymes responsible for the breakdown of acetylcholine.[1] This dual action on both the receptor and the enzyme highlights the potential complexity of lupinine's pharmacological profile.

Comparative Analysis of Receptor Binding Affinities

The interaction of an alkaloid with a receptor is quantified by its binding affinity, often expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates a higher affinity. This section compares the binding affinities of lupinine with other well-characterized alkaloids at nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs).

AlkaloidReceptor TargetBinding Affinity (Kᵢ or IC₅₀)Source(s)
Lupinine Nicotinic Acetylcholine Receptors>500 µM (IC₅₀)[1]
Muscarinic Acetylcholine Receptors190 µM (IC₅₀)[1]
Lupanine Nicotinic Acetylcholine Receptors500 nM (Kᵢ)
Muscarinic Acetylcholine Receptors11000 nM (Kᵢ)
Sparteine Nicotinic Acetylcholine ReceptorsWeak to no agonist/desensitization activity[2]
Cytisine nAChR (α4β2)0.17 nM (Kᵢ)
nAChR (α7)4200 nM (Kᵢ)
Nicotine nAChR (α4β2)0.46 ± 0.21 nM (Kᵢ)[3]
nAChR (α3β4)~50-fold lower affinity than α4β2
nAChR (α7)Moderate affinity[3]
Anabasine nAChR (α4β2)Lower affinity than nicotine[4]
nAChR (α7)Greater affinity than nicotine (full agonist)[4]

Analysis of Comparative Data:

The data clearly indicates that lupinine possesses a significantly lower affinity for both nicotinic and muscarinic acetylcholine receptors compared to other prominent alkaloids. Its IC₅₀ values in the micromolar range suggest a weak interaction. In stark contrast, alkaloids like cytisine and nicotine exhibit nanomolar and even sub-nanomolar affinity for nAChR subtypes, particularly the α4β2 receptor, highlighting their potent and specific binding.

Within the quinolizidine class, lupanine demonstrates a much higher affinity for nicotinic receptors than lupinine, with a Kᵢ value in the nanomolar range. Sparteine, another quinolizidine alkaloid, appears to have negligible direct agonist or desensitizing effects at nAChRs, suggesting a different mechanism of action or a much weaker interaction.[2] Anabasine presents an interesting profile with a preference for the α7 nAChR subtype over the α4β2 subtype.[4] This subtype selectivity is a critical aspect of modern drug design, aiming to target specific receptor populations to maximize therapeutic efficacy and minimize side effects.

Experimental Protocol: Radioligand Competition Binding Assay

To provide a practical context for the presented data, this section details a standard experimental workflow for determining the binding affinity (Kᵢ) of a test compound, such as an alkaloid, using a radioligand competition binding assay. This method is a cornerstone of receptor pharmacology.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (with known high affinity for the target receptor) for binding to the receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC₅₀. This value is then used to calculate the Kᵢ, which represents the binding affinity of the test compound.[5]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Rationale: To isolate the target receptors, which are typically embedded in cell membranes.

    • Procedure:

      • Harvest cells or tissue known to express the receptor of interest (e.g., HEK293 cells stably expressing a specific nAChR subtype, or rat brain tissue).

      • Homogenize the tissue in ice-cold buffer containing protease inhibitors to prevent receptor degradation.

      • Centrifuge the homogenate at low speed to remove nuclei and large debris.

      • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

      • Wash the membrane pellet multiple times with fresh buffer to remove endogenous ligands and other contaminants.

      • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

  • Assay Setup:

    • Rationale: To create a competitive binding environment between the radioligand and the test compound.

    • Procedure (in a 96-well plate format):

      • Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand (typically at or below its Kₐ), and the membrane preparation.

      • Non-specific Binding Wells: Add assay buffer, the radioligand, the membrane preparation, and a high concentration of a known, non-radioactive ligand for the receptor to saturate all specific binding sites.

      • Competition Wells: Add assay buffer, the radioligand, the membrane preparation, and varying concentrations of the unlabeled test alkaloid (e.g., lupinine).

  • Incubation:

    • Rationale: To allow the binding reaction to reach equilibrium.

    • Procedure: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined duration (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Rationale: To separate the receptor-bound radioligand from the unbound radioligand.

    • Procedure:

      • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptors and bound radioligand will be trapped on the filter.

      • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Rationale: To measure the amount of radioactivity bound to the receptors.

    • Procedure:

      • Place the filters in scintillation vials.

      • Add a scintillation cocktail that emits light when it interacts with the radioactive particles.

      • Measure the emitted light using a scintillation counter.

  • Data Analysis:

    • Rationale: To determine the IC₅₀ and subsequently the Kᵢ of the test compound.

    • Procedure:

      • Calculate specific binding for each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

      • Plot the specific binding data against the logarithm of the test compound concentration.

      • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

      • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kₐ)) where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Cell/Tissue Homogenization centrifuge1 Low-Speed Centrifugation tissue->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 wash Membrane Washing centrifuge2->wash resuspend Resuspension & Protein Assay wash->resuspend setup Assay Plate Setup (Total, Non-specific, Competition) resuspend->setup incubation Incubation to Equilibrium setup->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting calc_specific Calculate Specific Binding counting->calc_specific plot Plot Dose-Response Curve calc_specific->plot calc_ic50 Determine IC50 plot->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for Radioligand Competition Binding Assay.

Upon agonist binding, nicotinic acetylcholine receptors, which are ligand-gated ion channels, undergo a conformational change that opens a central pore. This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the cell membrane and the initiation of downstream signaling cascades.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling nAChR Nicotinic ACh Receptor (nAChR) ion_influx Cation Influx (Na+, Ca2+) nAChR->ion_influx Channel opens agonist Agonist (e.g., Acetylcholine, Nicotine) agonist->nAChR Binds to receptor depolarization Membrane Depolarization ion_influx->depolarization pi3k PI3K/Akt Pathway depolarization->pi3k mapk MAPK/ERK Pathway depolarization->mapk gene_expression Altered Gene Expression pi3k->gene_expression mapk->gene_expression cellular_response Cellular Response (e.g., Neurotransmitter Release, Survival) gene_expression->cellular_response

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

Conclusion

This comparative guide underscores the significant differences in receptor binding affinities among various alkaloids. Lupinine demonstrates a notably weaker interaction with both nicotinic and muscarinic acetylcholine receptors when compared to high-affinity ligands such as cytisine and nicotine. The provided experimental protocol for radioligand binding assays offers a foundational method for researchers to quantitatively assess these interactions. A thorough understanding of these binding profiles is essential for the rational design and development of novel therapeutics targeting the cholinergic system.

References

A Head-to-Head Comparison of Lupinine Isolation Techniques for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Lupinine, a quinolizidine alkaloid found predominantly in species of the Lupinus genus, has garnered significant interest for its potential pharmacological activities. The efficient isolation of lupinine is a critical first step for further research and development. This guide provides a head-to-head comparison of common lupinine isolation techniques, supported by available experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Lupinine Isolation Techniques

The selection of an appropriate isolation technique for lupinine depends on several factors, including the desired scale of production, purity requirements, available equipment, and environmental considerations. The following table summarizes the performance of key techniques based on available data for quinolizidine alkaloids. It is important to note that direct comparative studies for lupinine are limited; therefore, data for total quinolizidine alkaloids (QAs) or the closely related alkaloid, lupanine, are included as representative examples.

TechniqueTypical YieldPurityExtraction TimeSolvent ConsumptionKey AdvantagesKey Disadvantages
Traditional Solvent Extraction 65-75% of lupinine content in raw material[1]>97% (with chromatographic purification)[1]Several hours to daysHighHigh yield, well-established methodsTime-consuming, large volumes of organic solvents, potential for emulsion formation
Supercritical Fluid Extraction (SFE) ~39.19 mg/g (total QAs)[2][3]High (dependent on selectivity)20 minutes - 2.5 hours[2]Low (primarily CO2, small amount of co-solvent)Fast, environmentally friendly ("green"), high selectivityHigh initial equipment cost, may require optimization for polar alkaloids
Aqueous Extraction (Debittering) ~39.22 mg/g (total QAs)[2][3]LowUp to 235 hours[2][3]Very High (water)Simple, inexpensiveVery slow, produces large volumes of wastewater, low purity extract
Preparative Chromatography (TLC/Column) Variable (purification step)High to Very HighHoursModerate to HighHigh purity achievableLabor-intensive, requires prior extraction, can be costly at scale

Experimental Workflows and Signaling Pathways

To visualize the procedural flow of lupinine isolation, the following diagram illustrates a general experimental workflow, from sample preparation to the final analysis of the isolated compound.

General Experimental Workflow for Lupinine Isolation cluster_prep Sample Preparation cluster_extraction Primary Extraction cluster_purification Purification cluster_analysis Final Product start Lupin Seeds (e.g., Lupinus luteus) dehusk Dehusking start->dehusk grind Grinding (<0.8mm) dehusk->grind extraction_choice Choice of Extraction Method grind->extraction_choice solvent_ext Traditional Solvent Extraction extraction_choice->solvent_ext Conventional sfe_ext Supercritical Fluid Extraction (SFE) extraction_choice->sfe_ext Green Chemistry aq_ext Aqueous Extraction extraction_choice->aq_ext Simple/Bulk crude_extract Crude Alkaloid Extract solvent_ext->crude_extract sfe_ext->crude_extract aq_ext->crude_extract spe Solid-Phase Extraction (SPE) (Optional Cleanup) crude_extract->spe chromatography Preparative Chromatography (TLC or Column) spe->chromatography pure_lupinine Pure Lupinine chromatography->pure_lupinine analysis Analysis (GC-MS, HPLC, NMR) pure_lupinine->analysis

Caption: A generalized workflow for the isolation of lupinine from lupin seeds.

The interplay of various experimental parameters significantly influences the outcome of the lupinine isolation process. The following diagram illustrates the logical relationships between key parameters and the desired results.

Influence of Parameters on Lupinine Isolation cluster_params Key Parameters cluster_outcomes Desired Outcomes solvent Solvent Choice (e.g., Dichloromethane, scCO2) yield Yield solvent->yield purity Purity solvent->purity sustainability Sustainability solvent->sustainability ph pH (Acidic/Alkaline) ph->yield ph->purity temp Temperature temp->yield speed Speed temp->speed pressure Pressure (for SFE) pressure->yield pressure->purity time Extraction Time time->yield time->speed

Caption: Key parameters influencing the outcomes of lupinine isolation.

Detailed Experimental Protocols

Traditional Solvent Extraction Protocol

This method involves an acid-base extraction to selectively isolate the alkaloids.

a. Sample Preparation:

  • Dehusk and finely grind the lupin seeds to pass through a 0.8 mm sieve.

b. Acidic Extraction:

  • Weigh the ground lupin seed powder (e.g., 10 g) and suspend it in 0.5 M HCl (e.g., 100 mL).

  • Stir the mixture for 2-3 hours at room temperature to protonate the alkaloids, rendering them water-soluble.

  • Separate the solid material by filtration or centrifugation. Collect the acidic aqueous extract.

c. Alkalinization and Solvent Extraction:

  • Adjust the pH of the acidic extract to approximately 12 with a 5 N NaOH solution. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Perform a liquid-liquid extraction by adding an immiscible organic solvent such as dichloromethane or diethyl ether (e.g., 3 x 50 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

d. Purification (Column Chromatography):

  • Prepare a silica gel column.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase.

  • Elute the column with a solvent system of increasing polarity, for example, a gradient of dichloromethane/methanol/ammonia, to separate the individual alkaloids.

  • Collect the fractions and monitor by thin-layer chromatography (TLC) to identify those containing lupinine.

  • Combine the pure fractions and evaporate the solvent to yield isolated lupinine.[1]

Supercritical Fluid Extraction (SFE) Protocol

This protocol outlines a general procedure for the SFE of quinolizidine alkaloids.[2]

a. Sample Preparation:

  • Dehusk and grind the lupin seeds to a fine powder (<0.8 mm).

  • Optionally, adjust the moisture content of the powder to around 25% to enhance extraction efficiency.[4]

b. SFE Procedure:

  • Load the ground seed powder (e.g., 10-20 g) into the extraction vessel of the SFE system.

  • Pressurize the system with CO2 to the desired pressure (e.g., 27-400 bar).

  • Heat the extraction vessel to the target temperature (e.g., 50°C).

  • If a co-solvent is used, introduce it at the desired concentration (e.g., 5-10% ethanol).

  • Maintain a constant CO2 flow rate for the duration of the extraction (e.g., 90 minutes).[5]

  • The extracted alkaloids are depressurized and collected in a separator.

  • The collected extract can be further purified by chromatographic methods if necessary.

Preparative Thin-Layer Chromatography (TLC) Purification

This method is suitable for the small-scale purification of lupinine from a crude extract.

  • Dissolve the crude alkaloid extract in a small volume of a suitable solvent (e.g., chloroform or methanol).

  • Apply the dissolved extract as a continuous band onto a preparative TLC plate (silica gel 60 F254).

  • Develop the plate in a chromatography tank containing a mobile phase such as chloroform:acetone:diethylamine (70:20:10 v/v/v).

  • After development, visualize the separated bands under UV light (254 nm) or by staining with Dragendorff's reagent.

  • Identify the band corresponding to lupinine (based on a reference standard).

  • Scrape the silica from the identified band and elute the lupinine from the silica with a polar solvent like methanol.

  • Filter to remove the silica and evaporate the solvent to obtain the purified lupinine.

Conclusion

The choice of isolation technique for lupinine is a trade-off between factors such as yield, purity, speed, cost, and environmental impact. For high-purity, lab-scale isolation, a traditional solvent extraction followed by chromatographic purification is a robust and effective method.[1] For larger-scale or more environmentally conscious processes, Supercritical Fluid Extraction offers a rapid and green alternative with comparable yields for total alkaloids, though with a higher initial investment in equipment.[2][3] The detailed protocols provided in this guide serve as a starting point for researchers to develop and optimize their lupinine isolation procedures.

References

Safety Operating Guide

Proper Disposal of Octahydro-2H-quinolizin-1-ylmethanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of Octahydro-2H-quinolizin-1-ylmethanol (CAS No. 10159-79-2), a quinolizidine alkaloid derivative. Researchers, scientists, and drug development professionals must adhere to these protocols to ensure personal safety and environmental protection. Due to the potential toxicity of quinolizidine alkaloids, this chemical must be treated as hazardous waste.

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, ensure all appropriate personal protective equipment (PPE) is worn. The work area should be well-ventilated, preferably within a chemical fume hood.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A standard laboratory coat.

Waste Characterization and Segregation

This compound should be disposed of as hazardous chemical waste. It is crucial to segregate this waste from other laboratory waste streams to prevent unintended chemical reactions.

  • Do not mix with incompatible materials.

  • Do not dispose of this chemical down the drain.[1]

  • Do not dispose of in regular solid waste.

Quinolizidine alkaloids, the class of compounds to which this compound belongs, are known for their potential toxicity.[2][3] Some have been shown to have effects ranging from stimulation to respiratory paralysis at high doses.[2] Therefore, treating this compound with a high degree of caution is imperative.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

Experimental Protocol: Waste Collection

  • Container Selection: Obtain a dedicated, leak-proof, and sealable hazardous waste container. The container material must be compatible with the chemical. For liquid waste, the original packaging or an appropriate UN-labeled container is recommended.[4]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity.

  • Waste Transfer: Carefully transfer the waste into the designated container. If transferring a solid, use a dedicated scoop or spatula. For liquids, use a funnel. Avoid creating dust or splashes.

  • Container Sealing: Securely seal the container lid. Ensure it is tightly closed to prevent any leaks or spills.

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[5] This area should be away from general traffic and clearly marked.

Diagram 1: Disposal Workflow

G start Start: Identify Waste This compound ppe Wear Appropriate PPE start->ppe container Select & Label Hazardous Waste Container ppe->container transfer Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal storage Store in Satellite Accumulation Area (SAA) seal->storage pickup Arrange for Hazardous Waste Pickup storage->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for the proper disposal of this compound.

Final Disposal Logistics

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.[1] Do not attempt to transport the waste yourself.

Table 2: Disposal Logistics Plan

StepAction
1. Contact EHS Notify your institution's EHS office that you have a container of hazardous waste ready for pickup.
2. Provide Details Inform them of the chemical name and quantity.
3. Schedule Pickup Arrange a time for a trained professional to collect the waste from your laboratory's SAA.
4. Documentation Complete any required waste disposal forms or manifests provided by your EHS office.

Spill and Emergency Procedures

In the event of a spill, the primary goal is to prevent the spread of contamination.

Diagram 2: Spill Response Logic

G spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor & EHS evacuate->notify assess Assess Spill Size notify->assess small_spill Small Spill (Manageable by Lab Staff) assess->small_spill Small large_spill Large Spill (Requires EHS Response) assess->large_spill Large cleanup Clean up with appropriate absorbent material small_spill->cleanup secure Secure Area & Await EHS large_spill->secure dispose_cleanup Dispose of cleanup materials as hazardous waste cleanup->dispose_cleanup

Caption: Logical steps for responding to a chemical spill.

For small spills that can be safely managed by laboratory personnel, use an appropriate absorbent material. The contaminated cleanup materials must also be disposed of as hazardous waste.[1] For larger spills, evacuate the area and contact your institution's EHS for immediate assistance.[1]

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, building trust in our commitment to safety beyond the products we provide.

References

Personal protective equipment for handling Octahydro-2H-quinolizin-1-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Octahydro-2H-quinolizin-1-ylmethanol, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established laboratory safety protocols for handling quinolizidine alkaloids and related heterocyclic compounds.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The required level of protection may vary based on the scale of the operation and the potential for exposure.

PPE LevelEquipmentWhen to Use
Level D (Minimum) - Chemical-resistant gloves (e.g., Nitrile) - Lab coat or coveralls - Safety glasses with side shields or splash goggles[1][2] - Closed-toe shoesFor handling small quantities in a well-ventilated area with minimal risk of splashing.
Level C - Level D PPE plus: - Full-face air-purifying respirator with appropriate cartridges[1] - Chemical-resistant outer bootsWhen there is a known risk of inhaling vapors or aerosols, or when handling larger quantities.
Level B - Level C PPE plus: - Hooded chemical-resistant clothing - Inner and outer chemical-resistant gloves[1]In situations with a high potential for skin contact or splashes with concentrated solutions.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation and Engineering Controls:

    • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

    • Ensure that safety equipment, including an eyewash station and a safety shower, is readily accessible and operational.[3]

    • Before starting, review the experimental protocol and have all necessary materials and equipment ready.

  • Handling the Chemical:

    • Don the appropriate PPE as outlined in the table above.

    • When weighing the solid compound, do so in a fume hood to avoid inhalation of any dust particles.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use to prevent the release of vapors.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.

    • The storage area should be clearly labeled with the chemical name and hazard information.

    • Store in a locked cabinet or area with restricted access.

Emergency Procedures

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention if irritation persists.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
Minor Spill Alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[5] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[6]
Major Spill Evacuate the immediate area and alert your supervisor and institutional safety office.[5] Do not attempt to clean up a large spill unless you are trained and equipped to do so.[3][7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all contaminated solid waste (e.g., absorbent materials, gloves, weighing paper) in a designated, clearly labeled, and sealed hazardous waste container.

    • Collect liquid waste in a separate, compatible, and labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Waste Disposal:

    • Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[8]

    • Never dispose of this compound down the drain or in the regular trash.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal prep_risk Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Work in Fume Hood prep_ppe->prep_hood handle_weigh Weigh Chemical prep_hood->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_store Store Properly handle_solution->handle_store emergency_spill Spill handle_solution->emergency_spill emergency_exposure Exposure handle_solution->emergency_exposure disposal_collect Collect Waste handle_store->disposal_collect emergency_contain Contain & Clean emergency_spill->emergency_contain emergency_firstaid First Aid emergency_exposure->emergency_firstaid emergency_contain->disposal_collect emergency_firstaid->prep_risk Re-evaluate disposal_label Label Waste disposal_collect->disposal_label disposal_ehs Contact EHS disposal_label->disposal_ehs

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydro-2H-quinolizin-1-ylmethanol
Reactant of Route 2
Reactant of Route 2
Octahydro-2H-quinolizin-1-ylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.